molecular formula C10H11FO2 B578557 4-Fluoro-3-isopropoxybenzaldehyde CAS No. 1236365-81-3

4-Fluoro-3-isopropoxybenzaldehyde

Cat. No.: B578557
CAS No.: 1236365-81-3
M. Wt: 182.194
InChI Key: OYJUUYKZFWNVGB-UHFFFAOYSA-N
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Description

4-Fluoro-3-isopropoxybenzaldehyde is a useful research compound. Its molecular formula is C10H11FO2 and its molecular weight is 182.194. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-fluoro-3-propan-2-yloxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-7(2)13-10-5-8(6-12)3-4-9(10)11/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYJUUYKZFWNVGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluoro-3-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-Fluoro-3-isopropoxybenzaldehyde (CAS No. 1236365-81-3), a substituted aromatic aldehyde of increasing interest in the fields of medicinal chemistry and advanced materials synthesis. While detailed experimental data for this specific compound is sparse in publicly accessible literature, this document, leveraging expert analysis of its structural analogues and foundational chemical principles, aims to serve as a critical resource for researchers, chemists, and drug development professionals. We will explore its core chemical and physical properties, propose a robust synthetic pathway, analyze its expected spectroscopic signature, discuss its potential applications as a versatile building block, and provide essential safety and handling guidelines based on data from closely related compounds.

Core Chemical Identity and Physicochemical Properties

This compound is a bifunctional organic compound featuring an electron-withdrawing aldehyde group and two ether-based substituents on a benzene ring. The presence of a fluorine atom at the C4 position and an isopropoxy group at the C3 position creates a unique electronic and steric profile, making it a valuable intermediate for introducing this specific substitution pattern into more complex molecules.

Its key identifiers and computed properties are summarized below. It is important to note that experimental physical properties such as melting and boiling points have not been widely reported in peer-reviewed literature to date.

PropertyValueSource(s)
CAS Number 1236365-81-3[1]
Molecular Formula C₁₀H₁₁FO₂[1]
Molecular Weight 182.19 g/mol [1]
InChI Key OYJUUYKZFWNVGB-UHFFFAOYSA-N[1][2]
Canonical SMILES CC(C)OC1=C(C=C(C=O)C=C1)F[2]
Predicted XlogP 2.3[2]
Purity (Typical) ≥98%[1]

Table 1: Chemical Identifiers and Basic Properties.

Proposed Synthesis and Chemical Reactivity

The proposed pathway begins with the commercially available precursor, 3-Fluoro-4-hydroxybenzaldehyde.[5][6]

Synthetic_Pathway cluster_reactants Reactants cluster_process Process cluster_product Product R1 3-Fluoro-4-hydroxybenzaldehyde P1 Williamson Ether Synthesis R1->P1 R2 2-Bromopropane (or 2-Iodopropane) R2->P1 R3 Base (e.g., K₂CO₃, NaH) R3->P1 Deprotonation Product This compound P1->Product SN2 Reaction

Caption: Proposed Williamson Ether Synthesis for this compound.

Experimental Protocol: Williamson Ether Synthesis

This protocol is a proposed methodology and should be optimized for specific laboratory conditions.

  • Deprotonation: To a solution of 3-Fluoro-4-hydroxybenzaldehyde (1.0 eq) in a polar aprotic solvent (e.g., DMF or Acetonitrile) under an inert atmosphere (N₂ or Ar), add a suitable base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq). Stir the mixture at room temperature for 30-60 minutes to form the corresponding phenoxide.

  • Nucleophilic Substitution (Sₙ2): Add 2-bromopropane or 2-iodopropane (1.1-1.3 eq) to the reaction mixture. Heat the reaction to a temperature of 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The Sₙ2 reaction involves the backside attack of the phenoxide nucleophile on the secondary alkyl halide.[7][8]

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water. Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired this compound.

Core Reactivity Profile

The chemical behavior of this molecule is dictated by its three primary functional groups:

  • Aldehyde: The aldehyde group is a versatile handle for a wide range of organic transformations, including oxidation to a carboxylic acid, reduction to a primary alcohol, reductive amination to form substituted benzylamines, and various olefination reactions (e.g., Wittig, Horner-Wadsworth-Emmons).

  • Fluorinated Aromatic Ring: The fluorine substituent increases the electrophilicity of the aromatic ring, potentially making it more susceptible to nucleophilic aromatic substitution (SₙAr) under harsh conditions, though the electron-donating isopropoxy group partially mitigates this.[9][10] The C-F bond itself is generally stable.

  • Isopropoxy Ether: The ether linkage is chemically robust and stable to most reaction conditions that do not involve strong acids (e.g., HBr, HI) at high temperatures.

Spectroscopic Analysis (Predicted)

While publicly available spectra are scarce[2], the expected NMR signature can be predicted based on its structure and data from analogous compounds.[11][12]

  • ¹H NMR:

    • Aldehyde Proton: A singlet peak is expected between δ 9.8-10.0 ppm.

    • Aromatic Protons: Three protons on the aromatic ring will appear as complex multiplets between δ 7.0-7.8 ppm, showing both H-H and H-F coupling.

    • Isopropoxy Group: A septet (methine, -CH-) is expected around δ 4.6-4.8 ppm, coupled to the six methyl protons. A doublet (methyl, -CH₃) integrating to 6H will appear further upfield, around δ 1.3-1.5 ppm.

  • ¹³C NMR:

    • Carbonyl Carbon: A signal is expected around δ 190-192 ppm.

    • Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-165 ppm). The carbon attached to the fluorine will show a large one-bond C-F coupling constant (¹JCF ≈ 250 Hz).

    • Isopropoxy Carbons: The methine carbon should appear around δ 70-72 ppm, and the methyl carbons around δ 21-23 ppm.

  • ¹⁹F NMR: A single resonance is expected, with its chemical shift influenced by the electronic environment of the ring.

Applications in Research and Drug Discovery

Substituted benzaldehydes are fundamental building blocks in organic synthesis. The specific combination of fluorine and an isopropoxy group makes this compound particularly relevant to the pharmaceutical and agrochemical industries.

Role in Medicinal Chemistry

The introduction of fluorine into drug candidates is a well-established strategy to enhance key pharmacokinetic properties.[13][14] Fluorine can improve metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate lipophilicity (logP), which influences absorption and distribution.[15]

The isopropoxy group, being bulkier than a methoxy or ethoxy group, can serve as a "lipophilic knob" to probe steric pockets in enzyme active sites or protein receptors. This can lead to improved binding selectivity and potency. Therefore, this compound is an excellent starting point or intermediate for synthesizing novel therapeutic agents.

Drug_Discovery_Workflow cluster_start Starting Material cluster_reactions Key Transformations cluster_scaffolds Intermediate Scaffolds cluster_end Potential Final Products Start This compound R1 Reductive Amination Start->R1 R2 Wittig Olefination Start->R2 R3 Grignard Reaction Start->R3 S1 Substituted Benzylamines R1->S1 S2 Stilbene Derivatives R2->S2 S3 Secondary Alcohols R3->S3 End Bioactive Molecules (e.g., Kinase Inhibitors, Receptor Modulators) S1->End S2->End S3->End

Caption: Role as a versatile scaffold in a drug discovery workflow.

Safety and Handling

No specific Material Safety Data Sheet (MSDS) is widely available for this compound. However, a reliable hazard assessment can be made by examining the SDS of structurally similar compounds. Analogues such as 4-Fluoro-3-phenoxybenzaldehyde, 4-Isopropoxybenzaldehyde, and other substituted fluorobenzaldehydes consistently report similar hazards.[16][17][18][19]

Hazard ClassGHS Hazard Statement(s)Basis on Analogy
Acute Toxicity, Oral H302: Harmful if swallowed[16]
Skin Irritation H315: Causes skin irritation[17][19]
Eye Irritation H319: Causes serious eye irritation[16][17][19]
Respiratory Irritation H335: May cause respiratory irritation[19]

Table 2: Anticipated Hazard Profile based on Structural Analogues.

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

    • Skin: Remove contaminated clothing and wash skin with soap and water. Seek medical attention if irritation develops.

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

Disclaimer: The safety information provided is for guidance only and is based on data for structurally related compounds. Always consult the substance-specific Safety Data Sheet provided by the supplier before handling.

References

Sources

An In-Depth Technical Guide to the Structure Elucidation of 4-Fluoro-3-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the methodologies and analytical reasoning employed in the structural elucidation of 4-fluoro-3-isopropoxybenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the core analytical techniques, explaining not just the "how" but the fundamental "why" behind each experimental choice. Our approach is rooted in a self-validating system of protocols, ensuring scientific integrity and trustworthy results.

Introduction: The Significance of Structural Certainty

This compound (C₁₀H₁₁FO₂) is an aromatic aldehyde with potential applications as a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] The precise arrangement of its constituent atoms—the fluorine, isopropoxy, and aldehyde groups on the benzene ring—is critical to its reactivity and, ultimately, its utility.[2] An unambiguous structural determination is paramount to predict its chemical behavior, ensure purity, and meet regulatory requirements.

The process of structure elucidation is a systematic investigation to determine the molecular structure of a compound.[3] It involves a combination of spectroscopic and spectrometric techniques to piece together the molecular puzzle, from the elemental composition to the exact connectivity and spatial arrangement of atoms.[4]

Foundational Analysis: Molecular Formula and Unsaturation

The first step in any structural elucidation is to establish the molecular formula.[5] For this compound, the formula is C₁₀H₁₁FO₂. This is typically confirmed through a combination of mass spectrometry, to determine the molecular weight, and elemental analysis.[4]

The molecular weight of C₁₀H₁₁FO₂ is 182.19 g/mol .[1] High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition.

From the molecular formula, we can calculate the Index of Hydrogen Deficiency (IHD) , also known as the degree of unsaturation. The IHD indicates the number of rings and/or multiple bonds within a molecule.

IHD Calculation: IHD = C - (H/2) - (X/2) + (N/2) + 1 Where C = number of carbons, H = number of hydrogens, X = number of halogens, and N = number of nitrogens.

For C₁₀H₁₁FO₂: IHD = 10 - (11/2) - (1/2) + (0/2) + 1 = 10 - 5.5 - 0.5 + 1 = 5

An IHD of 5 suggests the presence of a benzene ring (which accounts for 4 degrees of unsaturation: one ring and three double bonds) and one additional double bond, consistent with the aldehyde's carbonyl group (C=O).

The Elucidation Workflow: A Multi-Technique Approach

A combination of spectroscopic methods is essential for a comprehensive structural analysis.[3] No single technique provides all the necessary information, but together they offer a complete picture of the molecule.

Here is a logical workflow for the structural elucidation of this compound:

Elucidation_Workflow Start Sample of This compound MS Mass Spectrometry (MS) Start->MS Determine Molecular Weight IR Infrared (IR) Spectroscopy Start->IR Identify Functional Groups NMR Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, ¹⁹F) Start->NMR Map Connectivity & Environment Data_Integration Data Integration & Hypothesis MS->Data_Integration IR->Data_Integration NMR->Data_Integration Structure_Confirmation Final Structure Confirmed Data_Integration->Structure_Confirmation Consistent Interpretation

Caption: A typical workflow for the structural elucidation of an organic compound.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Blueprint

Mass spectrometry is a powerful tool for determining the molecular weight and can offer clues about the structure through fragmentation patterns.[6] Aromatic aldehydes, in particular, tend to show a strong molecular ion peak.[6]

Expected Observations for this compound:

  • Molecular Ion (M⁺): A prominent peak at m/z = 182, corresponding to the molecular weight of the compound.

  • Key Fragmentation Pathways:

    • α-Cleavage: The loss of the hydrogen atom from the aldehyde group is a common fragmentation for aldehydes, leading to an [M-1]⁺ peak at m/z = 181.[7][8] Another α-cleavage can result in the loss of the entire CHO group, giving an [M-29]⁺ peak at m/z = 153.[8]

    • Loss of the Isopropoxy Group: Cleavage of the ether bond can lead to the loss of the isopropoxy radical (•OCH(CH₃)₂) or a propylene molecule (CH₂=CHCH₃) through rearrangement, resulting in significant fragment ions.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Preparation: A dilute solution of the compound is prepared in a volatile solvent (e.g., methanol or dichloromethane).

  • Injection: The sample is introduced into the mass spectrometer, where it is vaporized.

  • Ionization: The gaseous molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Infrared (IR) Spectroscopy: Identifying the Functional Groups

IR spectroscopy is invaluable for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[3][9]

Expected IR Absorptions for this compound:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
~3050-3100C-H stretchAromatic C-HConfirms the presence of the benzene ring.[10]
~2980C-H stretchAliphatic C-HIndicates the isopropoxy group.
~2870 & ~2770C-H stretchAldehyde C-HThese two distinct peaks are characteristic of an aldehyde.[11][12]
~1700C=O stretchCarbonylA strong, sharp peak confirming the aldehyde. Conjugation to the aromatic ring lowers the frequency from a typical aliphatic aldehyde (~1730 cm⁻¹).[10][11][12]
~1600 & ~1480C=C stretchAromatic RingConfirms the benzene ring.[10]
~1250C-O stretchAryl EtherIndicates the isopropoxy group attached to the ring.
~1200C-F stretchAryl FluorideConfirms the presence of the fluorine atom on the ring.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: A small amount of the liquid or solid sample is placed directly on the ATR crystal.

  • Data Acquisition: An IR beam is passed through the crystal, and the sample's absorption of specific frequencies is measured.

  • Spectrum Generation: The data is processed to generate an IR spectrum (transmittance or absorbance vs. wavenumber).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is arguably the most powerful tool for structure elucidation, providing detailed information about the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbons (¹³C NMR).[5][13] For this molecule, ¹⁹F NMR would also be highly informative.

¹H NMR Spectroscopy

¹H NMR provides information on the number of different types of protons, their chemical environment, and their neighboring protons.

Predicted ¹H NMR Data for this compound:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.9Singlet (s)1HAldehyde-HAldehyde protons are highly deshielded and appear far downfield.[12]
~7.5-7.8Multiplet (m)3HAromatic-HThe exact splitting pattern will depend on coupling constants between the aromatic protons and with the fluorine atom.
~4.7Septet (sept)1HO-CH-(CH₃)₂The methine proton of the isopropoxy group is split by the six equivalent methyl protons.
~1.4Doublet (d)6HO-CH-(CH ₃)₂The six equivalent methyl protons are split by the single methine proton.
¹³C NMR Spectroscopy

¹³C NMR provides information on the number of different types of carbon atoms in the molecule.

Predicted ¹³C NMR Data for this compound:

Chemical Shift (δ, ppm)Carbon TypeAssignment
~191CarbonylAldehyde C=O
~160 (d)AromaticC-F
~148 (d)AromaticC-O
~132AromaticC-CHO
~128 (d)AromaticCH
~118 (d)AromaticCH
~115 (d)AromaticCH
~72AliphaticO-C H-(CH₃)₂
~22AliphaticO-CH-(C H₃)₂

Note: Carbons coupled to fluorine will appear as doublets due to C-F coupling.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve a few milligrams of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: The sample is placed in the NMR spectrometer, and the appropriate pulse sequences are run to acquire ¹H and ¹³C spectra.

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed to produce the NMR spectrum.

Data Synthesis and Final Structure Confirmation

The final step is to integrate the data from all techniques to build a coherent and self-validating structural assignment.[5]

  • MS confirms the molecular formula C₁₀H₁₁FO₂ and an IHD of 5.

  • IR confirms the presence of an aromatic ring, an aldehyde, and an ether linkage.

  • ¹H NMR shows the characteristic aldehyde proton, the isopropoxy group (septet and doublet), and the aromatic protons.

  • ¹³C NMR confirms the number of unique carbons and their types (aldehyde, aromatic, aliphatic).

The combined data unequivocally supports the structure of This compound .

Caption: The confirmed chemical structure of this compound.

Safety Considerations

As with any chemical, proper handling is essential. This compound should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be worn.[14] Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

References

  • Massachusetts Institute of Technology. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. MIT OpenCourseWare. Retrieved from [Link]

  • Tolstorozhev, G. B., et al. (2012). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Optics and Spectroscopy, 113(2), 181-187. Retrieved from [Link]

  • NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectroscopies. NPTEL Archive. Retrieved from [Link]

  • University of Nairobi. (n.d.). Structural Elucidation Of Unknown Organic Compound A Using Physical, Chemical And Spectroscopic Methods. Retrieved from [Link]

  • Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]

  • Elyashberg, M. (2016). Computer methods for structure elucidation of new organic compounds from NMR spectra. Russian Chemical Reviews, 85(11), 1193-1221. Retrieved from [Link]

  • Fiveable. (n.d.). Structure Elucidation Definition. Organic Chemistry II Key Term. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Fluoro-3-phenoxybenzaldehyde. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C10H11FO2). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • McMurry, J. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. Cengage. Retrieved from [Link]

  • Dopfer, O., et al. (2010). IR spectra of protonated benzaldehyde clusters, C₇H₇O⁺–Ln (L=Ar,N₂;n≤2)⁠: Ion-ligand binding motifs of the cis and trans oxonium isomers. The Journal of Chemical Physics, 133(4), 044310. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-fluoro-3-phenoxy-benzaldehyde. Retrieved from [Link]

  • Capot Chemical. (2013, August 26). MSDS of 4-Fluoro-3-phenoxy-benzaldehyde. Retrieved from [Link]

  • OpenStax. (2023, September 20). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 15). 4-Isopropoxybenzaldehyde Safety Data Sheet. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.11.4 - Fragmentation of Aldehydes. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). Retrieved from [Link]

  • Angene. (n.d.). Optimizing Synthesis: The Role of 4-Fluoro-3-phenoxybenzaldehyde as a Versatile Intermediate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 4-Isopropoxybenzaldehyde. PubChem. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Google Patents. (n.d.). EP0024624A2 - 4-Fluoro-3-phenoxy-benzaldehyde acetals, process for their preparation and intermediate products therefor.
  • JoVE. (2024, December 5). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link]

  • Google Patents. (n.d.). US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, CDCl3, experimental) (HMDB0029638). Retrieved from [Link]

  • National Institutes of Health. (n.d.). 4-Fluoro-3-phenoxybenzaldehyde. PubChem. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to 4-Fluoro-3-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1236365-81-3 Molecular Formula: C₁₀H₁₁FO₂ Molecular Weight: 182.19 g/mol

This technical guide provides an in-depth overview of 4-Fluoro-3-isopropoxybenzaldehyde, a substituted aromatic aldehyde of interest to researchers and professionals in drug discovery and fine chemical synthesis. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this guide synthesizes information from established chemical principles and data from structurally analogous compounds to offer a robust and scientifically grounded resource.

Introduction and Chemical Profile

This compound belongs to the class of substituted benzaldehydes, which are pivotal building blocks in organic synthesis.[1] The molecule's structure, featuring a fluorine atom, an isopropoxy group, and a reactive aldehyde function on a benzene ring, suggests its potential as a versatile intermediate for creating more complex molecules with applications in medicinal chemistry and materials science.[2]

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 1236365-81-3[3]
Molecular Formula C₁₀H₁₁FO₂[4]
Molecular Weight 182.19[4]
InChI Key OYJUUYKZFWNVGB-UHFFFAOYSA-N[4]
Predicted XlogP 2.3[4]
Purity (Typical) ≥98%[5]

Proposed Synthetic Routes and Methodologies

While specific literature detailing the synthesis of this compound is scarce, a logical and efficient synthetic pathway can be proposed based on well-established organic reactions. A likely two-step synthesis would involve the O-alkylation of a phenolic precursor followed by formylation, or the alkylation of a pre-existing aldehyde.

Route 1: Williamson Ether Synthesis from a Phenolic Precursor

A highly plausible and widely used method for forming the ether linkage is the Williamson ether synthesis.[5][6][7][8] This reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide, which then displaces a halide from an alkyl halide in an Sₙ2 reaction.[9]

Step 1: Synthesis of this compound from 3-Fluoro-4-hydroxybenzaldehyde

The starting material, 3-fluoro-4-hydroxybenzaldehyde, is a commercially available compound.[10] The synthesis would proceed by reacting it with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) in the presence of a suitable base.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product start_material 3-Fluoro-4-hydroxybenzaldehyde reaction_node Williamson Ether Synthesis start_material->reaction_node alkyl_halide 2-Bromopropane alkyl_halide->reaction_node base K₂CO₃ or NaH base->reaction_node solvent DMF or Acetonitrile solvent->reaction_node conditions Heat conditions->reaction_node product This compound reaction_node->product Vilsmeier_Haack_Reaction start_material 1-Fluoro-2-isopropoxybenzene intermediate Vilsmeier Reagent Attack start_material->intermediate Electrophilic Aromatic Substitution reagents POCl₃, DMF reagents->intermediate hydrolysis Aqueous Workup (H₂O) intermediate->hydrolysis product This compound hydrolysis->product

Sources

physical and chemical properties of 4-Fluoro-3-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-Fluoro-3-isopropoxybenzaldehyde

Introduction

This compound is a substituted aromatic aldehyde that has emerged as a significant building block in the fields of medicinal chemistry and advanced material synthesis. Its unique molecular architecture, characterized by the presence of an electron-withdrawing fluorine atom and an electron-donating isopropoxy group ortho and para to a reactive aldehyde function, imparts a nuanced reactivity profile. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive exploration of the core physical and chemical properties of this compound. We will delve into its structural characterization, chemical reactivity, plausible synthetic pathways, and its strategic importance in the design of novel bioactive molecules, grounding all claims in authoritative data and established scientific principles.

Molecular Identity and Core Physicochemical Properties

The foundational attributes of a chemical entity are critical for its application in synthesis and material science. The properties of this compound are summarized below. It is important to note that while some data is empirically determined, other values are predicted based on well-established computational models or inferred from structurally analogous compounds, a common practice in chemical research for novel entities.

Table 1: Core Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₁FO₂[1][2]
Molecular Weight 182.19 g/mol [1]
Monoisotopic Mass 182.07431 Da[2]
CAS Number 1236365-81-3[1][3]
Appearance Colorless to pale yellow liquid or low-melting solid (inferred)[4][5]
Boiling Point ~252 °C (Predicted for isomer)[6]
Solubility Expected to be soluble in common organic solvents (e.g., ethanol, acetone, DMSO) and insoluble in water.[7]
InChI Key OYJUUYKZFWNVGB-UHFFFAOYSA-N[1][2]
Predicted XlogP 2.3[2]
Expert Insights on Physicochemical Properties:
  • Appearance & State: The physical state is not definitively documented in readily available literature. However, structurally similar compounds like 4-isopropoxybenzaldehyde exist as liquids[4][5], while the more complex 4-fluoro-3-phenoxybenzaldehyde is a crystalline powder[7]. The relatively low molecular weight of the target compound suggests it is likely a high-boiling liquid or a solid with a low melting point at standard temperature and pressure.

  • Solubility Profile: The predicted octanol-water partition coefficient (XlogP) of 2.3 indicates moderate lipophilicity[2]. This supports the inferred solubility in organic solvents and poor aqueous solubility, a key consideration for reaction solvent selection and purification procedures like liquid-liquid extraction.

Spectroscopic and Structural Characterization

Verifying the identity and purity of a chemical intermediate is the cornerstone of reliable and reproducible research. A multi-technique spectroscopic approach is essential for the unambiguous characterization of this compound.

Expected Spectroscopic Signatures:
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a distinct singlet for the aldehyde proton (CHO) at a downfield chemical shift of ~9.8-10.0 ppm. The aromatic region should display complex multiplets corresponding to the three protons on the benzene ring. A septet for the methine proton (-CH-) of the isopropoxy group will appear around 4.6-4.8 ppm, coupled to a doublet for the six equivalent methyl protons (-CH₃) at approximately 1.3-1.4 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The aldehyde carbonyl carbon is the most deshielded, appearing around 190-192 ppm. The aromatic carbons will resonate between 110-165 ppm, with the carbon atom directly bonded to the fluorine exhibiting a large coupling constant (¹JCF). The isopropoxy group will show two signals: one for the methine carbon (~72 ppm) and one for the methyl carbons (~22 ppm).

  • ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): This analysis will show a single resonance for the fluorine atom, with its precise chemical shift and multiplicity determined by coupling to adjacent aromatic protons.

  • Infrared (IR) Spectroscopy: The IR spectrum provides functional group confirmation. Key expected absorption bands include a strong, sharp C=O stretch for the aldehyde at ~1700-1685 cm⁻¹, C-O-C stretching vibrations for the ether linkage around 1250-1200 cm⁻¹, and a C-F bond stretch at approximately 1200-1100 cm⁻¹.

  • Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry should confirm the molecular weight. The molecular ion peak [M]⁺ would be observed at m/z 182. Common fragmentation patterns would include the loss of an isopropyl group ([M-43]⁺) or a propene molecule from the isopropoxy moiety. PubChemLite provides predicted collision cross-section (CCS) values for various adducts, which is valuable for advanced mass spectrometry analysis[2].

Workflow for Structural Verification

cluster_synthesis Synthesis & Purification cluster_analysis Analytical Workflow A Synthesized Product (Crude this compound) B Purity Check (HPLC/GC) A->B C Identity Confirmation (MS) B->C If pure D Structural Elucidation (NMR) C->D E Functional Group Analysis (IR) D->E F Verified Compound (Purity >98%) E->F Data Consistent

Caption: Workflow for Spectroscopic Characterization.

Experimental Protocol: HPLC-MS Analysis

This protocol outlines a self-validating system for confirming the identity and purity of the target compound.

  • Sample Preparation: Accurately prepare a 1 mg/mL stock solution of the synthesized compound in HPLC-grade acetonitrile. Create a working solution by diluting the stock 1:100 with a 50:50 mixture of acetonitrile and deionized water.

  • Instrumentation:

    • HPLC System: A standard system (e.g., Agilent 1290) equipped with a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).[8]

    • Mass Spectrometer: A Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) mass spectrometer.[8][9]

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions (Positive ESI Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3500 V.

    • Gas Temperature: 325 °C.

  • Data Analysis & Validation:

    • Purity: Integrate the peak area of the compound in the UV chromatogram (monitored at ~254 nm). Purity is expressed as the percentage of the main peak area relative to all detected peaks.

    • Identity: Extract the mass spectrum for the main chromatographic peak. The system is validated if the observed mass of the protonated molecule [M+H]⁺ is 183.0816, which is within a 5 ppm mass accuracy tolerance of the theoretical value for C₁₀H₁₂FO₂⁺.

Chemical Reactivity and Synthetic Profile

The synthetic utility of this compound is dictated by the interplay of its three functional groups. The aldehyde is a versatile handle for constructing larger molecules, while the substituted aromatic ring provides a stable scaffold.

Reactivity Profile:
  • Aldehyde Group: This is the primary site for transformations. It readily undergoes nucleophilic addition reactions. It is susceptible to oxidation to the corresponding carboxylic acid under strong oxidizing agents and can be reduced to a primary alcohol using reducing agents like sodium borohydride. Its most valuable reactions in drug discovery are condensations, such as the formation of imines (Schiff bases) with primary amines, which is a key step in reductive amination protocols.[9]

  • Aromatic Ring: The ring's reactivity towards electrophilic aromatic substitution is governed by the directing effects of its substituents. The isopropoxy group is a moderately activating, ortho-, para-director, while the aldehyde and fluorine are deactivating, meta-directors. The positions ortho and para to the isopropoxy group are C2 and C5. The C5 position is already occupied by the aldehyde. Therefore, electrophilic substitution is most likely to occur at the C2 position, which is ortho to the isopropoxy group and meta to the aldehyde.

Proposed Synthetic Pathway: Williamson Ether Synthesis

A logical and efficient route to synthesize this compound is via the Williamson ether synthesis, starting from the commercially available 4-Fluoro-3-hydroxybenzaldehyde. This method is widely used for preparing ethers due to its reliability and generally good yields.[10]

A 4-Fluoro-3-hydroxybenzaldehyde E Reaction Mixture (Heat, ~80°C) A->E B 2-Bromopropane B->E C Potassium Carbonate (Base) C->E D DMF (Solvent) D->E F This compound (Product) E->F Williamson Ether Synthesis

Caption: Proposed Synthesis of the Target Compound.

Experimental Protocol: Synthesis
  • Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4-Fluoro-3-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 1.5 eq), and dimethylformamide (DMF) as the solvent.

  • Reaction Initiation: Add 2-bromopropane (1.2 eq) to the stirred suspension.

  • Reaction Conditions: Heat the mixture to 80 °C and maintain for 4-6 hours. The causality for using a polar aprotic solvent like DMF is to effectively solvate the cation of the base, thereby increasing the nucleophilicity of the resulting phenoxide. The temperature is elevated to overcome the activation energy of the Sₙ2 reaction.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x). The aqueous wash removes the inorganic salts and residual DMF.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the final product.

Applications in Drug Discovery

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological profiles.[11] Fluorinated compounds like this compound are valuable because the fluorine atom can improve metabolic stability, binding affinity, and bioavailability.[12]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.

  • Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets. It can also modulate the acidity of nearby protons, influencing hydrogen bonding capabilities.

  • Lipophilicity & Permeability: The isopropoxy group increases the molecule's lipophilicity, which can enhance its ability to cross cell membranes. The combination of the fluoro and isopropoxy groups allows for fine-tuning of the molecule's overall physicochemical properties to achieve an optimal balance for drug absorption and distribution.

This compound serves as a versatile intermediate for synthesizing a range of potential therapeutics, from kinase inhibitors to anti-inflammatory agents.[7][12]

A This compound B Structural Features A->B C Fluorine Atom B->C D Isopropoxy Group B->D E Aldehyde Handle B->E G Enhanced Metabolic Stability C->G I Improved Target Binding C->I H Modulated Lipophilicity D->H J Synthetic Versatility E->J F Desirable Drug Properties F->G F->H F->I F->J

Caption: Structure-Property Relationships in Drug Design.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, a reliable hazard assessment can be made based on structurally related compounds.

Table 2: Anticipated Hazard Profile

Hazard ClassDescriptionPrecautionary StatementSource (Analogous Compounds)
Acute Toxicity (Oral) Harmful if swallowed.P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help.[13][14]
Eye Irritation Causes serious eye irritation.P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13][14][15]
Skin Irritation Causes skin irritation.P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[15][16]
Respiratory Irritation May cause respiratory irritation.P261: Avoid breathing dust/fumes. P271: Use only outdoors or in a well-ventilated area.[4][16]
Handling and Storage Recommendations:
  • Personal Protective Equipment (PPE): Always handle this chemical in a fume hood while wearing a lab coat, nitrile gloves, and chemical safety goggles.[4][16]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Unused product should be treated as hazardous chemical waste.

Conclusion

This compound is a chemical intermediate of significant value, particularly for applications in pharmaceutical research and development. Its well-defined structure provides a unique combination of reactivity and modulatory physicochemical properties. The aldehyde group offers a reliable point for synthetic elaboration, while the fluorine and isopropoxy substituents provide medicinal chemists with powerful tools to enhance the drug-like properties of lead compounds. A thorough understanding of its characterization, reactivity, and safe handling, as detailed in this guide, is essential for leveraging its full potential in the creation of next-generation chemical entities.

References

  • This compound (C10H11FO2). PubChemLite. [Link]

  • 4-Fluoro-3-phenoxybenzaldehyde. SpectraBase. [Link]

  • 4-Fluoro-3-phenoxybenzaldehyde | C13H9FO2 | CID 110068. PubChem. [Link]

  • Synthesis of 4-fluoro-3-phenoxy-benzaldehyde. PrepChem.com. [Link]

  • 4-Isopropoxybenzaldehyde | C10H12O2 | CID 250077. PubChem. [Link]

  • MSDS of 4-Fluoro-3-phenoxy-benzaldehyde. Capot Chemical. [Link]

  • Synthesis and Characterization of Novel Dialdehydes based on SN2 Reaction of Aromatic Aldehyde. TSI Journals. [Link]

  • The Essential Role of 4-Fluoro-3-methylbenzaldehyde in Modern Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co., Ltd. [Link]

  • Optimizing Synthesis: The Role of 4-Fluoro-3-phenoxybenzaldehyde as a Versatile Intermediate. Autech Industry Co.,Limited. [Link]

  • SAFETY DATA SHEET - 4-Fluorobenzaldehyde. Fisher Scientific. [Link]

  • Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. NIH National Library of Medicine. [Link]

  • Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. ACS Publications. [Link]

  • Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor.
  • Preparation of aromatic aldehydes.
  • Natural Products for Drug Discovery in the 21st Century: Innovations for Novel Drug Discovery. MDPI. [Link]

  • 3-Fluoro-4-isopropoxy-benzaldehyde. Reagentia. [Link]

  • Pseudonatural Products for Chemical Biology and Drug Discovery. NIH National Library of Medicine. [Link]

  • Observational suspected adverse drug reaction profiles of fluoro-pharmaceuticals and potential mimicry of per- and polyfluoroalkyl substances (PFAS) in the United Kingdom. PLOS One. [Link]

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The Strategic Utility of 4-Fluoro-3-isopropoxybenzaldehyde in Contemporary Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 4-Fluoro-3-isopropoxybenzaldehyde, a substituted benzaldehyde derivative of increasing importance in the landscape of pharmaceutical and agrochemical research. We will explore its fundamental physicochemical properties, logical synthesis strategies, analytical characterization, and its role as a versatile building block in the development of novel bioactive molecules. This document is intended for researchers, medicinal chemists, and professionals in drug development who seek to leverage the unique structural attributes of this compound.

Core Molecular Attributes and Physicochemical Profile

This compound is a strategically designed aromatic aldehyde. The presence of a fluorine atom at the C4 position and an isopropoxy group at the C3 position of the benzaldehyde scaffold imparts a unique combination of electronic and steric properties. The fluorine atom can enhance metabolic stability and binding affinity of a parent molecule, while the isopropoxy group can modulate lipophilicity and solubility.

The fundamental properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₁FO₂[1][2]
Molecular Weight 182.194 g/mol [1][2]
CAS Number 1236365-81-3[1][2]
Canonical SMILES CC(C)OC1=C(C=CC(=C1)C=O)F[3]
InChIKey OYJUUYKZFWNVGB-UHFFFAOYSA-N[1][2][3]
Purity (typical) ≥98%[1][2]
Storage Conditions Room temperature, under an inert atmosphere[1]

Rationale and Methodologies for Synthesis

The synthesis of this compound is not extensively detailed in readily available literature, suggesting its status as a specialized reagent. However, a logical and efficient synthetic route can be devised based on established organic chemistry principles, particularly the Williamson ether synthesis. This approach utilizes the readily available precursor, 4-fluoro-3-hydroxybenzaldehyde.

Proposed Synthetic Pathway: Williamson Ether Synthesis

The most probable synthetic route involves the O-alkylation of 4-fluoro-3-hydroxybenzaldehyde with an isopropylating agent in the presence of a suitable base.

Synthesis_of_this compound 4-fluoro-3-hydroxybenzaldehyde 4-Fluoro-3-hydroxybenzaldehyde Reaction Williamson Ether Synthesis 4-fluoro-3-hydroxybenzaldehyde->Reaction Isopropylating_Agent Isopropylating Agent (e.g., 2-bromopropane) Isopropylating_Agent->Reaction Base Base (e.g., K₂CO₃, NaH) Base->Reaction Solvent Polar Aprotic Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Product This compound Purification Purification (e.g., Column Chromatography) Workup->Purification Purification->Product

Caption: Proposed Williamson Ether Synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on standard procedures for Williamson ether synthesis with phenolic substrates.

  • Reactant Preparation: To a solution of 4-fluoro-3-hydroxybenzaldehyde (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a suitable base (e.g., potassium carbonate, 1.5-2.0 eq).

  • Reaction Initiation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the phenoxide.

  • Addition of Alkylating Agent: Add the isopropylating agent (e.g., 2-bromopropane or isopropyl iodide, 1.2-1.5 eq) to the reaction mixture.

  • Reaction Progression: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Analytical Characterization and Quality Control

Ensuring the identity and purity of this compound is critical for its application in sensitive downstream syntheses. A combination of spectroscopic and chromatographic techniques should be employed.

Analytical MethodExpected Observations
¹H NMR Signals corresponding to the aldehydic proton (singlet, ~9.8-10.0 ppm), aromatic protons (multiplets, ~7.0-7.8 ppm), the methine proton of the isopropoxy group (septet, ~4.6-4.8 ppm), and the methyl protons of the isopropoxy group (doublet, ~1.3-1.4 ppm).
¹³C NMR Resonances for the carbonyl carbon (~190-192 ppm), aromatic carbons (some showing C-F coupling), and the carbons of the isopropoxy group.
¹⁹F NMR A singlet or multiplet in the typical range for an aryl fluoride.
Mass Spectrometry (MS) The molecular ion peak (M⁺) corresponding to the calculated molecular weight.
HPLC/GC A single major peak indicating high purity (typically ≥98%).

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"Start" [label="Synthesized\nthis compound", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Purity_Check" [label="Purity Assessment\n(HPLC/GC)"]; "Identity_Confirmation" [label="Identity Confirmation"]; "NMR" [label="NMR Spectroscopy\n(¹H, ¹³C, ¹⁹F)"]; "MS" [label="Mass Spectrometry"]; "Final_Product" [label="Qualified Product\n(≥98% Purity)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Purity_Check"; "Start" -> "Identity_Confirmation"; "Identity_Confirmation" -> "NMR"; "Identity_Confirmation" -> "MS"; "Purity_Check" -> "Final_Product"; "NMR" -> "Final_Product"; "MS" -> "Final_Product"; }

Caption: Analytical workflow for the quality control of this compound.

Applications in Drug Discovery and Development

Substituted benzaldehydes are pivotal intermediates in the synthesis of a vast array of pharmaceutical compounds. The unique substitution pattern of this compound makes it a valuable building block for several reasons:

  • Scaffold for Heterocyclic Synthesis: The aldehyde functionality is a versatile handle for constructing various heterocyclic ring systems, which are prevalent in medicinal chemistry.

  • Modulation of Pharmacokinetic Properties: The fluorine atom can block metabolic oxidation at the para-position, potentially increasing the half-life of a drug candidate. The isopropoxy group can fine-tune the lipophilicity, impacting absorption, distribution, metabolism, and excretion (ADME) properties.

  • Lead Optimization: In a lead optimization campaign, the 3-isopropoxy-4-fluorophenyl moiety can be introduced to explore structure-activity relationships (SAR) and enhance target engagement.

While specific examples of marketed drugs containing the this compound core are not readily identifiable, its structural motifs are present in numerous patented compounds in various therapeutic areas, including oncology, inflammation, and infectious diseases.

Safety, Handling, and Storage

As with any laboratory chemical, this compound should be handled with appropriate care. While a specific, comprehensive toxicological profile is not widely published, data from structurally related compounds such as 4-fluoro-3-hydroxybenzaldehyde suggest that it may cause skin, eye, and respiratory irritation.[4]

  • Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place. An inert atmosphere is recommended for long-term storage to prevent oxidation of the aldehyde group.

  • First Aid:

    • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

    • In case of skin contact: Wash off with soap and plenty of water.

    • If inhaled: Move to fresh air.

    • If swallowed: Rinse mouth with water. In all cases of exposure, seek medical attention if symptoms persist.

Conclusion

This compound is a valuable and strategically designed chemical intermediate. Its unique combination of a reactive aldehyde group, a metabolically robust fluorine atom, and a lipophilicity-modulating isopropoxy group makes it a powerful tool for medicinal chemists. A logical and efficient synthesis via Williamson etherification of 4-fluoro-3-hydroxybenzaldehyde provides access to this compound. Rigorous analytical characterization is essential to ensure its quality for use in the synthesis of novel pharmaceutical and agrochemical agents. As the demand for more sophisticated and effective small molecules continues to grow, the utility of such precisely functionalized building blocks will undoubtedly increase.

References

  • PrepChem.com. (n.d.). Synthesis of 4-fluoro-3-phenoxy-benzaldehyde. Retrieved January 16, 2026, from [Link]

  • PubChem. (n.d.). 4-Fluoro-3-phenoxybenzaldehyde. Retrieved January 16, 2026, from [Link]

  • PubChemLite. (n.d.). This compound (C10H11FO2). Retrieved January 16, 2026, from [Link]

  • Google Patents. (n.d.). US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor.

Sources

spectral data for 4-Fluoro-3-isopropoxybenzaldehyde (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Predicted Spectral Data of 4-Fluoro-3-isopropoxybenzaldehyde

Introduction

This compound is an aromatic organic compound featuring a benzaldehyde core trisubstituted with fluoro, isopropoxy, and formyl groups. As a functionalized benzaldehyde, it holds potential as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials science, where precise structural confirmation is paramount. The interplay of its electron-withdrawing (fluoro, aldehyde) and electron-donating (isopropoxy) substituents creates a unique electronic and structural profile, making spectroscopic analysis a critical tool for its identification and characterization.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. Due to the limited availability of publicly accessible, experimentally-derived spectral data for this specific molecule (CAS 1236365-81-3), this document provides a robust, theory-based prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The predictions are grounded in foundational spectroscopic principles and data from analogous structures. Furthermore, this guide provides detailed, field-proven protocols for acquiring such data, ensuring a self-validating framework for researchers who synthesize or utilize this compound.

Molecular Structure and Spectroscopic Overview

The structure of this compound forms the basis for all spectral predictions. The numbering convention used for NMR assignments is shown below.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. Predictions for both ¹H and ¹³C NMR are provided below.

Expertise & Causality: NMR Experimental Protocol

The quality of NMR data is directly dependent on meticulous sample preparation.[1] The following protocol is a self-validating system designed to minimize artifacts and maximize spectral resolution.

G cluster_prep Sample Preparation cluster_acq Data Acquisition weigh 1. Weigh Sample (5-20 mg for ¹H, 20-50 mg for ¹³C) dissolve 2. Dissolve in Deuterated Solvent (~0.6 mL CDCl₃ or DMSO-d₆) weigh->dissolve transfer 3. Filter into NMR Tube (Use pipette with glass wool/Kimwipe plug) dissolve->transfer cap 4. Cap and Clean Tube (Wipe exterior with ethanol) transfer->cap insert 5. Insert Sample into Spectrometer cap->insert lock 6. Lock (Stabilize field on solvent deuterium signal) insert->lock shim 7. Shim (Optimize magnetic field homogeneity) lock->shim acquire 8. Acquire Spectrum (Set parameters and run experiment) shim->acquire

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology:

  • Sample Weighing: Accurately weigh 5-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[2]

  • Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). CDCl₃ is a common choice for nonpolar organic compounds.[1] Ensure the sample dissolves completely, using gentle vortexing if necessary.

  • Filtration and Transfer: To remove any particulate matter that could disrupt magnetic field homogeneity, filter the solution through a pipette plugged with a small amount of glass wool or a Kimwipe directly into a high-quality 5 mm NMR tube.[3] The final sample height should be 4-5 cm.[2]

  • Final Preparation: Cap the NMR tube securely. Thoroughly wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) moistened with ethanol to remove any dust or fingerprints.

  • Spectrometer Setup: Insert the tube into the spectrometer. The instrument will then lock onto the deuterium signal of the solvent to stabilize the magnetic field and shim to optimize its homogeneity, which is crucial for high resolution.[1]

  • Data Acquisition: Acquire the spectrum using standard parameters. For ¹H NMR, a sufficient signal-to-noise ratio is often achieved with 8 to 16 scans. For the less sensitive ¹³C nucleus, more scans will be required.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The aromatic region will show three distinct signals. The aldehyde proton will be the most downfield signal. The isopropoxy group will present as a septet and a doublet. Fluorine coupling will further split the signals of adjacent protons.

Assigned ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Integration
H7 (-CHO)9.85 - 9.95Doublet (d)⁴JHF ≈ 2-3 Hz1H
H67.50 - 7.60Doublet (d)³JHH ≈ 8.5 Hz1H
H27.45 - 7.55Doublet of doublets (dd)³JHF ≈ 5-6 Hz, ⁴JHH ≈ 2.0 Hz1H
H57.25 - 7.35Doublet of doublets (dd)³JHH ≈ 8.5 Hz, ⁴JHF ≈ 8-9 Hz1H
H8 (-CH(CH₃)₂)4.60 - 4.75Septet (sept)³JHH ≈ 6.0 Hz1H
H9, H10 (-CH(CH₃)₂)1.35 - 1.45Doublet (d)³JHH ≈ 6.0 Hz6H

Rationale for Predictions:

  • Aldehyde Proton (H7): The aldehyde proton is highly deshielded and typically appears around 9.8-10.0 ppm.[4] It will experience long-range coupling to the fluorine at position 4, resulting in a narrow doublet (⁴JHF).

  • Aromatic Protons (H2, H5, H6): These protons resonate in the aromatic region (7.0-8.0 ppm).

    • H6: Is ortho to the electron-withdrawing aldehyde group, making it relatively downfield. It is coupled only to H5, appearing as a doublet.

    • H2: Is ortho to the aldehyde and meta to the fluorine. It will be split into a doublet by H6 (⁴JHH, small) and further split by the fluorine (³JHF), appearing as a doublet of doublets.[5]

    • H5: Is ortho to the fluorine and meta to the aldehyde. It will be split into a doublet by H6 (³JHH, large) and further split by the fluorine (⁴JHF), also appearing as a doublet of doublets.[6]

  • Isopropoxy Protons (H8, H9/10):

    • H8 (methine): The CH proton is attached to an oxygen atom, shifting it downfield to ~4.6 ppm. It is split by the six equivalent methyl protons, resulting in a septet.

    • H9/10 (methyl): The two methyl groups are equivalent. Their six protons are split by the single methine proton, appearing as a strong doublet.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The spectrum will show 8 distinct signals, as C9 and C10 are equivalent. Carbons near the fluorine atom will exhibit C-F coupling, which can be a powerful diagnostic tool.

Assigned CarbonPredicted δ (ppm)Multiplicity (due to C-F coupling)Coupling Constant (J, Hz)
C7 (CHO)190 - 192Doublet (d)⁴JCF ≈ 3-5 Hz
C4 (C-F)162 - 165Doublet (d)¹JCF ≈ 250-260 Hz
C3 (C-O)148 - 152Doublet (d)²JCF ≈ 12-15 Hz
C1 (C-CHO)131 - 134Singlet (s)-
C5125 - 128Doublet (d)³JCF ≈ 8-10 Hz
C6118 - 121Singlet (s)-
C2115 - 118Doublet (d)²JCF ≈ 20-25 Hz
C8 (-CH(CH₃)₂)71 - 73Singlet (s)-
C9, C10 (-CH(CH₃)₂)21 - 23Singlet (s)-

Rationale for Predictions:

  • Carbonyl Carbon (C7): Aldehyde carbons are strongly deshielded, appearing around 191 ppm.[7] A small four-bond coupling to fluorine is expected.

  • Aromatic Carbons:

    • C4: The carbon directly bonded to fluorine shows a very large one-bond coupling constant (¹JCF) and is shifted significantly downfield.[8]

    • C3 & C2: These carbons, ortho to the fluorine, will show significant two-bond coupling (²JCF). C3 is further shifted downfield by the attached oxygen.

    • C5: This carbon, meta to the fluorine, will show a smaller three-bond coupling (³JCF).

  • Aliphatic Carbons (C8, C9/10): These are in the typical upfield region for sp³ carbons. C8 is shifted downfield due to its attachment to oxygen.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the functional groups within a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.[9]

Expertise & Causality: FT-IR Experimental Protocol

This protocol describes the preparation of a solid sample as a potassium bromide (KBr) pellet, a common and reliable method.

Step-by-Step Methodology:

  • Sample Preparation: Grind 1-2 mg of this compound with ~100 mg of dry, spectroscopic-grade KBr using an agate mortar and pestle until a fine, homogenous powder is obtained.[10]

  • Pellet Pressing: Transfer the powder to a pellet press. Apply pressure according to the manufacturer's instructions (typically several tons) to form a transparent or translucent pellet. Cloudiness indicates insufficient grinding or moisture.

  • Background Scan: Place the empty sample holder in the FT-IR spectrometer and run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.[11]

  • Sample Scan: Place the KBr pellet into the sample holder and acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

Predicted Characteristic IR Absorption Bands

The spectrum of this compound will be dominated by absorptions from the aldehyde, ether, and fluorinated aromatic functionalities.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
~3080C-H StretchAromaticMedium
~2980, ~2940C-H StretchAliphatic (isopropyl)Medium
~2840, ~2740C-H Stretch (Fermi doublet)Aldehyde (-CHO)Weak, but diagnostic
~1705C=O StretchAromatic AldehydeStrong, Sharp
~1600, ~1480C=C StretchAromatic RingMedium
~1280C-O StretchAryl-Alkyl Ether (Aryl-O)Strong
~1250C-F StretchAryl FluorideStrong
~1120C-O StretchAryl-Alkyl Ether (Alkyl-O)Strong

Rationale for Predictions:

  • C=O Stretch: The carbonyl stretch of an aromatic aldehyde is very strong and sharp, typically appearing around 1700 cm⁻¹.[12]

  • Aldehyde C-H Stretch: A key diagnostic feature for aldehydes is the appearance of two weak bands (a Fermi doublet) around 2840 cm⁻¹ and 2740 cm⁻¹.[12]

  • C-O and C-F Stretches: The spectrum will contain strong bands in the fingerprint region (below 1300 cm⁻¹) corresponding to the C-O stretching of the ether and the C-F stretch of the aryl fluoride.[13]

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation analysis.

Expertise & Causality: ESI-MS Experimental Protocol

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules, producing intact molecular ions or protonated adducts with minimal fragmentation in the source.

Step-by-Step Methodology:

  • Stock Solution: Prepare a stock solution of the sample at approximately 1 mg/mL in a high-purity solvent like methanol or acetonitrile.[14]

  • Dilution: Create a working solution by diluting the stock solution. A typical final concentration for ESI-MS is in the range of 1-10 µg/mL.[15] Overly concentrated samples can cause signal suppression and contaminate the instrument.

  • Filtration: If any precipitate is observed, the working solution must be filtered through a 0.22 or 0.45 µm syringe filter to prevent clogging the instrument's fluidics.[16]

  • Analysis: The solution is infused into the ESI source. The instrument will provide the m/z values of the ions generated. For fragmentation data (MS/MS), the molecular ion is selected and fragmented via collision-induced dissociation (CID).

Predicted Mass Spectrum and Fragmentation

The molecular weight of C₁₀H₁₁FO₂ is 182.07 g/mol . The mass spectrum will show the molecular ion and characteristic fragments resulting from the cleavage of the weakest bonds.

Predicted m/zIon FormulaDescription
183.08[C₁₀H₁₂FO₂]⁺[M+H]⁺ (Protonated Molecule)
205.06[C₁₀H₁₁FO₂Na]⁺[M+Na]⁺ (Sodium Adduct)
182.07[C₁₀H₁₁FO₂]⁺˙Molecular Ion [M]⁺˙
181.07[C₁₀H₁₀FO₂]⁺[M-H]⁺ (Loss of aldehyde H)
153.07[C₉H₁₀FO]⁺[M-CHO]⁺ (Loss of formyl radical)
140.06[C₇H₅FO]⁺˙[M-C₃H₆]⁺˙ (Loss of propene via rearrangement)
139.04[C₇H₄FO₂]⁺[M-C₃H₇]⁺ (Loss of isopropyl radical)

Predicted Fragmentation Pathway: Aromatic aldehydes and aryl ethers exhibit well-known fragmentation patterns.[17][18] The primary fragmentations for this compound are expected to be the loss of the substituents from the aromatic ring.

G M [M]⁺˙ m/z = 182 M_H [M-H]⁺ m/z = 181 M->M_H - •H M_CHO [M-CHO]⁺ m/z = 153 M->M_CHO - •CHO M_C3H7 [M-C₃H₇]⁺ m/z = 139 M->M_C3H7 - •C₃H₇ M_C3H6 [M-C₃H₆]⁺˙ m/z = 140 M->M_C3H6 - C₃H₆

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Conclusion

This guide provides a comprehensive, predictive analysis of the NMR, IR, and MS spectra of this compound, grounded in established spectroscopic principles. The detailed experimental protocols offer a validated methodology for researchers to obtain high-quality data for this compound. By understanding the predicted spectral features—including the characteristic aldehyde proton signal and C-F couplings in NMR, the strong carbonyl and C-F/C-O stretches in IR, and the key fragmentation patterns in MS—scientists can confidently identify and characterize this valuable synthetic intermediate, ensuring the integrity and success of their research and development endeavors.

References

  • 13C NMR Chemical Shifts of Carbonyl Groups in Substituted Benzaldehydes and Acetophenones. (2006). Magnetic Resonance in Chemistry. [Link]

  • NMR Sample Preparation. (n.d.). Bruker. [Link]

  • 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. (2006). ResearchGate. [Link]

  • Lecture 25 : Mass and Infrared Spectrocopies. (n.d.). NPTEL Archive. [Link]

  • Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology. [Link]

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  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. [Link]

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  • IR Spectrum Frequency Table. (n.d.). Scribd. [Link]

  • A precise determination of the H-H and H-F couplings in fluorobenzene. (1968). Journal of Molecular Spectroscopy. [Link]

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solubility of 4-Fluoro-3-isopropoxybenzaldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 4-Fluoro-3-isopropoxybenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Practical Approach to Understanding Solubility

In the landscape of pharmaceutical research and fine chemical synthesis, a thorough understanding of a compound's physicochemical properties is paramount. This compound, a key intermediate in the synthesis of various active pharmaceutical ingredients, presents a case where detailed solubility data is not extensively documented in public literature. This guide, therefore, adopts the perspective of a Senior Application Scientist to provide not just a compilation of available data, but a comprehensive manual on how to approach, determine, and interpret the solubility of this compound in relevant organic solvents. We will delve into the theoretical underpinnings of solubility, provide robust experimental protocols, and offer insights into data analysis, thereby empowering researchers to generate reliable and reproducible solubility profiles.

Introduction to this compound

This compound is an aromatic aldehyde with the molecular formula C₁₀H₁₁FO₂ and a molecular weight of 182.19 g/mol [1][2]. Its structure, featuring a fluorine atom and an isopropoxy group on the benzene ring, imparts specific electronic and steric characteristics that influence its reactivity and physical properties, including solubility.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1236365-81-3[3][4]
Molecular Formula C₁₀H₁₁FO₂[1][2]
Molecular Weight 182.19 g/mol [1]
Purity Typically ≥98%[1]
Appearance Not explicitly stated, likely a solid or liquid-

The presence of the polar carbonyl group suggests some affinity for polar solvents, while the aromatic ring and the isopropoxy group contribute to its nonpolar character, indicating potential solubility in a range of organic solvents. Understanding its solubility is critical for reaction optimization, purification, formulation, and bioavailability assessment in drug development[5][6].

The Theoretical Framework of Solubility

The adage "like dissolves like" provides a foundational, albeit simplified, understanding of solubility. For a solid to dissolve in a liquid solvent, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions.

For this compound, several factors will govern its solubility in a given organic solvent:

  • Polarity : The polarity of the solvent will play a crucial role. Solvents with a polarity that matches that of the solute will generally be more effective.

  • Hydrogen Bonding : While aldehydes cannot act as hydrogen bond donors, the carbonyl oxygen can act as a hydrogen bond acceptor[7][8][9]. Solvents capable of hydrogen bonding (e.g., alcohols) may exhibit enhanced solubility.

  • Dispersion Forces : The aromatic ring and the isopropoxy group will contribute to van der Waals forces, which will be significant in nonpolar solvents.

A qualitative prediction of solubility can be made by considering the properties of similar molecules. For instance, 4-Fluoro-3-phenoxybenzaldehyde is reported to be soluble in ethanol, acetone, and DMSO, and insoluble in water[10]. This suggests that this compound will likely exhibit similar solubility in polar aprotic and polar protic solvents.

Experimental Determination of Solubility: A Step-by-Step Guide

Given the limited availability of quantitative solubility data, this section provides a detailed protocol for its experimental determination using the widely accepted shake-flask method, followed by quantification via High-Performance Liquid Chromatography (HPLC).

Materials and Equipment
  • This compound (≥98% purity)

  • A range of organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

Experimental Workflow

The following diagram illustrates the overall workflow for determining the thermodynamic (equilibrium) solubility of this compound.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Clarification cluster_analysis Analysis prep1 Weigh excess 4-Fluoro-3- isopropoxybenzaldehyde prep2 Add a known volume of organic solvent to vials prep1->prep2 prep3 Add excess solid to each vial prep2->prep3 equil Shake at a constant temperature (e.g., 25 °C) for 24-48 hours prep3->equil sample1 Allow undissolved solid to settle equil->sample1 sample2 Centrifuge the vials sample1->sample2 sample3 Filter the supernatant (0.22 µm syringe filter) sample2->sample3 analysis1 Prepare serial dilutions of the clarified supernatant sample3->analysis1 analysis2 Analyze by HPLC-UV analysis1->analysis2 analysis3 Quantify against a calibration curve analysis2->analysis3 caption Figure 1. Experimental workflow for solubility determination.

Figure 1. Experimental workflow for solubility determination.

Detailed Protocol
  • Preparation of Saturated Solutions :

    • Add an excess amount of this compound to a series of vials. The exact amount is not critical, as long as undissolved solid remains at equilibrium.

    • Accurately dispense a known volume of each test solvent into the corresponding vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration :

    • Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate[11].

  • Sample Clarification :

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • To ensure complete removal of undissolved particles, centrifuge the vials.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to prevent undissolved solid from artificially inflating the measured concentration[12].

  • Quantification by HPLC :

    • Calibration Curve : Prepare a stock solution of this compound in a solvent in which it is freely soluble (e.g., acetonitrile or methanol). From this stock, prepare a series of calibration standards of known concentrations.

    • Sample Preparation : Dilute the filtered supernatant from each solvent to a concentration that falls within the range of the calibration curve.

    • HPLC Analysis : Inject the calibration standards and the diluted samples onto the HPLC system. A typical starting point for the mobile phase could be a gradient of acetonitrile and water. The UV detector should be set to a wavelength where this compound exhibits strong absorbance.

    • Calculation : Construct a calibration curve by plotting the peak area against the concentration of the standards. Use the equation of the line to determine the concentration of the diluted samples, and then back-calculate the original concentration in the saturated solution, which represents the solubility.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison between different solvents.

Table 2: Hypothetical Solubility Data for this compound at 25 °C

SolventDielectric ConstantSolubility (mg/mL)Solubility (mol/L)
Hexane1.88To be determinedTo be determined
Toluene2.38To be determinedTo be determined
Dichloromethane8.93To be determinedTo be determined
Acetone20.7To be determinedTo be determined
Ethanol24.5To be determinedTo be determined
Acetonitrile37.5To be determinedTo be determined
Dimethyl Sulfoxide (DMSO)46.7To be determinedTo be determined
Water80.1Likely very lowLikely very low

When interpreting the results, consider the relationship between the solvent properties and the measured solubility. This analysis will provide valuable insights into the intermolecular forces that govern the dissolution of this compound.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound was not found in the initial search, general safety precautions for aromatic aldehydes should be followed. Similar compounds are known to cause skin and eye irritation and may be harmful if swallowed[13][14][15][16][17].

  • Always work in a well-ventilated area, preferably a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Consult the specific SDS for each solvent used and adhere to the recommended handling procedures.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the . By combining theoretical principles with a detailed, practical experimental protocol, researchers can generate the critical data needed to advance their work in drug discovery and chemical synthesis. The methodologies outlined herein are robust and can be adapted to other compounds where solubility data is scarce, promoting a proactive and empirical approach to chemical characterization.

References

  • LookChem. (n.d.). 4-Fluoro-3-phenoxybenzaldehyde: Synthesis, Properties, and Industrial Applications. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-3-phenoxybenzaldehyde. Retrieved from [Link]

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

  • Li, B., Guo, W., Song, W., & Ramsey, E. D. (n.d.). Determining the Solubility of Organic Compounds in Supercritical Carbon Dioxide Using Supercritical Fluid Chromatography Directly Interfaced to Supercritical Fluid Solubility Apparatus. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • EMBIBE. (2023, January 25). Physical Properties of Aldehydes and Ketones: Solubility, Chemical Formula. Retrieved from [Link]

  • Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?. Retrieved from [Link]

  • Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]

  • Chemistry LibreTexts. (2016, August 10). 10.2: Physical Properties of Aldehydes and Ketones. Retrieved from [Link]

  • Capot Chemical. (2013, August 26). MSDS of 4-Fluoro-3-phenoxy-benzaldehyde. Retrieved from [Link]

  • Chemguide. (n.d.). an introduction to aldehydes and ketones. Retrieved from [Link]

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  • BYJU'S. (2019, October 9). Tests for Aldehydes and Ketones. Retrieved from [Link]

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An In-Depth Technical Guide to the Safe Handling of 4-Fluoro-3-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 4-Fluoro-3-isopropoxybenzaldehyde, a key intermediate in pharmaceutical and agrochemical research. As a Senior Application Scientist, the following information synthesizes critical data from safety data sheets of analogous compounds, toxicological studies of substituted benzaldehydes, and established principles of chemical reactivity to ensure a self-validating system of laboratory safety.

Chemical and Physical Properties

PropertyInferred Value/InformationSource/Analogy
Molecular Formula C₁₀H₁₁FO₂General Chemical Knowledge
Molecular Weight 182.19 g/mol General Chemical Knowledge
Appearance Likely a solid or liquidAnalogy with other substituted benzaldehydes
Solubility Expected to be soluble in organic solventsGeneral properties of aromatic aldehydes

Hazard Identification and GHS Classification

Based on data from structurally related compounds such as 4-fluoro-3-phenoxybenzaldehyde and 4-isopropoxybenzaldehyde, this compound should be handled as a hazardous substance. The primary hazards are associated with its aldehyde functional group and the presence of a fluorinated aromatic ring.

Anticipated GHS Classification:

  • Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[1]

  • Skin Corrosion/Irritation (Category 2) : Causes skin irritation.[2][3]

  • Serious Eye Damage/Eye Irritation (Category 2A) : Causes serious eye irritation.[1][3]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System : May cause respiratory irritation.[2][3]

Substituted benzaldehydes are recognized as reactive chemicals, and their toxicity can vary based on their molecular structure.[4][5] Aldehydes can act as electrophiles, potentially forming Schiff bases with amino groups in biological systems.[4]

Reactivity and Chemical Hazards

The reactivity of this compound is influenced by the interplay of its functional groups: the aldehyde, the fluorine atom, and the isopropoxy group.

  • Aldehyde Group : The aldehyde functional group is susceptible to oxidation to a carboxylic acid and can undergo various nucleophilic addition reactions.

  • Fluorinated Aromatic Ring : The fluorine atom is a strongly electron-withdrawing group, which can influence the reactivity of the aromatic ring.[6] The presence of fluorine can also impact the metabolic stability of the molecule, a key consideration in drug development.[7][8][9][10]

  • Isopropoxy Group : The isopropoxy group is an electron-donating group through resonance, which can modulate the electronic properties of the aromatic ring.

Incompatible Materials:

  • Strong Oxidizing Agents : May react violently, leading to fire or explosion.

  • Strong Bases : Can catalyze aldol condensation or other reactions.

  • Strong Reducing Agents : Will reduce the aldehyde group.

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to safe handling is crucial to minimize exposure and ensure laboratory safety.

Engineering Controls
  • Ventilation : Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended, especially when heating or creating aerosols.[2][3]

Personal Protective Equipment (PPE)

The following PPE should be considered mandatory when handling this compound:

  • Eye Protection : Chemical safety goggles or a face shield are essential to protect against splashes.[3][11]

  • Hand Protection : Chemically resistant gloves, such as nitrile or butyl rubber, should be worn. Always inspect gloves for integrity before use and dispose of them properly after handling.[1]

  • Skin and Body Protection : A lab coat or chemical-resistant apron should be worn to protect the skin.[2][3]

  • Respiratory Protection : If working outside of a fume hood or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[3]

PPE_Workflow cluster_pre_handling Pre-Handling Assessment cluster_ppe_selection PPE Selection cluster_handling Handling Procedure cluster_post_handling Post-Handling Assess_Task Assess Task (e.g., weighing, reaction setup) Review_SDS Review SDS of Analogous Compounds Assess_Task->Review_SDS Informs Engineering_Controls Engineering Controls (Fume Hood) Review_SDS->Engineering_Controls Determines need for Eye_Protection Eye Protection (Goggles/Face Shield) Review_SDS->Eye_Protection Hand_Protection Hand Protection (Nitrile/Butyl Gloves) Review_SDS->Hand_Protection Body_Protection Body Protection (Lab Coat/Apron) Review_SDS->Body_Protection Respiratory_Protection Respiratory Protection (If needed) Review_SDS->Respiratory_Protection Handling Handle Compound Respiratory_Protection->Handling Proceed to Decontamination Decontaminate Work Area Handling->Decontamination Followed by Waste_Disposal Dispose of Waste Properly Handling->Waste_Disposal Remove_PPE Remove PPE Correctly Handling->Remove_PPE

Storage and Disposal

  • Storage : Store in a cool, dry, well-ventilated area away from incompatible materials. Keep the container tightly closed.

  • Disposal : Dispose of waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

Emergency Procedures

A clear and well-rehearsed emergency plan is critical.

Emergency_Response_Flowchart cluster_actions Immediate Actions cluster_first_aid First Aid Measures Exposure Exposure Event (Spill, Splash, Inhalation) Evacuate Evacuate Immediate Area Exposure->Evacuate Alert Alert Colleagues & Supervisor Exposure->Alert Remove_Contaminated_Clothing Remove Contaminated Clothing Exposure->Remove_Contaminated_Clothing Eye_Contact Eye Contact: Rinse with water for 15 min. Exposure->Eye_Contact Inhalation Inhalation: Move to fresh air. Exposure->Inhalation Ingestion Ingestion: Do NOT induce vomiting. Seek medical aid. Exposure->Ingestion Skin_Contact Skin Contact: Wash with soap and water for 15 min. Remove_Contaminated_Clothing->Skin_Contact Seek_Medical_Attention Seek Immediate Medical Attention Skin_Contact->Seek_Medical_Attention Eye_Contact->Seek_Medical_Attention Inhalation->Seek_Medical_Attention Ingestion->Seek_Medical_Attention

First Aid Measures
  • Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2][11]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][11]

  • Inhalation : Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11][12][13]

Spill Response
  • Small Spills : Absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.

  • Large Spills : Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Collect the material for disposal.

Toxicological Information and Metabolism

The toxicity of substituted benzaldehydes is a subject of ongoing research.[4][14][15] The aldehyde group can react with biological macromolecules, leading to cellular damage.[4] Benzaldehyde itself has been studied by the National Toxicology Program, with some evidence of carcinogenicity in mice.[16]

The presence of fluorine in a molecule can significantly alter its metabolic profile.[7][8][9] Fluorinated compounds are of great interest in drug discovery due to their potential for increased metabolic stability.[10] However, the metabolism of some fluorinated compounds can lead to the formation of toxic byproducts.[7] Therefore, it is crucial for researchers in drug development to consider the metabolic fate of this compound and its potential metabolites.

Conclusion

This compound is a valuable research chemical that requires careful handling due to its potential hazards. By implementing the engineering controls, personal protective equipment, and emergency procedures outlined in this guide, researchers can work safely with this compound. A thorough understanding of its reactivity and potential toxicological profile, informed by data from analogous structures, is essential for mitigating risks in a laboratory setting.

References

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  • Taylor & Francis Online. (2008). Toxicity of substituted benzaldehydes to photobacterium phosphoreum and quantitative structure‐activity relationship. [Link]

  • Meanwell, N. A. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6315-6386. [Link]

  • Wang, Y., et al. (2024). Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. PubMed, [Link]

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An In-Depth Technical Guide to the Hazards of 4-Fluoro-3-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Executive Hazard Summary

4-Fluoro-3-isopropoxybenzaldehyde is a substituted aromatic aldehyde, a class of compounds known for its versatile reactivity in organic synthesis.[1] While invaluable as a building block in pharmaceutical and agrochemical research, its chemical profile necessitates a rigorous and informed approach to safety. This guide provides an in-depth analysis of the known and potential hazards associated with this compound, offering a framework for risk mitigation based on its specific toxicological and reactive properties.

The primary hazards identified through a comprehensive review of safety data sheets (SDS) and related literature are significant. The compound is classified as harmful if swallowed, causes notable skin and serious eye irritation, and may lead to respiratory tract irritation.[2] This profile demands the mandatory use of robust engineering controls and a multi-layered personal protective equipment (PPE) strategy to prevent all routes of exposure. This document will deconstruct these hazards, explain the causality behind the recommended safety protocols, and provide actionable, step-by-step procedures for researchers, scientists, and drug development professionals.

Physicochemical Profile and Inherent Reactivity

Understanding the molecular structure of this compound is fundamental to anticipating its behavior. The molecule contains an aldehyde functional group, which is highly reactive, an aromatic ring, and halogen (fluorine) and ether (isopropoxy) substituents. This combination dictates its reactivity and potential for hazardous reactions.

Key Reactivity Concerns:

  • Incompatible Materials: Like many benzaldehyde derivatives, it is incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[3][4] Contact with these substances can lead to vigorous, exothermic reactions, potentially causing pressure buildup and release of hazardous fumes.

  • Hazardous Decomposition: Under fire conditions, thermal decomposition is expected to produce highly toxic and corrosive gases, including carbon oxides (CO, CO₂) and hydrogen fluoride.[5] The formation of hydrogen fluoride is a critical concern due to its severe and penetrating corrosive effects on tissue.

  • Stability: The compound is generally stable under recommended storage conditions, which include a cool, dry, well-ventilated area in a tightly sealed container.[5][6] However, prolonged exposure to air, light, or heat should be avoided to prevent gradual decomposition or polymerization, common degradation pathways for aldehydes.[7][8]

Toxicological Profile: A Mechanistic Review

The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications for this compound and structurally similar compounds provide a clear warning of its toxicological risks.[9]

Hazard ClassGHS CategoryHazard StatementSource(s)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2][4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2][6]
Serious Eye Damage/IrritationCategory 2 / 2AH319: Causes serious eye irritation[2][4][9]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[2][9]
  • Skin Irritation (H315): Direct contact with the skin will cause irritation.[6] The lipophilic nature of the benzaldehyde moiety allows for potential penetration of the epidermis, leading to local inflammation. Prolonged or repeated exposure could lead to more severe dermatitis. The causality for this irritation stems from the aldehyde group's reactivity with proteins and other biomolecules in the skin.

  • Serious Eye Irritation (H319): This is a critical hazard. The chemical can cause significant and potentially lasting damage to the eyes.[2][4] The aldehyde group can react with corneal proteins, leading to pain, redness, and impaired vision. Any eye contact must be treated as a medical emergency, requiring immediate and prolonged irrigation with water for at least 15 minutes, followed by professional medical evaluation.[10][11]

  • Respiratory Tract Irritation (H335): Inhalation of vapors, mists, or aerosols of this compound may irritate the mucous membranes of the respiratory system, leading to coughing, shortness of breath, and inflammation.[2][4] All handling of the solid or solutions must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation exposure.[12]

Risk Mitigation Framework: From Lab Bench to Disposal

A multi-tiered approach involving engineering controls, rigorous work practices, and appropriate PPE is essential for the safe handling of this compound.

  • Primary Engineering Control: A properly functioning chemical fume hood is mandatory for all operations that may generate dust or vapors. Facilities must be equipped with an eyewash station and a safety shower in the immediate work area.[10]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles that meet EN 166 (EU) or ANSI Z87.1 (US) standards are required. A face shield should be worn in addition to goggles when there is a risk of splashing.[6]

    • Hand Protection: Wear nitrile or other chemically resistant gloves with a minimum thickness of 0.11 mm. Gloves must be inspected for integrity before each use and disposed of immediately after contamination.[4] Never reuse disposable gloves.

    • Skin and Body Protection: A flame-resistant lab coat is required. For larger quantities or tasks with a higher risk of spillage, a chemical-resistant apron and additional protective clothing should be used.[2]

    • Respiratory Protection: For situations where a fume hood cannot be used or in the event of a large spill, a NIOSH/MSHA or European Standard EN 136 approved respirator with an appropriate organic vapor cartridge is necessary.[6]

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Confirm the chemical fume hood is operational. Have spill cleanup materials readily available.

  • Aliquotting: Conduct all weighing and transferring of the chemical inside the fume hood. Use tools (spatulas, etc.) that will not generate static electricity.

  • Reaction Setup: Keep all containers tightly closed when not in use.[6] If heating the substance, use a controlled heating mantle and monitor the reaction for any signs of uncontrolled temperature increase.

  • Post-Handling: Thoroughly decontaminate the work area. Wash hands and any exposed skin with soap and water after removing gloves.[2][12]

  • Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[5][6]

  • Minor Spill (in Fume Hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material like vermiculite, sand, or diatomaceous earth.[3]

    • Scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Major Spill (outside Fume Hood):

    • Evacuate the area immediately.

    • Alert emergency responders and the institutional safety office.

    • Prevent entry into the contaminated area.

    • Allow only trained personnel with appropriate respiratory protection and PPE to perform cleanup.

  • Exposure Protocol:

    • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[6][10]

    • Skin Contact: Remove all contaminated clothing. Immediately flush the affected skin with large amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][4]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][11]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and show the SDS to the medical professional.[3][10]

All waste containing this compound must be treated as hazardous chemical waste.

  • Collect waste in a clearly labeled, sealed, and appropriate container.

  • Do not mix with other incompatible waste streams.

  • Dispose of the waste through a licensed professional waste disposal service or the institution's environmental health and safety office, following all local, state, and federal regulations.[4][6]

Visualized Workflows

The following diagrams illustrate critical safety workflows for handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal Phase prep1 Verify Fume Hood Functionality prep2 Don Full PPE (Goggles, Lab Coat, Gloves) prep1->prep2 prep3 Prepare Spill Kit prep2->prep3 handle1 Retrieve Chemical from Storage prep3->handle1 Proceed to Handling handle2 Weigh / Transfer Compound handle1->handle2 handle3 Perform Reaction handle2->handle3 clean1 Quench Reaction & Transfer to Waste handle3->clean1 Reaction Complete clean2 Decontaminate Work Surface clean1->clean2 clean3 Dispose of PPE & Wash Hands clean2->clean3

Caption: A standard workflow for safely handling this compound.

Caption: A decision tree for responding to a chemical spill incident.

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An In-Depth Technical Guide to 4-Fluoro-3-isopropoxybenzaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Building Block

4-Fluoro-3-isopropoxybenzaldehyde is a substituted aromatic aldehyde that is emerging as a significant building block in the landscape of pharmaceutical and medicinal chemistry. Its unique structural features—a reactive aldehyde group, a strategically placed fluorine atom, and an isopropoxy moiety—confer a desirable combination of properties for the synthesis of complex molecular architectures. The aldehyde functional group serves as a versatile handle for a wide array of chemical transformations, including condensations, oxidations, and nucleophilic additions. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate, making it a valuable substituent in modern drug design. The isopropoxy group further modulates the molecule's steric and electronic properties, offering fine-tuning capabilities for structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of commercially available sources of this compound, its key chemical attributes, and its applications in research and development.

Commercial Suppliers and Purity Specifications

For researchers and drug development professionals, sourcing high-quality starting materials is paramount to the success and reproducibility of their work. Several chemical suppliers offer this compound, typically with a purity of 98% or higher. When selecting a supplier, it is crucial to review the Certificate of Analysis (CoA) to understand the impurity profile and the analytical methods used for quality control.

Supplier/BrandCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity
Fluorochem1236365-81-3C10H11FO2182.1998%[1]
CHEMLYTE SOLUTIONS CO.,LTD1236365-81-3C10H11FO2182.19Industrial Grade

Note: "Industrial Grade" may have a different purity specification than research-grade material. Always request a detailed CoA from the supplier.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for ensuring safe handling and storage.

PropertyValueSource
Molecular Formula C10H11FO2[1]
Molecular Weight 182.194 g/mol [1]
InChI Key OYJUUYKZFWNVGB-UHFFFAOYSA-N[1]
Canonical SMILES CC(C)OC1=C(C=C(C=O)F)C=C1[2]
Predicted XlogP 2.3[2]

The Strategic Importance in Medicinal Chemistry

Fluorinated benzaldehydes are valuable intermediates in the synthesis of a wide range of biologically active compounds. The introduction of a fluorine atom can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. While specific applications of this compound are still emerging in publicly available literature, its structural motifs are present in compounds explored for various therapeutic areas.

For instance, the related compound, 4-fluoro-3-phenoxybenzaldehyde, is a key intermediate in the synthesis of pharmaceuticals with anti-inflammatory and analgesic properties.[3] It is also used in the development of kinase inhibitors and antiviral compounds.[3] The structural similarity of this compound suggests its potential as a building block for novel therapeutics in similar domains. The isopropoxy group, in place of a phenoxy group, can alter the compound's solubility, metabolic profile, and binding interactions with target proteins, offering a valuable alternative for lead optimization campaigns.

Analytical Characterization: Ensuring Quality and Consistency

The purity of starting materials is a critical factor in drug discovery and development. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for assessing the purity of this compound and identifying potential impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A general reverse-phase HPLC method can be adapted for the analysis of substituted benzaldehydes. The following is a representative protocol that should be validated for the specific instrumentation and sample matrix.

Experimental Protocol: HPLC Purity Analysis

  • Instrumentation:

    • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

    • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • An isocratic or gradient mixture of methanol and water is typically effective. A starting point could be a 70:30 (v/v) mixture of methanol and water.[4]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis scan of the analyte)

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent like methanol to a concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Solvent prep1->prep2 prep3 Filter Solution prep2->prep3 analysis1 Inject into HPLC prep3->analysis1 analysis2 Separation on C18 Column analysis1->analysis2 analysis3 UV Detection analysis2->analysis3 data1 Integrate Peaks analysis3->data1 data2 Calculate Purity data1->data2

Caption: A typical workflow for assessing the purity of this compound using HPLC.

Visualizing the Synthetic Potential

The aldehyde group of this compound is a key functional group that allows for its incorporation into more complex molecules through various chemical reactions.

Key Synthetic Transformations

Synthetic_Potential cluster_reactions Synthetic Pathways cluster_products Product Classes start This compound reductive_amination Reductive Amination start->reductive_amination R2NH, NaBH3CN wittig_reaction Wittig Reaction start->wittig_reaction Ph3P=CHR aldol_condensation Aldol Condensation start->aldol_condensation Ketone, Base oxidation Oxidation start->oxidation KMnO4 or PCC amines Substituted Benzylamines reductive_amination->amines alkenes Stilbene Derivatives wittig_reaction->alkenes chalcones Chalcones & Enones aldol_condensation->chalcones carboxylic_acid Benzoic Acid Derivatives oxidation->carboxylic_acid

Caption: Common synthetic transformations involving the aldehyde group of this compound.

Conclusion and Future Outlook

This compound represents a promising and versatile building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its unique combination of a reactive aldehyde, a fluorine atom, and an isopropoxy group provides a rich scaffold for chemical exploration. As research in medicinal chemistry continues to evolve, the demand for such strategically functionalized intermediates is expected to grow. This guide serves as a foundational resource for researchers and developers looking to leverage the synthetic potential of this compound in their quest for new and improved chemical entities. It is imperative for users to source high-purity material and to validate analytical methods to ensure the integrity and reproducibility of their research.

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Methodological & Application

Application Notes & Protocols: 4-Fluoro-3-isopropoxybenzaldehyde as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Value in Medicinal Chemistry

4-Fluoro-3-isopropoxybenzaldehyde is a substituted aromatic aldehyde that has emerged as a valuable building block for the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. Its chemical architecture is defined by three key features: a reactive aldehyde group, a strategically placed isopropoxy moiety, and a fluorine atom. This unique combination of functional groups imparts desirable physicochemical properties to target molecules, making it a sought-after intermediate for researchers and drug development professionals.

The aldehyde serves as a versatile handle for a wide array of synthetic transformations, including carbon-carbon and carbon-nitrogen bond formations. The fluorine atom, a bioisostere of a hydrogen atom, is prized in medicinal chemistry for its ability to enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity and pKa.[1] The sterically bulky isopropoxy group can provide a scaffold for further functionalization and influence the conformation of the final molecule, which is critical for optimizing interactions with protein binding pockets. These attributes make this compound an ideal starting material for constructing novel therapeutic agents, including kinase inhibitors and other targeted therapies.[2][]

This document provides a detailed overview of the key applications of this building block, complete with validated protocols and expert insights into the rationale behind the synthetic methodologies.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a starting material is fundamental to successful reaction design and execution.

PropertyValueReference(s)
CAS Number 1236365-81-3[4][5]
Molecular Formula C₁₀H₁₁FO₂[5]
Molecular Weight 182.19 g/mol [5]
Typical Purity ≥98%[5]
Functional Class Aldehyde, Ether, Halogenated Benzene[5]

Core Application I: Reductive Amination for Amine Synthesis

The introduction of amine functionalities is a cornerstone of drug design, as nitrogen-containing groups are often crucial for aqueous solubility and forming key hydrogen bonds with biological targets. Reductive amination is one of the most efficient methods for forming C-N bonds. The reaction proceeds via the initial formation of an imine or iminium ion, which is then reduced in situ to the corresponding amine.

The choice of reducing agent is critical. While powerful hydrides like NaBH₄ can reduce the intermediate, they can also reduce the starting aldehyde. A milder, more chemoselective reagent such as Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is therefore preferred. STAB is particularly effective because it selectively reduces the protonated iminium ion much faster than the starting aldehyde, minimizing side reactions and leading to cleaner products.[6]

Experimental Protocol: Synthesis of N-Benzyl-1-(4-fluoro-3-isopropoxyphenyl)methanamine
  • Reaction Setup: To a 100 mL round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq, 1.82 g, 10.0 mmol) and benzylamine (1.05 eq, 1.12 g, 10.5 mmol).

  • Solvent Addition: Add 40 mL of anhydrous 1,2-dichloroethane (DCE). Stir the mixture at room temperature until all solids have dissolved.

  • Iminium Formation: Add glacial acetic acid (2-3 drops) as a catalyst.[7] The acid promotes the formation of the iminium ion intermediate, which is more electrophilic and thus more readily reduced. Stir the reaction at room temperature for 30 minutes.

  • Reduction: Carefully add Sodium Triacetoxyborohydride (STAB) (1.5 eq, 3.18 g, 15.0 mmol) portion-wise over 10 minutes. Note: The reaction may gently effervesce.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

  • Work-up: Quench the reaction by the slow addition of 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 20 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude residue can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure secondary amine.

Workflow Diagram: Reductive Amination

G cluster_process Process aldehyde 4-Fluoro-3-isopropoxy- benzaldehyde imine Imine/Iminium Formation aldehyde->imine amine Primary/Secondary Amine amine->imine reduction In Situ Reduction imine->reduction NaBH(OAc)₃ Acetic Acid (cat.) DCE, rt product Target Amine reduction->product

Caption: General workflow for reductive amination.

Core Application II: Olefination via the Wittig Reaction

The Wittig reaction is a powerful and reliable method for synthesizing alkenes from aldehydes or ketones.[8][9] It involves the reaction of the aldehyde with a phosphorus ylide (a phosphorane), which is typically generated in situ from a phosphonium salt and a strong base. The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct.[8] This transformation is invaluable for extending carbon skeletons and introducing unsaturation, which can be a key structural element or a handle for further functionalization.

The stereochemical outcome (E vs. Z alkene) is largely dependent on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group on the carbanion) generally favor the formation of the (E)-alkene, while non-stabilized ylides (e.g., alkyl-substituted) tend to produce the (Z)-alkene.[10]

Experimental Protocol: Synthesis of (E)-1-(4-Fluoro-3-isopropoxystyryl)benzene
  • Ylide Preparation: In a flame-dried 100 mL three-neck flask under an inert atmosphere (N₂ or Ar), suspend benzyltriphenylphosphonium chloride (1.1 eq, 4.28 g, 11.0 mmol) in 50 mL of anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

  • Base Addition: Slowly add potassium tert-butoxide (1.1 eq, 1.23 g, 11.0 mmol) to the stirring suspension. A deep orange or red color should develop, indicating the formation of the ylide. Allow the mixture to stir at 0 °C for 30 minutes.

  • Aldehyde Addition: Dissolve this compound (1.0 eq, 1.82 g, 10.0 mmol) in 10 mL of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. The color of the reaction will fade as the ylide is consumed. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product contains the desired alkene and triphenylphosphine oxide. Purify by column chromatography on silica gel (eluting with a low polarity solvent system, e.g., 5% ethyl acetate in hexanes) to isolate the stilbene derivative.

Workflow Diagram: Wittig Reaction```dot

G phosphonium Phosphonium Salt ylide Phosphorus Ylide (Active Nucleophile) phosphonium->ylide base Strong Base (e.g., t-BuOK) base->ylide oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane [2+2] Cycloaddition aldehyde 4-Fluoro-3-isopropoxy- benzaldehyde aldehyde->oxaphosphetane alkene Alkene Product oxaphosphetane->alkene Ring Fragmentation ph3po Triphenylphosphine Oxide (Byproduct) oxaphosphetane->ph3po

Caption: Multi-step synthesis of a valuable drug scaffold.

Conclusion

This compound is a highly functionalized and strategically valuable building block for organic synthesis. Its aldehyde group provides a reliable entry point for key bond-forming reactions such as reductive amination and Wittig olefination, while the fluoro and isopropoxy substituents offer medicinal chemists powerful tools to fine-tune the pharmacokinetic and pharmacodynamic properties of target molecules. The protocols and workflows detailed herein demonstrate the practical utility of this reagent, enabling researchers and drug development professionals to efficiently construct complex molecular architectures for the discovery of next-generation therapeutics.

References

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Application Notes & Protocols: The Strategic Utility of 4-Fluoro-3-isopropoxybenzaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist

This document provides a detailed technical guide on the applications of 4-Fluoro-3-isopropoxybenzaldehyde (CAS No. 1236365-81-3) in the field of medicinal chemistry. We will explore its strategic value as a synthetic building block, grounded in the physicochemical contributions of its constituent functional groups, and provide robust protocols for its synthesis and derivatization.

PART 1: APPLICATION NOTES - A STRATEGIC BUILDING BLOCK IN DRUG DESIGN

Introduction and Rationale for Use

This compound is a trifunctional aromatic scaffold that offers medicinal chemists a unique combination of features for constructing novel therapeutic agents. While direct literature on its extensive application is emerging, its value can be expertly inferred from the well-established roles of its individual components and structurally similar analogues in modern drug discovery.[1][2] The molecule's utility is derived from the synergistic interplay of its three key functional groups: the fluoro group, the isopropoxy ether, and the reactive benzaldehyde.

  • The 4-Fluoro Group: The introduction of fluorine is a cornerstone strategy in medicinal chemistry.[1] Its presence can significantly enhance metabolic stability by blocking sites susceptible to cytochrome P450-mediated oxidation. Furthermore, its high electronegativity can modulate the pKa of adjacent functional groups and strengthen binding interactions with target proteins through hydrogen bonds or dipole interactions.[1]

  • The 3-Isopropoxy Group: As a sterically bulkier and more lipophilic alternative to the common methoxy group, the isopropoxy moiety provides a valuable tool for probing the steric and hydrophobic pockets of a protein's active site. This group can improve a compound's pharmacokinetic profile, influencing properties like cell permeability and oral absorption. Studies on related isopropoxy-substituted compounds have demonstrated their importance in achieving potent biological activity, for instance, as lipoxygenase inhibitors.[3]

  • The Aldehyde Functional Handle: The aldehyde group is a versatile precursor for a vast array of chemical transformations, making it an ideal anchor point for library synthesis and lead optimization.[4] It readily participates in reactions such as reductive amination, Wittig olefination, and the formation of various heterocyclic systems, enabling the construction of diverse and complex molecular architectures.[4]

Physicochemical Properties Summary

A clear understanding of a building block's physical properties is essential for experimental design.

PropertyValueReference
Molecular Formula C₁₀H₁₁FO₂[5][6]
Molecular Weight 182.19 g/mol [6]
CAS Number 1236365-81-3[7]
Predicted XlogP 2.3[5]
Predicted Boiling Point 252.1 ± 20.0 °C[8]
Predicted Density 1.119 ± 0.06 g/cm³[8]
Potential Therapeutic Applications: A Scaffold for Kinase Inhibitors

The dysregulation of protein kinases is a hallmark of many cancers and inflammatory diseases, making them a primary target for drug development.[9][10] Many FDA-approved kinase inhibitors utilize substituted aromatic scaffolds. The 4-fluoro-3-alkoxybenzaldehyde core is a privileged starting point for synthesizing inhibitors targeting various kinases, including Janus kinases (JAKs) and receptor tyrosine kinases.[11]

The aldehyde can be elaborated into a key pharmacophore, such as a pyrimidine or pyrrolopyridine core, that anchors the inhibitor in the ATP-binding site of the kinase. The fluoro and isopropoxy groups then serve as vectors, projecting into specific regions of the active site to confer potency and selectivity.

Below is a conceptual workflow illustrating how this compound can serve as a starting material in a hypothetical pathway toward a kinase inhibitor scaffold.

G start_node This compound intermediate1 Substituted Aminopyrimidine Core start_node->intermediate1 Condensation/ Cyclization reagent1 Guanidine (Cyclization Agent) reagent1->intermediate1 final_product Potential Kinase Inhibitor Scaffold intermediate1->final_product Suzuki or Buchwald- Hartwig Coupling reagent2 Aryl Halide (R-X) (Cross-Coupling Partner) reagent2->final_product

Caption: Conceptual workflow for elaborating the title compound into a kinase inhibitor scaffold.

PART 2: SYNTHETIC PROTOCOLS & METHODOLOGIES

The protocols described herein are designed to be self-validating, with clear steps and rationale. All operations should be conducted by trained personnel in a well-ventilated fume hood, adhering to standard laboratory safety procedures.

Protocol 1: Synthesis of this compound

Rationale: This protocol employs a standard Williamson ether synthesis, a robust and high-yielding method for forming aryl ethers. 4-Fluoro-3-hydroxybenzaldehyde is deprotonated with a mild base (potassium carbonate) to form a nucleophilic phenoxide, which then displaces the bromide from 2-bromopropane. DMF is chosen as the solvent due to its polar aprotic nature, which effectively solvates the cation and accelerates the Sₙ2 reaction.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification A Combine 4-Fluoro-3-hydroxybenzaldehyde, K₂CO₃, and 2-Bromopropane in DMF B Heat mixture to 70-80 °C Monitor by TLC (e.g., 4:1 Hexane:EtOAc) A->B C Cool, pour into water, and extract with Ethyl Acetate B->C D Wash organic layer with brine, dry over Na₂SO₄, and filter C->D E Concentrate under reduced pressure D->E F Purify crude product via flash column chromatography E->F

Caption: Workflow for the synthesis of this compound.

Materials & Reagents:

  • 4-Fluoro-3-hydroxybenzaldehyde (1.0 eq.)

  • 2-Bromopropane (1.2 eq.)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq.)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 4-Fluoro-3-hydroxybenzaldehyde (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).

  • Add anhydrous DMF to the flask to create a stirrable suspension (approx. 0.5 M concentration relative to the aldehyde).

  • Add 2-bromopropane (1.2 eq.) to the mixture dropwise at room temperature.

  • Heat the reaction mixture to 70-80 °C and stir vigorously.

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a 4:1 Hexane:Ethyl Acetate mixture. The reaction is complete when the starting aldehyde spot is consumed.

  • Once complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with deionized water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford the pure this compound.

Protocol 2: Derivatization via Reductive Amination

Rationale: Reductive amination is a powerful C-N bond-forming reaction. This protocol uses sodium triacetoxyborohydride (STAB), a mild and selective reducing agent. It is particularly effective because it preferentially reduces the iminium ion formed in situ from the condensation of the aldehyde and a primary amine, minimizing the premature reduction of the starting aldehyde. Acetic acid catalyzes the formation of the iminium ion. This one-pot procedure is highly efficient for generating amine-containing scaffolds.[]

Materials & Reagents:

  • This compound (1.0 eq.)

  • A primary amine (e.g., benzylamine) (1.1 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • Dichloromethane (DCM), anhydrous

  • Acetic Acid (catalytic amount, ~5% v/v)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Deionized Water & Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq.) in anhydrous DCM in a round-bottom flask.

  • Add the primary amine (1.1 eq.) followed by a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirring solution. Caution: Addition may cause slight effervescence.

  • Allow the reaction to stir at room temperature. Monitor its progress by TLC until the starting aldehyde is consumed (typically 2-16 hours).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the resulting secondary amine product by flash column chromatography or recrystallization as needed.

References

  • Technical Support Center: Synthesis of 4-Fluoro-3-phenoxybenzaldehyde - Benchchem.
  • 4-Fluoro-3-phenoxybenzaldehyde | 68359-57-9 - Benchchem.
  • 4-Fluoro-3-phenoxybenzaldehyde: Synthesis, Properties, and Industrial Applications.
  • Application Notes and Protocols: Synthesis of Acoramidis Utilizing 4-Fluoro-3-hydroxybenzoic Acid - Benchchem.
  • Optimizing Synthesis: The Role of 4-Fluoro-3-phenoxybenzaldehyde as a Versatile Intermediate.
  • US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor - Google Patents.
  • The Essential Role of 4-Fluoro-3-methylbenzaldehyde in Modern Pharmaceutical Synthesis.
  • 4-(3-Fluorobenzyloxy)benzaldehyde - BU CyberSec Lab.
  • EP0024624A2 - 4-Fluoro-3-phenoxy-benzaldehyde acetals, process for their preparation and intermediate products therefor - Google Patents.
  • This compound (C10H11FO2) - PubChemLite.
  • This compound - Echemi.
  • This compound - CymitQuimica.
  • Benzaldehyde probe 1 reversibly labels cellular proteins a, Chemical... - ResearchGate.
  • 1236365-81-3|this compound|BLD Pharm.
  • Design, synthesis, and SAR study of isopropoxy allylbenzene derivatives as 15-lipoxygenase inhibitors - PubMed.
  • Natural Products for Drug Discovery in the 21st Century: Innovations for Novel Drug Discovery - MDPI.
  • FDA-approved small molecule kinase inhibitors-Part 3 - BOC Sciences.
  • Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update - PubMed.
  • Properties of FDA-approved small molecule protein kinase inhibitors: A 2023 update.
  • Discovery of Hexahydrofuro[3,2- b]furans as New Kinase-Selective and Orally Bioavailable JAK3 Inhibitors for the Treatment of Leukemia Harboring a JAK3 Activating Mutant - PubMed.
  • 4-Fluoro-2-isopropoxybenzaldehyde CAS#: 1289162-65-7 - ChemicalBook.

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reaction of 4-Fluoro-3-isopropoxybenzaldehyde with nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Nucleophilic Reactions of 4-Fluoro-3-isopropoxybenzaldehyde: Protocols and Mechanistic Insights

Authored by: A Senior Application Scientist

Introduction: The Versatility of a Substituted Benzaldehyde

This compound is a key aromatic aldehyde in the synthesis of complex organic molecules, particularly in the pharmaceutical and fine chemical industries. Its utility stems from the unique interplay of its functional groups: an electrophilic aldehyde, an electron-withdrawing fluorine atom, and an electron-donating isopropoxy group. This substitution pattern modulates the reactivity of the benzaldehyde core, making it a versatile substrate for a variety of nucleophilic addition reactions. Understanding the electronic effects of these substituents is crucial for predicting reaction outcomes and optimizing conditions. The fluorine atom at the para-position to the aldehyde group enhances the electrophilicity of the carbonyl carbon through its inductive effect, making it more susceptible to nucleophilic attack.[1][2] Conversely, the isopropoxy group at the meta-position donates electron density through resonance, which can slightly temper this activation. This guide provides detailed protocols and mechanistic insights for several key nucleophilic reactions involving this compound, aimed at researchers, scientists, and professionals in drug development.

Knoevenagel Condensation: Formation of α,β-Unsaturated Systems

The Knoevenagel condensation is a cornerstone of C-C bond formation, reacting an aldehyde with an active methylene compound to yield an α,β-unsaturated product after dehydration.[3] The electron-withdrawing nature of the fluorine atom in this compound makes the carbonyl carbon highly electrophilic, facilitating this reaction.[2]

Reaction Mechanism Overview

The reaction is typically catalyzed by a weak base, which deprotonates the active methylene compound to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. The resulting aldol addition product readily undergoes dehydration to form the final conjugated system.[2]

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration Active Methylene Z-CH₂-Z' Enolate [Z-CH-Z']⁻ (Enolate) Active Methylene->Enolate + Base Base Base Enolate_2 Enolate Aldehyde This compound Intermediate Tetrahedral Intermediate Intermediate_2 Intermediate Enolate_2->Intermediate + Aldehyde Aldol_Adduct Aldol Adduct Final_Product α,β-Unsaturated Product Aldol_Adduct->Final_Product - H₂O Intermediate_2->Aldol_Adduct + H⁺

Caption: General mechanism of the Knoevenagel condensation.

Protocol: Knoevenagel Condensation with Malononitrile

This protocol details the synthesis of 2-(4-fluoro-3-isopropoxybenzylidene)malononitrile.

Materials:

  • This compound

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Deionized water

  • Standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol (30 mL).

  • Add a catalytic amount of piperidine (0.1 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add cold deionized water (50 mL) to the flask to precipitate the product.

  • Filter the solid product using a Büchner funnel and wash with cold water.

  • Dry the product under vacuum to obtain the purified 2-(4-fluoro-3-isopropoxybenzylidene)malononitrile.

ParameterValue
Substrate This compound
Nucleophile Malononitrile
Catalyst Piperidine
Solvent Ethanol
Temperature Room Temperature
Typical Yield 85-95%

Wittig Reaction: Alkene Synthesis

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes and phosphorus ylides. The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct.[4] The electrophilicity of this compound makes it an excellent substrate for this transformation.

Protocol: Synthesis of 1-Fluoro-2-isopropoxy-4-styrylbenzene

This protocol describes the reaction with benzyltriphenylphosphonium chloride to form a stilbene derivative.

Materials:

  • Benzyltriphenylphosphonium chloride

  • n-Butyllithium (n-BuLi) in hexanes

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ylide Generation: To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), add benzyltriphenylphosphonium chloride (1.1 eq) and anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add n-BuLi (1.05 eq) dropwise. A distinct color change indicates ylide formation. Stir at 0 °C for 1 hour.[5]

  • Reaction with Aldehyde: In a separate flame-dried flask, dissolve this compound (1.0 eq) in anhydrous THF. Slowly add this solution to the ylide suspension at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor completion by TLC.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer to a separatory funnel and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G cluster_0 Ylide Generation cluster_1 Reaction & Work-up Phosphonium_Salt Benzyltriphenylphosphonium chloride Ylide Phosphorus Ylide Phosphonium_Salt->Ylide + n-BuLi in THF, 0°C Base n-BuLi Reaction Stir at RT, overnight Ylide->Reaction + Aldehyde Aldehyde This compound Workup Aqueous Work-up & Purification Reaction->Workup Product 1-Fluoro-2-isopropoxy-4-styrylbenzene Workup->Product

Caption: Experimental workflow for the Wittig reaction.

ParameterValue
Phosphonium Salt Benzyltriphenylphosphonium chloride
Base n-Butyllithium
Solvent Anhydrous THF
Temperature 0 °C to Room Temperature
Typical Yield 70-85%

Grignard Reaction: Synthesis of Secondary Alcohols

The Grignard reaction involves the nucleophilic addition of an organomagnesium halide to a carbonyl group, a fundamental C-C bond-forming reaction.[6] This reaction with this compound yields valuable secondary alcohol intermediates.

Protocol: Synthesis of 1-(4-Fluoro-3-isopropoxyphenyl)ethanol

This protocol uses methylmagnesium bromide as the nucleophile.

Materials:

  • This compound

  • Methylmagnesium bromide (3.0 M in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous diethyl ether.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add methylmagnesium bromide (1.2 eq) dropwise via syringe, maintaining the internal temperature below 10 °C.[6]

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1 hour.

  • Work-up: Cool the reaction mixture back to 0 °C and slowly quench with saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and evaporate the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.

ParameterValue
Grignard Reagent Methylmagnesium bromide
Solvent Anhydrous Diethyl Ether
Temperature 0 °C to Room Temperature
Quenching Agent Saturated aqueous NH₄Cl
Typical Yield 80-90%

Reductive Amination: A Pathway to Substituted Amines

Reductive amination is a highly efficient method for synthesizing amines from carbonyl compounds. It involves the formation of an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[7] This two-step, one-pot procedure is a mainstay in medicinal chemistry.

Reaction Mechanism Overview

The reaction begins with the nucleophilic attack of an amine on the carbonyl carbon of the aldehyde, followed by dehydration to form an imine. A reducing agent, present in the reaction mixture, then reduces the imine to the final amine product. Mild reducing agents like sodium triacetoxyborohydride (STAB) are often preferred as they do not readily reduce the starting aldehyde.[7][8]

G Aldehyde This compound Imine Imine/Iminium Ion Aldehyde->Imine + Amine (-H₂O) Amine Primary/Secondary Amine (R₂NH) Final_Amine Final Amine Product Imine->Final_Amine + Reducing Agent Reducing_Agent Reducing Agent (e.g., STAB)

Caption: General scheme for reductive amination.

Protocol: Synthesis of N-Benzyl-1-(4-fluoro-3-isopropoxyphenyl)methanamine

This protocol uses benzylamine as the nucleophile and sodium triacetoxyborohydride (STAB) as the reducing agent.

Materials:

  • This compound

  • Benzylamine

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional, catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and benzylamine (1.1 eq) in DCE.

  • Add a few drops of glacial acetic acid to catalyze imine formation. Stir for 30 minutes at room temperature.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure. Purify by column chromatography if needed.

ParameterValue
Amine Benzylamine
Reducing Agent Sodium triacetoxyborohydride (STAB)
Solvent 1,2-Dichloroethane (DCE)
Temperature Room Temperature
Typical Yield 75-90%

References

  • A Comparative Guide to the Reactivity of Substituted Benzaldehydes. Benchchem.
  • Which is more reactive towards nucleophilic substitution reaction among methyl benzaldehyde, aminobenzaldehylde and salicyldehyde?. Quora.
  • Optimizing Synthesis: The Role of 4-Fluoro-3-phenoxybenzaldehyde as a Versatile Intermediate.
  • 4-Fluoro-3-phenoxybenzaldehyde: Synthesis, Properties, and Industrial Applications.
  • Application Notes and Protocols: Knoevenagel Condensation of 4-Fluorobenzaldehyde with Active Methylene Compounds. Benchchem.
  • Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. MDPI.
  • Reactivity of Benzaldehyde between aldehydes. Chemistry Stack Exchange.
  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ACS Publications.
  • Why Benzaldehyde is metadirecting for nucleophilic substitution rections ?. Allen.
  • Application Notes and Protocols: Grignard Reaction with 4-Fluorobenzaldehyde. Benchchem.
  • Technical Support Center: Synthesis of 4-Fluoro-3-phenoxybenzaldehyde. Benchchem.
  • This compound. Echemi.
  • Synthesis of 4-fluoro-3-phenoxy-benzaldehyde. PrepChem.com.
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  • Wittig Reaction. Web Pages.
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  • Knoevenagel condensation – Knowledge and References. Taylor & Francis.
  • Preparation method of 2-fluoro-4-hydroxybenzaldehyde. Google Patents.
  • Solvent Free Wittig Reactions.
  • Reductive Amination - Common Conditions.
  • A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. Supporting Information.
  • This compound (C10H11FO2). PubChemLite.
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  • Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor. Google Patents.
  • Reductive Amination. Sigma-Aldrich.
  • Synthesis by Aldol and Related Condensation Reactions.
  • 3-Chloro-5-fluoro-4-isopropoxybenzaldehyde. Vulcanchem.
  • Synthesis of New Knoevenagel Derivative using Fe3O4 Magnetic Nanoparticals.
  • Nucleophilic Addition and Biological Roles of Aldehydes/Ketones (i) ... Filo.
  • 1,2- and 1,4-Additions of Organometallic Reagents. Chemistry LibreTexts.
  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.
  • Reductive Amination, and How It Works. Master Organic Chemistry.
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  • Organometallic Addition to Aldehydes and Ketones. YouTube.
  • Addition of Organometallic Reagents to Aldehyde. ResearchGate.
  • This compound. BLD Pharm.
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  • The Aldol Condensation. Magritek.
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Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 4-Fluoro-3-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic utility of 4-Fluoro-3-isopropoxybenzaldehyde. This versatile building block is a valuable precursor for constructing a variety of medicinally relevant heterocyclic scaffolds. The unique electronic properties conferred by the fluoro and isopropoxy substituents make it an attractive starting material for synthesizing targeted libraries of compounds, particularly kinase inhibitors and other therapeutic agents. This document details the underlying chemical principles, provides field-proven, step-by-step protocols for the synthesis of quinolines and quinazolines, and explains the causality behind key experimental choices.

Introduction: The Strategic Value of this compound in Medicinal Chemistry

This compound is a highly functionalized aromatic aldehyde that serves as a cornerstone for the synthesis of complex organic molecules. Its utility stems from the strategic placement of three key functional groups:

  • The Aldehyde Group: This reactive carbonyl is a versatile handle for a multitude of classic organic transformations, including condensations, nucleophilic additions, and reductive aminations, which are fundamental to building complex molecular architectures.[1]

  • The Fluorine Atom: The introduction of fluorine into a drug candidate is a well-established strategy in medicinal chemistry. Its high electronegativity can modulate the pKa of nearby functional groups, enhance metabolic stability by blocking sites of oxidation, and improve binding affinity to target proteins through favorable electrostatic interactions.[1]

  • The Isopropoxy Group: This moderately electron-donating group influences the electronic character of the aromatic ring, affecting the reactivity of the aldehyde. Furthermore, its lipophilic nature can improve the pharmacokinetic profile of the final compound, enhancing membrane permeability and solubility in non-polar environments.

The combination of these features in a single, readily available building block allows for the efficient construction of diverse heterocyclic systems with desirable drug-like properties. This guide will focus on its application in two of the most prominent classes of nitrogen-containing heterocycles: quinolines and quinazolines.

Synthesis of Substituted Quinolines via Friedländer Annulation

The Friedländer synthesis is a powerful and direct method for constructing the quinoline scaffold. The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, such as a ketone or ester.[2][3] The use of this compound in this reaction is not explicitly documented; however, the principles of the Friedländer synthesis are broadly applicable to a wide range of substituted benzaldehydes.

Mechanistic Rationale

The reaction is typically catalyzed by either acid or base. In an acid-catalyzed pathway, the catalyst protonates the carbonyl of the α-methylene partner, facilitating enolization. The resulting enol then attacks the carbonyl of the 2-aminobenzaldehyde (or a related ketone). Alternatively, the reaction can proceed through the initial formation of a Schiff base between the amine and the α-methylene ketone, followed by an intramolecular aldol-type condensation. Subsequent dehydration and cyclization yield the aromatic quinoline ring system.[2] The use of Lewis acids or strong Brønsted acids like p-toluenesulfonic acid (p-TSA) is common to drive the reaction to completion.[2][3]

G cluster_reactants Reactants cluster_process Reaction Sequence cluster_product Product A 4-Fluoro-3-isopropoxy- benzaldehyde C Catalyst Addition (e.g., p-TSA, I₂) A->C 1. B Ketone with α-methylene group (e.g., Dimedone) B->C 2. D Aldol Condensation & Schiff Base Formation C->D Heat E Intramolecular Cyclization & Dehydration D->E F Substituted Quinoline Derivative E->F

Caption: Generalized workflow for Friedländer Quinoline Synthesis.

Experimental Protocol: Synthesis of a 6-Fluoro-7-isopropoxy-quinoline Derivative

This protocol describes a representative synthesis using 2-aminoacetophenone and an α-methylene ketone, catalyzed by p-toluenesulfonic acid.

Materials:

  • 2-Amino-4-fluoro-5-isopropoxyacetophenone (1.0 eq)

  • 1,3-Cyclohexanedione (1.1 eq)

  • p-Toluenesulfonic acid monohydrate (p-TSA, 0.2 eq)

  • Toluene or Xylene (as solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-amino-4-fluoro-5-isopropoxyacetophenone (1.0 eq), 1,3-cyclohexanedione (1.1 eq), and p-TSA (0.2 eq).

  • Solvent Addition: Add a sufficient volume of toluene to dissolve the reactants (e.g., 0.2 M concentration).

  • Heating and Water Removal: Heat the reaction mixture to reflux (approx. 110-120 °C). Water will be collected in the Dean-Stark trap as it is formed, driving the equilibrium towards the product.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

    • Causality Insight: The bicarbonate wash is crucial to neutralize the acidic p-TSA catalyst, preventing potential degradation of the product during solvent evaporation and purification.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure quinoline product.

ParameterConditionRationale / E-E-A-T Insight
Catalyst p-Toluenesulfonic acidA strong Brønsted acid that is cost-effective and efficient at promoting both the initial condensation and the final dehydration steps.[3]
Apparatus Dean-Stark TrapEssential for the removal of water, which is a byproduct of the condensation and cyclization steps. This shifts the reaction equilibrium forward, maximizing the yield.
Solvent Toluene / XyleneHigh-boiling, non-polar solvents that are ideal for azeotropic removal of water.
Workup NaHCO₃ washNeutralizes the acid catalyst to prevent side reactions and allows for clean isolation of the final product.

Synthesis of Substituted Quinazolines

Quinazoline and its derivatives are another class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anti-cancer and anti-inflammatory properties.[4][5] One-pot, multi-component reactions are highly efficient methods for their synthesis, often using a substituted benzaldehyde as a key component.[6]

Mechanistic Rationale

A common and efficient strategy involves the three-component reaction of a 2-aminoarylketone, a benzaldehyde, and ammonium acetate, often catalyzed by molecular iodine.[6] In this process, the benzaldehyde first reacts with ammonia (from ammonium acetate) to form an aldimine. Concurrently, the 2-aminoarylketone can react with another molecule of ammonia to form an enamine. These intermediates then undergo a series of condensation and cyclization reactions. The iodine catalyst acts as a mild Lewis acid to activate the carbonyl and imine groups and also serves as an oxidizing agent in the final aromatization step to form the quinazoline ring.[6]

G cluster_workflow Quinazoline Synthesis Workflow A Combine Reactants: - 2-Aminoarylketone - this compound - Ammonium Acetate B Add I₂ Catalyst & Solvent (EtOH) A->B C Heat to Reflux B->C D Monitor by TLC C->D E Cool & Precipitate D->E Reaction Complete F Isolate Product (Filtration) E->F G Purify (Recrystallization) F->G

Caption: Experimental workflow for a one-pot quinazoline synthesis.

Experimental Protocol: One-Pot Synthesis of a 2,4-Disubstituted Quinazoline

This protocol outlines a general, one-pot procedure for synthesizing a quinazoline derivative from this compound.

Materials:

  • 2-Aminoacetophenone (or other 2-aminoarylketone, 1.0 eq)

  • This compound (1.0 eq)

  • Ammonium acetate (NH₄OAc, 5.0 eq)

  • Molecular Iodine (I₂, 0.3 eq)

  • Ethanol (EtOH)

  • Saturated sodium thiosulfate solution (Na₂S₂O₃)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-aminoacetophenone (1.0 eq), this compound (1.0 eq), ammonium acetate (5.0 eq), and molecular iodine (0.3 eq).

  • Solvent Addition: Add ethanol as the solvent (e.g., 0.2-0.3 M concentration).

  • Heating: Heat the mixture to reflux (approx. 78 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting materials are consumed (typically 3-6 hours).

  • Workup and Isolation: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water. A solid precipitate should form.

  • Quenching: Add saturated sodium thiosulfate solution dropwise to the mixture until the brown color of the iodine disappears.

    • Causality Insight: Sodium thiosulfate is a reducing agent that quenches the excess iodine, converting it to colorless iodide (I⁻). This is a critical step for safety and to prevent halogenation of the product during workup.

  • Filtration: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water and then with a small amount of cold ethanol.

  • Purification: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure quinazoline derivative.

ParameterConditionRationale / E-E-A-T Insight
Nitrogen Source Ammonium AcetateServes as a convenient, solid source of ammonia in situ. The large excess drives the imine-forming equilibria forward.
Catalyst Molecular Iodine (I₂)A mild and effective catalyst that functions as both a Lewis acid and an oxidizing agent for the final aromatization step, avoiding the need for harsher metal catalysts.[6]
Solvent EthanolA green, polar protic solvent that effectively dissolves the reactants and is easy to remove.
Quenching Agent Sodium ThiosulfateSafely and effectively neutralizes the residual iodine catalyst, simplifying purification and improving product purity.

Conclusion

This compound stands out as a strategically valuable and versatile intermediate for the synthesis of heterocyclic compounds. Its unique substitution pattern provides chemists with a powerful tool to fine-tune the steric and electronic properties of target molecules, which is paramount in modern drug discovery. The protocols detailed herein for the synthesis of quinolines and quinazolines are robust, efficient, and grounded in well-established chemical principles. These methods serve as a reliable foundation for researchers and drug development professionals to construct novel compound libraries and accelerate the discovery of new therapeutic agents.

References

  • Title: Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure Source: ResearchGate URL: [Link]

  • Title: Friedländer synthesis Source: Wikipedia URL: [Link]

  • Title: Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods Source: PubMed Central URL: [Link]

  • Title: Quinazoline derivatives: synthesis and bioactivities Source: PubMed Central URL: [Link]

  • Title: NHC-Catalyzed Reaction of Aldehydes for C(sp2)–O Bond Formation Source: MDPI URL: [Link]

  • Title: Synthesis and anticancer activity of new quinazoline derivatives Source: PubMed Central URL: [Link]

  • Title: Friedlaender Synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: The Essential Role of 4-Fluoro-3-methylbenzaldehyde in Modern Pharmaceutical Synthesis Source: Ningbo Inno Pharmchem Co., Ltd. URL: [Link]

  • Title: Optimizing Synthesis: The Role of 4-Fluoro-3-phenoxybenzaldehyde as a Versatile Intermediate Source: Ningbo Inno Pharmchem Co., Ltd. URL: [Link]

  • Title: Review of synthesis process of benzimidazole-heterocycle hybrid compounds Source: ScienceDirect URL: [Link]

  • Title: Synthesis and Evaluation of Novel Quinazolin-4-(3h)-one Analogues for their Anti-Inflammatory Activity Source: Impactfactor.org URL: [Link]

  • Title: Quinazoline synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances Source: Frontiers in Chemistry URL: [Link]

  • Title: Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl Source: OICC Press URL: [Link]

Sources

protocol for the purification of 4-Fluoro-3-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Purification of 4-Fluoro-3-isopropoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity

This compound is a substituted aromatic aldehyde with the molecular formula C₁₀H₁₁FO₂.[1] Its structural features make it a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The aldehyde functional group is highly reactive and serves as a key handle for forming carbon-carbon and carbon-nitrogen bonds, essential for constructing diverse molecular scaffolds.

The efficacy, safety, and reproducibility of a synthetic route heavily depend on the purity of the starting materials and intermediates. Impurities can lead to unwanted side reactions, decreased yields, and the generation of difficult-to-separate byproducts, complicating downstream processes and potentially introducing toxic components into a final product. This guide provides detailed protocols for the purification of this compound, grounded in established chemical principles, to ensure the high purity required for demanding research and development applications.

Understanding the Impurity Profile

Effective purification begins with anticipating the likely impurities. For a compound like this compound, which is typically synthesized via Williamson ether synthesis followed by formylation or from a pre-functionalized precursor, common impurities may include:

  • Unreacted Starting Materials: Such as 4-fluoro-3-hydroxybenzaldehyde or a halogenated precursor.

  • Oxidation Byproduct: The most common impurity in aged aldehydes is the corresponding carboxylic acid, 4-fluoro-3-isopropoxybenzoic acid, formed by air oxidation.[2][3]

  • Side-Reaction Products: Impurities arising from incomplete reactions or alternative reaction pathways during the synthesis.

This guide will focus on three robust methods to remove these impurities: Flash Column Chromatography, Recrystallization, and a highly selective purification via Sodium Bisulfite Adduct Formation.

Method 1: Purification by Flash Column Chromatography

Flash column chromatography is a cornerstone of purification in organic synthesis, separating compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. It is particularly effective for removing a wide range of impurities with different polarities.[4]

Causality Behind Experimental Choices: The stationary phase of choice is typically silica gel. However, silica gel is slightly acidic and can sometimes cause the degradation of sensitive aldehydes.[5] To mitigate this, the silica gel can be deactivated by pre-treating it with a base like triethylamine, or a less acidic stationary phase like neutral alumina can be used. The mobile phase (eluent) is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The optimal ratio is determined by preliminary Thin-Layer Chromatography (TLC) to achieve good separation between the desired product and its impurities.

Experimental Protocol: Column Chromatography
  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a solvent like dichloromethane (DCM) or ethyl acetate.

    • Spot the solution on a TLC plate.

    • Develop the plate using various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 5:1, 3:1) to find an eluent system that gives the product an Rf value of approximately 0.25-0.35.

  • Column Preparation:

    • Select a glass column of an appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel (230-400 mesh) in the chosen eluent.

    • Pack the column with the slurry, ensuring no air bubbles are trapped. A layer of sand can be added to the top to protect the silica surface.[4]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of DCM or the eluent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent.

    • Carefully load the sample onto the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system, applying positive pressure (flash chromatography).

    • Collect fractions in test tubes or vials.

    • Monitor the elution process by TLC, spotting every few fractions to identify which ones contain the pure product.

  • Product Isolation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Data Presentation: Chromatography Parameters
ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, provides good separation for moderately polar compounds.
Mobile Phase Hexane:Ethyl Acetate (starting at 9:1 v/v)Offers good separation for many benzaldehyde derivatives.[4] Polarity can be easily tuned.
Typical Yield 70-90%Dependent on the purity of the crude material and technique.
Achievable Purity >99%Highly effective for removing both more and less polar impurities.
Workflow Visualization: Column Chromatography

G cluster_prep Preparation cluster_run Execution cluster_iso Isolation TLC 1. TLC Analysis (Find Eluent) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Load Sample (Crude Product) Pack->Load Elute 4. Elute with Solvent (Collect Fractions) Load->Elute Monitor 5. Monitor Fractions (TLC) Elute->Monitor Combine 6. Combine Pure Fractions Monitor->Combine Evap 7. Evaporate Solvent (Rotovap) Combine->Evap Pure Pure Product Evap->Pure

Caption: Workflow for purification by flash column chromatography.

Method 2: Purification by Recrystallization

Recrystallization is an excellent technique for purifying solid compounds, especially at larger scales. It relies on the principle that the solubility of a compound in a solvent increases with temperature. Impurities that are either much more soluble or much less soluble than the desired product in the chosen solvent can be effectively removed.

Causality Behind Experimental Choices: The key to successful recrystallization is selecting an appropriate solvent. The ideal solvent should dissolve the compound poorly at room temperature but readily at its boiling point.[4] For substituted benzaldehydes, polar protic solvents like ethanol or mixtures of ethanol and water are often effective.[4][6] Using the minimum amount of hot solvent is crucial to ensure supersaturation upon cooling, which maximizes the yield of the recovered crystals.

Experimental Protocol: Recrystallization
  • Solvent Selection:

    • Test the solubility of a small amount of crude product in various solvents (e.g., ethanol, isopropanol, ethanol/water mixtures) to find a suitable one.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional):

    • If the solution is colored due to highly colored impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional):

    • If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering impurities.[4]

  • Drying:

    • Dry the purified crystals in a vacuum oven or air dry them until a constant weight is achieved.

Data Presentation: Recrystallization Solvents
Solvent SystemRationaleTroubleshooting Tip
Ethanol Structurally similar benzaldehydes show good recrystallization behavior in ethanol.If the compound is too soluble, consider an ethanol/water mixture.
Isopropanol Similar properties to ethanol; may offer different solubility characteristics.-
Ethanol/Water Adding water as an "anti-solvent" reduces solubility and can induce crystallization.If the product "oils out," the boiling point of the solvent is likely higher than the melting point of the compound. Use a lower boiling solvent or more of the primary solvent.[4]
Workflow Visualization: Recrystallization

G Dissolve 1. Dissolve Crude Solid (Minimum Hot Solvent) Filter 2. Hot Filtration (Optional, remove insolubles) Dissolve->Filter if needed Cool 3. Slow Cooling (Room Temp -> Ice Bath) Dissolve->Cool Filter->Cool Collect 4. Collect Crystals (Vacuum Filtration) Cool->Collect Wash 5. Wash with Cold Solvent Collect->Wash Dry 6. Dry Crystals Wash->Dry Pure Pure Crystalline Product Dry->Pure G cluster_form Adduct Formation & Wash cluster_regen Regeneration & Extraction Crude Crude Aldehyde + Organic Impurities Add Add NaHSO₃ (aq) Crude->Add Adduct Precipitated Bisulfite Adduct (Solid) Add->Adduct Wash Wash with Ether (Removes Impurities) Adduct->Wash Regen Add Na₂CO₃ (aq) Wash->Regen Washed Adduct Extract Extract with Ether Regen->Extract Dry Dry & Evaporate Extract->Dry Pure Pure Aldehyde Dry->Pure

Sources

Introduction: Unlocking the Potential of a Versatile Benzaldehyde Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Derivatization of 4-Fluoro-3-isopropoxybenzaldehyde

This compound is a substituted aromatic aldehyde of increasing importance in medicinal chemistry and materials science. Its unique trifecta of functional groups—a reactive aldehyde, an electron-withdrawing fluorine atom, and a bulky isopropoxy group—provides a versatile platform for constructing complex molecular architectures. The aldehyde handle is a gateway to a multitude of classical and modern organic transformations, including carbon-carbon and carbon-heteroatom bond formations.

This guide provides researchers, scientists, and drug development professionals with a detailed overview of key derivatization strategies for this compound. Moving beyond simple procedural lists, we delve into the causality behind experimental choices, offering robust, self-validating protocols grounded in established chemical principles. The methodologies presented herein are designed to serve as a foundational toolkit for the synthesis of novel amines, alkenes, and other critical derivatives.

Core Derivatization Strategies: A Summary

The strategic derivatization of this compound hinges on the selective transformation of its aldehyde moiety. The following table summarizes the primary reactions detailed in this guide, outlining the transformation, key reagents, and the resulting product class.

Reaction Type Transformation Key Reagents Product Class
Reductive AminationAldehyde to AminePrimary/Secondary Amine, Sodium TriacetoxyborohydrideSubstituted Benzylamines
Wittig ReactionAldehyde to AlkenePhosphonium YlideSubstituted Styrenes
Knoevenagel CondensationAldehyde to AlkeneActive Methylene Compound, Weak Base (e.g., Piperidine)α,β-Unsaturated Systems
OxidationAldehyde to Carboxylic AcidPotassium Permanganate (KMnO₄) or Jones ReagentBenzoic Acid
ReductionAldehyde to AlcoholSodium Borohydride (NaBH₄)Benzyl Alcohol

Reductive Amination: Synthesis of Substituted Benzylamines

Reductive amination is a cornerstone of medicinal chemistry for its efficiency in forming C-N bonds, converting aldehydes into secondary or tertiary amines. The process involves the initial formation of an iminium ion intermediate from the aldehyde and an amine, which is then reduced in situ by a mild hydride reagent.[1] The choice of sodium triacetoxyborohydride (NaBH(OAc)₃) is strategic; it is mild enough not to reduce the starting aldehyde, thereby minimizing side reactions, but sufficiently reactive to reduce the protonated imine (iminium ion).[1][2]

Mechanistic Rationale

The reaction proceeds in two key stages within the same pot:

  • Iminium Ion Formation: The amine nitrogen attacks the electrophilic aldehyde carbonyl. Subsequent dehydration, often acid-catalyzed, forms a C=N double bond (an imine), which is protonated to an electrophilic iminium ion.

  • Hydride Reduction: Sodium triacetoxyborohydride selectively delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final amine product.

Reductive_Amination_Workflow start This compound + Amine (R₂NH) intermediate Iminium Ion Intermediate start->intermediate Imine Formation (in situ) product Final Amine Product intermediate->product Hydride Reduction reagent NaBH(OAc)₃ (Reducing Agent) reagent->intermediate quench Aqueous Quench (e.g., sat. NaHCO₃) product->quench extraction Workup & Extraction quench->extraction purification Purification (Column Chromatography) extraction->purification

Caption: Workflow for Direct Reductive Amination.

Detailed Experimental Protocol

Objective: To synthesize N-((4-fluoro-3-isopropoxyphenyl)methyl)aniline from this compound and aniline.

Materials:

  • This compound (1.0 equiv)

  • Aniline (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 equiv)[2]

  • Dichloromethane (DCM), anhydrous (0.2 M)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (e.g., 1.82 g, 10 mmol).

  • Dissolve the aldehyde in anhydrous DCM (50 mL).

  • Add aniline (1.02 mL, 11 mmol) to the solution and stir for 20 minutes at room temperature.

  • Carefully add sodium triacetoxyborohydride (2.54 g, 12 mmol) portion-wise over 10 minutes. Causality Note: Portion-wise addition is crucial to control any initial exotherm and gas evolution.

  • Stir the reaction mixture at room temperature and monitor by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 4-6 hours).[2]

  • Upon completion, slowly quench the reaction by adding saturated aqueous NaHCO₃ solution (30 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).[2]

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

The Wittig Reaction: Olefination for Styrene Synthesis

The Wittig reaction is a powerful and reliable method for synthesizing alkenes by reacting an aldehyde with a phosphorus ylide (a Wittig reagent).[3] This reaction is particularly valuable for its ability to form a carbon-carbon double bond with high regioselectivity at the position of the former carbonyl group. The driving force is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[3]

Mechanistic Rationale

The reaction is believed to proceed via a concerted [2+2] cycloaddition mechanism. The nucleophilic carbon of the ylide attacks the aldehyde's carbonyl carbon, while the carbonyl oxygen attacks the positively charged phosphorus atom simultaneously. This forms a strained four-membered ring intermediate called an oxaphosphetane, which then collapses to form the alkene and triphenylphosphine oxide.[4]

Wittig_Reaction_Mechanism reactants This compound + Phosphonium Ylide (Ph₃P=CHR) intermediate Oxaphosphetane Intermediate reactants->intermediate [2+2] Cycloaddition products Alkene Product Triphenylphosphine Oxide (Ph₃P=O) intermediate:f0->products:p0 Ring Collapse intermediate:f0->products:p1

Caption: The Wittig Reaction Mechanism.

Detailed Experimental Protocol

Objective: To synthesize 1-(4-fluoro-3-isopropoxyphenyl)-2-phenylethene from this compound and benzyltriphenylphosphonium chloride.

Part A: Ylide Preparation

  • In a flame-dried, three-neck flask equipped with a dropping funnel and under an inert atmosphere, suspend benzyltriphenylphosphonium chloride (1.1 equiv) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a strong base such as n-butyllithium (n-BuLi) (1.05 equiv) dropwise. A distinct color change (often to deep orange or red) indicates the formation of the ylide.

  • Stir the resulting ylide solution at 0 °C for 30 minutes, then allow it to warm to room temperature for another 30 minutes.

Part B: Wittig Reaction

  • Dissolve this compound (1.0 equiv) in a minimal amount of anhydrous THF in a separate flask.

  • Cool the ylide solution back down to 0 °C.

  • Add the aldehyde solution dropwise to the ylide solution. Causality Note: Adding the aldehyde to the ylide (rather than the reverse) maintains a slight excess of ylide, helping to drive the reaction to completion.

  • Allow the reaction to warm to room temperature and stir overnight. The disappearance of the ylide's color often signals reaction completion.

  • Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product with diethyl ether or ethyl acetate (3 x volume of THF).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product. Triphenylphosphine oxide can often be partially removed by crystallization from a nonpolar solvent like hexanes. Further purification by column chromatography will separate the alkene product from the remaining phosphine oxide.

Knoevenagel Condensation: Access to α,β-Unsaturated Systems

The Knoevenagel condensation is a variation of the aldol reaction where an aldehyde reacts with an "active methylene compound" (a compound with a CH₂ group flanked by two electron-withdrawing groups, such as malononitrile or diethyl malonate).[5] The reaction is typically catalyzed by a weak base, like piperidine or an amine, and is highly effective for synthesizing electron-deficient alkenes.

Mechanistic Rationale

The weak base deprotonates the active methylene compound to form a highly stabilized carbanion (enolate). This nucleophile then attacks the aldehyde carbonyl. The resulting aldol-type adduct readily undergoes dehydration (elimination of water), driven by the formation of a stable, conjugated π-system, to yield the final α,β-unsaturated product.

Knoevenagel_Condensation_Workflow reactants Aldehyde + Active Methylene Cmpd (e.g., Malononitrile) intermediate Carbanion (Enolate) Formation reactants->intermediate catalyst Weak Base Catalyst (e.g., Piperidine) catalyst->intermediate Deprotonation addition Nucleophilic Addition intermediate->addition dehydration Dehydration (E1cB) addition->dehydration product α,β-Unsaturated Product dehydration->product

Caption: Knoevenagel Condensation Workflow.

Detailed Experimental Protocol

Objective: To synthesize 2-((4-fluoro-3-isopropoxyphenyl)methylene)malononitrile.

Materials:

  • This compound (1.0 equiv)

  • Malononitrile (1.05 equiv)

  • Piperidine (0.1 equiv, catalytic)

  • Ethanol or Isopropanol

Procedure:

  • In a round-bottom flask, dissolve this compound (1.82 g, 10 mmol) and malononitrile (0.69 g, 10.5 mmol) in ethanol (20 mL).

  • Add a catalytic amount of piperidine (approx. 0.1 mL, 1 mmol).

  • Stir the mixture at room temperature. The reaction is often rapid, and the product may begin to precipitate out of solution within minutes to a few hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold ethanol to remove residual impurities.

  • Dry the product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.

Oxidation and Reduction of the Aldehyde

Simple, high-yielding transformations can convert the aldehyde into either a carboxylic acid (oxidation) or a primary alcohol (reduction). These derivatives serve as important secondary building blocks for further synthesis, such as ester or ether formation.

Protocol: Oxidation to 4-Fluoro-3-isopropoxybenzoic Acid

The aldehyde can be effectively oxidized using a variety of reagents. A common laboratory method involves potassium permanganate (KMnO₄) under basic conditions.

Procedure:

  • Dissolve this compound in a mixture of t-butanol and water.

  • Add an aqueous solution of KMnO₄ and sodium carbonate (Na₂CO₃).

  • Stir the mixture at room temperature until the purple permanganate color disappears and a brown MnO₂ precipitate forms.

  • Filter off the MnO₂ solid.

  • Acidify the filtrate with aqueous HCl, which will precipitate the carboxylic acid product.

  • Collect the solid by vacuum filtration and recrystallize if necessary.

Protocol: Reduction to (4-Fluoro-3-isopropoxyphenyl)methanol

Sodium borohydride (NaBH₄) is an ideal reagent for the selective reduction of aldehydes in the presence of other less reactive functional groups.[6]

Procedure:

  • Dissolve this compound in methanol or ethanol in a flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add NaBH₄ (0.3-0.5 equiv) portion-wise. Safety Note: Addition of NaBH₄ to protic solvents generates hydrogen gas; ensure adequate ventilation.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour.

  • Quench the reaction by slowly adding water, followed by dilute HCl to neutralize excess borohydride.

  • Extract the product with ethyl acetate, dry the organic layer over MgSO₄, and concentrate to yield the benzyl alcohol, which can be purified by chromatography.

References

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. [Link]

  • University of Colorado, Boulder. A Solvent Free Wittig Reaction. [Link]

  • Chemistry Stack Exchange. (2014). Wittig reaction with benzaldehyde. [Link]

  • MDPI. (2022). Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. [Link]

Sources

Application Notes and Protocols: The Strategic Role of 4-Fluoro-3-isopropoxybenzaldehyde in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-fluoro-3-isopropoxybenzaldehyde, a versatile, fluorinated aromatic aldehyde, and its application in the synthesis of valuable pharmaceutical intermediates. We will delve into the strategic importance of its unique structural features—the activating aldehyde, the electron-withdrawing fluorine atom, and the lipophilic isopropoxy group—which collectively make it a valuable building block in modern medicinal chemistry. This document offers a detailed protocol for a plausible synthetic route to this compound and a representative application in the preparation of a dihydropyrimidinone core, a privileged scaffold in numerous bioactive compounds. The causality behind experimental choices and self-validating aspects of the protocols are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Significance of Fluorinated Benzaldehydes in Drug Discovery

The incorporation of fluorine into organic molecules is a cornerstone of modern drug design. The fluorine atom, being the most electronegative element, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] When combined with the reactive aldehyde functionality, fluorinated benzaldehydes become powerful tools for constructing complex molecular architectures for novel therapeutics.[2]

This compound (CAS No. 1236365-81-3) is a particularly interesting, yet underexplored, building block. Its structure combines the advantageous properties of a fluorine substituent with an isopropoxy group, which can enhance lipophilicity and modulate interactions with hydrophobic pockets in target proteins. This guide aims to illuminate the potential of this reagent and provide practical, detailed protocols for its synthesis and application.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
CAS Number 1236365-81-3
Molecular Formula C₁₀H₁₁FO₂
Molecular Weight 182.19 g/mol
Appearance Not specified, likely a solid or oil
Purity Commercially available up to >98%

Safety Precautions: As with all benzaldehyde derivatives, this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Synthesis of this compound

While not extensively documented in peer-reviewed literature, a logical and efficient synthesis of this compound can be achieved via the Williamson ether synthesis, starting from the readily available 3-fluoro-4-hydroxybenzaldehyde.

Rationale for the Synthetic Approach

The phenolic hydroxyl group of 3-fluoro-4-hydroxybenzaldehyde is acidic and can be readily deprotonated by a suitable base to form a phenoxide. This nucleophilic phenoxide can then undergo an Sₙ2 reaction with an isopropyl halide (e.g., 2-bromopropane) to form the desired ether linkage. The choice of a moderately strong base like potassium carbonate is crucial to ensure deprotonation of the phenol without promoting unwanted side reactions with the aldehyde functionality.

Detailed Experimental Protocol

Reaction: O-Alkylation of 3-fluoro-4-hydroxybenzaldehyde

G cluster_reagents Reagents cluster_process Process 3-Fluoro-4-hydroxybenzaldehyde 3-Fluoro-4-hydroxybenzaldehyde ReactionMixture ReactionMixture 3-Fluoro-4-hydroxybenzaldehyde->ReactionMixture 1.0 eq Stir_Heat Stir_Heat ReactionMixture->Stir_Heat Stir at 60-70 °C 2-Bromopropane 2-Bromopropane 2-Bromopropane->ReactionMixture 1.2 eq K2CO3 K2CO3 K2CO3->ReactionMixture 1.5 eq DMF DMF DMF->ReactionMixture Solvent Workup Workup Stir_Heat->Workup Monitor by TLC Purification Purification Workup->Purification Aqueous extraction Final_Product This compound Purification->Final_Product Column Chromatography G reagents This compound (1.0 eq) Ethyl Acetoacetate (1.0 eq) Urea (1.5 eq) Ethanol (Solvent) HCl (cat.) process Reflux Monitor by TLC Cool to RT Filter Precipitate Wash with cold Ethanol Dry reagents->process Combine and Heat product 4-(4-Fluoro-3-isopropoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester process->product Isolate

Sources

Application Note: A Comprehensive Protocol for the Selective Oxidation of 4-Fluoro-3-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, field-proven protocol for the efficient and selective oxidation of 4-Fluoro-3-isopropoxybenzaldehyde to its corresponding carboxylic acid, 4-Fluoro-3-isopropoxybenzoic acid. This transformation is critical for the synthesis of advanced pharmaceutical intermediates and other fine chemicals. After a comparative analysis of common oxidation methodologies, including permanganate and chromium-based reagents, we have selected the Pinnick oxidation as the superior method. This choice is predicated on its mild reaction conditions, high functional group tolerance, and avoidance of toxic heavy metals, ensuring high yield and purity of the target molecule.[1][2] This guide offers an in-depth explanation of the reaction mechanism, a step-by-step experimental procedure, safety protocols, and data interpretation guidelines tailored for researchers in organic synthesis and drug development.

Introduction: The Strategic Choice of Oxidation Method

The conversion of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis. The substrate, this compound, features an electron-rich aromatic ring due to the isopropoxy group and a deactivating fluoro group. This substitution pattern requires an oxidation method that is both robust enough to oxidize the aldehyde and selective enough to leave the isopropoxy and fluoro moieties intact.

Several classical methods were considered:

  • Potassium Permanganate (KMnO₄): A powerful and inexpensive oxidant. However, its high reactivity can lead to over-oxidation and potential cleavage of the isopropoxy ether linkage under harsh conditions.[3][4][5]

  • Jones Oxidation (CrO₃/H₂SO₄): A reliable method for oxidizing aldehydes to carboxylic acids.[6][7] The primary drawback is the use of chromium(VI), a carcinogenic and environmentally hazardous heavy metal, which complicates waste disposal and is being phased out in modern synthetic applications.[8]

Given these limitations, the Pinnick oxidation emerges as the optimal strategy. It utilizes sodium chlorite (NaClO₂) under mild acidic conditions and is renowned for its exceptional selectivity for aldehydes.[1][9][10] It is compatible with a wide array of sensitive functional groups, operates at or near room temperature, and avoids toxic metal waste streams, making it a cornerstone of modern, green organic synthesis.[1][11]

Mechanism Spotlight: The Pinnick Oxidation

The efficacy of the Pinnick oxidation lies in its carefully controlled reaction pathway. The key steps are outlined below and visualized in the diagram.

  • Formation of the Active Oxidant: In a mildly acidic environment, typically maintained by a phosphate buffer, sodium chlorite (a salt) is protonated to form chlorous acid (HClO₂), the active oxidizing species.[2][12]

  • Nucleophilic Addition: The chlorous acid adds to the carbonyl of the aldehyde, forming a key hydroxyallyl chlorite intermediate.

  • Pericyclic Fragmentation: This intermediate undergoes a concerted pericyclic fragmentation. The aldehyde proton is transferred to a chlorite oxygen, leading to the formation of the carboxylic acid and hypochlorous acid (HOCl) as a byproduct.[10][13]

  • Scavenging the Byproduct: The generated HOCl is a reactive species that can lead to unwanted side reactions, such as chlorination of the electron-rich aromatic ring or consumption of the sodium chlorite.[1] To prevent this, a "scavenger" like 2-methyl-2-butene is added in excess. Its double bond readily reacts with HOCl, effectively removing it from the reaction mixture.[13]

Pinnick_Mechanism cluster_activation Step 1: Oxidant Activation cluster_oxidation Steps 2 & 3: Oxidation cluster_scavenging Step 4: Scavenging NaClO2 NaClO₂ (Sodium Chlorite) HClO2 HClO₂ (Chlorous Acid) NaClO2->HClO2 + H⁺ H_plus H⁺ (from Buffer) Aldehyde Ar-CHO (Aldehyde) Intermediate [Intermediate] Aldehyde->Intermediate + HClO₂ CarboxylicAcid Ar-COOH (Carboxylic Acid) Intermediate->CarboxylicAcid Pericyclic Fragmentation HOCl_byproduct HOCl (Hypochlorous Acid) Intermediate->HOCl_byproduct HOCl_byproduct_2 HOCl Scavenger 2-Methyl-2-butene (Scavenger) Quenched Chlorohydrin (Inert Product) Scavenger->Quenched + HOCl

Caption: The four key stages of the Pinnick oxidation mechanism.

Detailed Experimental Protocol

This protocol is designed for a representative 10 mmol scale reaction. Adjustments can be made as needed, but reagent stoichiometry should be maintained.

Materials and Equipment
Reagent / Material Formula MW ( g/mol ) CAS No. Amount Molar Eq.
This compoundC₁₀H₁₁FO₂182.191236365-81-31.82 g1.0
Sodium Chlorite (80% tech. grade)NaClO₂90.447758-19-22.83 g2.5
Sodium Dihydrogen Phosphate (monohydrate)NaH₂PO₄·H₂O137.9910049-21-54.14 g3.0
2-Methyl-2-buteneC₅H₁₀70.13563-79-15.0 mL5.0
tert-Butanol (t-BuOH)C₄H₁₀O74.1275-65-050 mL-
Water (Deionized)H₂O18.027732-18-525 mL-
Sodium Sulfite (Anhydrous)Na₂SO₃126.047757-83-7~5 g-
Hydrochloric Acid (3M aq.)HCl36.467647-01-0As needed-
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6~200 mL-
Brine (Saturated NaCl solution)NaCl58.447647-14-5~50 mL-
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9~10 g-

Equipment:

  • 250 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel (or syringe pump)

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • pH paper or meter

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus

Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.82 g, 10.0 mmol).

    • Add tert-butanol (50 mL) and stir until the aldehyde is completely dissolved.

    • Add 2-methyl-2-butene (5.0 mL, 50.0 mmol). Causality: The scavenger is added at the beginning to be present as soon as the HOCl byproduct forms.

  • Preparation of Oxidant Solution:

    • In a separate beaker, dissolve sodium chlorite (2.83 g of 80% grade, 25.0 mmol) and sodium dihydrogen phosphate monohydrate (4.14 g, 30.0 mmol) in deionized water (25 mL). Causality: The phosphate acts as a buffer to maintain a weakly acidic pH (around 4-5), which is optimal for the formation of chlorous acid without causing degradation of the substrate or product.[12]

  • Reaction Execution:

    • Place the reaction flask in an ice-water bath to control the initial exotherm.

    • Add the aqueous sodium chlorite/phosphate solution to the flask dropwise over 20-30 minutes using a dropping funnel.

    • After the addition is complete, remove the ice bath and allow the mixture to stir vigorously at room temperature. The reaction mixture will typically turn from colorless to a yellow/orange hue.

  • Monitoring the Reaction:

    • Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). Spot the starting material and the reaction mixture. The reaction is complete when the starting aldehyde spot has been fully consumed (typically 2-4 hours).

  • Workup and Quenching:

    • Once the reaction is complete, cool the flask in an ice-water bath.

    • Slowly add a saturated aqueous solution of sodium sulfite (Na₂SO₃) until the yellow color dissipates and a starch-iodide paper test (if used) is negative for peroxides. Causality: This step quenches any unreacted chlorite and other oxidizing species, making the mixture safe to handle.

    • Stir for an additional 15 minutes.

  • Extraction and Isolation:

    • Transfer the mixture to a separatory funnel. Most of the tert-butanol can be removed first on a rotary evaporator to reduce the volume.

    • Add ethyl acetate (100 mL) and shake. The layers may not separate well initially.

    • Slowly add 3M HCl to acidify the aqueous layer to a pH of ~2. Causality: This protonates the sodium 4-fluoro-3-isopropoxybenzoate salt, converting it to the free carboxylic acid, which is soluble in the organic layer.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (50 mL each).

    • Combine all organic layers and wash with brine (50 mL) to remove excess water.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • The resulting crude solid is often of high purity. For further purification, recrystallization from an ethanol/water or heptane/ethyl acetate mixture is recommended to yield pure 4-Fluoro-3-isopropoxybenzoic acid as a white solid.

Visualization of Experimental Workflow

Workflow Setup 1. Reaction Setup - Dissolve Aldehyde in t-BuOH - Add 2-Methyl-2-butene Prepare 2. Prepare Oxidant - Dissolve NaClO₂ and NaH₂PO₄ in H₂O React 3. Execute Reaction - Cool flask to 0°C - Add oxidant solution dropwise - Stir at room temperature Prepare->React Monitor 4. Monitor via TLC - Check for consumption of aldehyde React->Monitor Quench 5. Quench Reaction - Cool to 0°C - Add aq. Na₂SO₃ solution Monitor->Quench Reaction Complete Extract 6. Extraction - Acidify with HCl to pH 2 - Extract with Ethyl Acetate Quench->Extract Isolate 7. Isolate Product - Wash with Brine - Dry over MgSO₄ - Concentrate via Rotovap Extract->Isolate Purify 8. Purify - Recrystallize from Ethanol/Water Isolate->Purify Characterize 9. Characterization - Obtain NMR, IR, MP, MS Purify->Characterize

Caption: A summary of the experimental workflow for the Pinnick oxidation.

Safety Precautions

All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Sodium Chlorite (NaClO₂): A strong oxidizing agent.[14] It can cause fire or an explosion if it comes into contact with combustible materials.[14][15] It is toxic if swallowed and fatal in contact with skin.[14][16] Avoid contact with acids, as this liberates toxic chlorine dioxide gas.[17] Keep away from heat and organic materials.

  • 2-Methyl-2-butene: Highly flammable liquid and vapor.[18] Keep away from heat, sparks, and open flames.[19][20][21] The vapors can form explosive mixtures with air.[19] Use spark-proof tools and ground all equipment.[19][22]

  • tert-Butanol: Flammable liquid. Handle with care.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

References

  • Pinnick Oxidation: Mechanism, Applications, Scope & Limitations - PSIBERG. (2023-11-30). Available from: [Link]

  • Sodium chlorite 80% 123770 - Safety Data Sheet. Available from: [Link]

  • Sodium Chlorite Health & Safety | OxyChem. Available from: [Link]

  • Sodium Chlorite 25% solution - SAFETY DATA SHEET - Nexchem Ltd. (2021-07-13). Available from: [Link]

  • 2,3-DIMETHYL-2-BUTENE - Gelest, Inc. (2016-11-03). Available from: [Link]

  • Safety Data Sheet SODIUM CHLORITE Solution - ChemSupply Australia. (2024-07-08). Available from: [Link]

  • Pinnick oxidation - Organic Chemistry Reaction. (2026-01-04). Available from: [Link]

  • Pinnick oxidation - Wikipedia. Available from: [Link]

  • Pinnick Oxidation: Mechanism & Examples | NROChemistry. Available from: [Link]

  • Oxidation of Benzaldehyde and Substituted Benzaldehydes - Semantic Scholar. Available from: [Link]

  • Mechanistic investigations on Pinnick oxidation: a density functional theory study - ePrints Soton - University of Southampton. Available from: [Link]

  • Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents - ResearchGate. (2025-08-08). Available from: [Link]

  • selective synthesis of benzaldehydes by permanganate oxidation of benzyl alcohols in non - Rasayan Journal of Chemistry. Available from: [Link]

  • What is the mechanism of oxidation of benzaldehyde to benzoic acid by KMnO4? - Quora. (2020-04-11). Available from: [Link]

  • Jones Oxidation - Organic Chemistry Portal. Available from: [Link]

  • Pinnick oxidation - Grokipedia. Available from: [Link]

  • Oxidation of Organic Molecules by KMnO4 - Chemistry LibreTexts. (2023-01-22). Available from: [Link]

  • Jones oxidation - Wikipedia. Available from: [Link]

  • Jones oxidation - L.S.College, Muzaffarpur. (2020-08-05). Available from: [Link]

  • Jones Oxidation - Chemistry Steps. Available from: [Link]

  • JONES REAGENT & OXIDATION REACTIONS | ADICHEMISTRY. Available from: [Link]

  • Pinnick Oxidation - YouTube. (2019-12-16). Available from: [Link]

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Application Notes and Protocols for the Large-Scale Synthesis of 4-Fluoro-3-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

4-Fluoro-3-isopropoxybenzaldehyde is a key building block in the synthesis of various pharmaceutical compounds and advanced materials. Its unique substitution pattern, featuring a fluorine atom, an isopropoxy group, and a reactive aldehyde functionality, makes it a valuable intermediate for the construction of complex molecular architectures. This document provides a comprehensive guide to the large-scale synthesis of this compound, focusing on a robust and scalable Williamson ether synthesis approach. The protocols detailed herein are designed to ensure high yield, purity, and operational safety, addressing the needs of industrial and academic researchers.

Strategic Overview of the Synthetic Approach

The selected synthetic strategy for the large-scale production of this compound is the Williamson ether synthesis. This method is chosen for its reliability, high yields, and the commercial availability of the starting materials. The core of this strategy involves the O-alkylation of 4-fluoro-3-hydroxybenzaldehyde with an isopropylating agent in the presence of a suitable base.

The causality behind this choice is rooted in the efficiency and selectivity of the S(_N)2 reaction between a phenoxide and a primary or secondary alkyl halide.[1][2] The electron-withdrawing nature of the aldehyde and fluorine groups on the aromatic ring enhances the acidity of the phenolic proton, facilitating its deprotonation to form the nucleophilic phenoxide ion.

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow cluster_0 Reaction Stage cluster_1 Purification Stage Starting_Material 4-Fluoro-3-hydroxybenzaldehyde Reaction Williamson Ether Synthesis Starting_Material->Reaction Isopropylating_Agent 2-Bromopropane Isopropylating_Agent->Reaction Base Potassium Carbonate Base->Reaction Solvent Acetone or DMF Solvent->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purification_Step Bisulfite Adduct Formation (Optional, for high purity) Crude_Product->Purification_Step Isolation Extraction & Distillation Crude_Product->Isolation Direct Purification Purification_Step->Isolation Final_Product Pure this compound Isolation->Final_Product

Caption: Overall workflow for the synthesis of this compound.

Materials and Reagents

A comprehensive list of necessary materials and reagents, along with their recommended specifications, is provided below.

Reagent/MaterialCAS NumberRecommended PuritySupplier ExampleNotes
4-Fluoro-3-hydroxybenzaldehyde405-05-0>98%Sigma-Aldrich, TCI AmericaCommercially available.[3]
2-Bromopropane75-26-3>99%Major chemical suppliersA suitable isopropylating agent.
Isopropyl Tosylate2307-69-9>98%Major chemical suppliersAlternative isopropylating agent.
Potassium Carbonate (K₂CO₃)584-08-7Anhydrous, >99%Major chemical suppliersCommon base for Williamson ether synthesis.
Sodium Hydride (NaH)7646-69-760% dispersion in oilMajor chemical suppliersA stronger base, for less reactive systems.
Acetone67-64-1AnhydrousMajor chemical suppliersA common solvent for this reaction.
N,N-Dimethylformamide (DMF)68-12-2AnhydrousMajor chemical suppliersA polar aprotic solvent that can enhance reaction rates.
Sodium Metabisulfite (Na₂S₂O₅)7681-57-4Reagent GradeMajor chemical suppliersFor purification via bisulfite adduct formation.
Sodium Hydroxide (NaOH)1310-73-2Reagent GradeMajor chemical suppliersFor regeneration of the aldehyde from the bisulfite adduct.
Diethyl Ether60-29-7AnhydrousMajor chemical suppliersFor extraction.
Toluene108-88-3AnhydrousMajor chemical suppliersFor extraction and azeotropic removal of water.
Magnesium Sulfate (MgSO₄)7487-88-9AnhydrousMajor chemical suppliersFor drying organic extracts.

Detailed Experimental Protocols

Protocol 1: Large-Scale Synthesis of this compound

This protocol is adapted from established Williamson ether synthesis procedures for analogous compounds.[4]

1. Reaction Setup:

  • In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, charge 4-fluoro-3-hydroxybenzaldehyde (1.0 eq.).

  • Add anhydrous potassium carbonate (1.5 - 2.0 eq.) and a catalytic amount of potassium iodide (0.1 eq.).

  • Add a suitable solvent such as acetone or N,N-dimethylformamide (DMF) (5-10 volumes relative to the starting aldehyde).

2. Isopropylation:

  • To the stirred suspension, add 2-bromopropane (1.2 - 1.5 eq.) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (for acetone) or 60-80°C (for DMF).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).

3. Work-up and Isolation:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the resulting crude residue in a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Wash the organic layer with water, 1M sodium hydroxide solution (to remove any unreacted starting material), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

4. Purification:

  • The crude product can be purified by vacuum distillation.

Protocol 2: High-Purity Purification via Bisulfite Adduct Formation

For applications requiring exceptionally high purity, formation and subsequent decomposition of the bisulfite adduct is a highly effective method.[5][6][7]

1. Adduct Formation:

  • Dissolve the crude this compound in a minimal amount of a water-miscible solvent like methanol or ethanol.[6]

  • In a separate vessel, prepare a saturated aqueous solution of sodium metabisulfite.

  • Slowly add the aldehyde solution to the stirred bisulfite solution. A white precipitate of the bisulfite adduct should form.[8]

  • Continue stirring for 1-2 hours at room temperature to ensure complete adduct formation.

  • Collect the solid adduct by filtration and wash it with a small amount of cold water, followed by a non-polar solvent like hexane to remove organic impurities.

2. Aldehyde Regeneration:

  • Suspend the filtered bisulfite adduct in a biphasic mixture of a suitable organic solvent (e.g., diethyl ether or dichloromethane) and water.

  • Add a saturated aqueous solution of sodium carbonate or a 10% aqueous solution of sodium hydroxide dropwise with vigorous stirring until the aqueous layer is basic (pH > 10).[9]

  • The adduct will decompose, releasing the pure aldehyde into the organic layer.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to obtain the highly purified this compound.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

PropertyValue
Molecular Formula C₁₀H₁₁FO₂[10]
Molecular Weight 182.19 g/mol [10]
CAS Number 1236365-81-3[10]
Appearance Expected to be a colorless to pale yellow liquid or low melting solid.
¹H NMR (CDCl₃, 400 MHz) Predicted: δ 9.85 (s, 1H, CHO), 7.45-7.35 (m, 2H, Ar-H), 7.15-7.05 (m, 1H, Ar-H), 4.65 (sept, 1H, OCH(CH₃)₂), 1.40 (d, 6H, OCH(CH₃)₂)
¹³C NMR (CDCl₃, 100 MHz) Predicted: δ 190.0 (CHO), 155.0 (d, J = 250 Hz, C-F), 150.0 (C-O), 125.0 (d, J = 5 Hz, C-H), 118.0 (d, J = 2 Hz, C-H), 115.0 (d, J = 20 Hz, C-H), 72.0 (OCH), 22.0 (CH₃)
Mass Spectrometry (EI) m/z (%): 182 (M⁺), 140, 112

Note: Predicted NMR data is based on standard chemical shift values and coupling constants for similar structures. Actual values may vary slightly.

Safety and Handling

  • 4-Fluoro-3-hydroxybenzaldehyde: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 2-Bromopropane: Flammable liquid and vapor. Harmful if swallowed or inhaled. May cause skin and eye irritation. Work in a well-ventilated fume hood.

  • Potassium Carbonate: Causes serious eye irritation. Avoid breathing dust.

  • Sodium Metabisulfite: May be harmful if swallowed. Contact with acids liberates toxic gas (sulfur dioxide).

  • Sodium Hydroxide: Causes severe skin burns and eye damage. Handle with extreme care.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Conclusion

The Williamson ether synthesis protocol detailed in this application note provides a reliable and scalable method for the production of this compound. The optional bisulfite adduct purification step offers a robust method for achieving high purity, which is critical for pharmaceutical and other high-tech applications. By following these guidelines, researchers and production chemists can confidently synthesize this valuable intermediate with high yield and quality.

References

  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. (n.d.). Quick Company. Retrieved January 16, 2026, from [Link]

  • Workup: Aldehydes. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 16, 2026, from [Link]

  • This compound (C10H11FO2). (n.d.). PubChemLite. Retrieved January 16, 2026, from [Link]

  • US Patent 4,162,269A - Purification process for 3-phenoxybenzaldehyde. (1979). Google Patents.
  • Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57361.
  • Williamson Ether Synthesis. (n.d.). Chemistry Steps. Retrieved January 16, 2026, from [Link]

  • Forming the sodium bisulfite adduct of Benzaldehyde. (2013). Sciencemadness Discussion Board. Retrieved January 16, 2026, from [Link]

  • 4-FLUORO-3-HYDROXYBENZOIC ACID. (n.d.). HANGZHOU HONGQIN PHARMTECH CO.,LTD. Retrieved January 16, 2026, from [Link]

  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Retrieved January 16, 2026, from [Link]

  • Williamson ether synthesis (video). (n.d.). Khan Academy. Retrieved January 16, 2026, from [Link]

  • 15.3: The Williamson Ether Synthesis. (2020). Chemistry LibreTexts. Retrieved January 16, 2026, from [Link]

  • US Patent 6,455,739B1 - Production of 4-fluorobenzaldehyde. (2002). Google Patents.
  • Synthesis of 3-fluoro-4-hydroxybenzaldehyde. (n.d.). PrepChem. Retrieved January 16, 2026, from [Link]

  • Synthesis of 4-Isopropoxybenzaldehyde. (n.d.). PrepChem. Retrieved January 16, 2026, from [Link]

  • US Patent 4,626,601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor. (1986). Google Patents.
  • EP Patent 0,024,624A2 - 4-Fluoro-3-phenoxy-benzaldehyde acetals, process for their preparation and intermediate products therefor. (1981). Google Patents.
  • Fang, S., et al. (2026). Synthesis of 4,4-Difluoro-3-Hydroxy-3,4-dihydroisoquinolinones via Rh-Catalyzed C-H Activation of Benzamides with 2,2-Difluorovinyl Tosylate in Water. ResearchGate. Retrieved January 16, 2026, from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-Fluoro-3-isopropoxybenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Fluoro-3-isopropoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the common synthetic routes to this valuable compound. This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] This document provides a detailed experimental protocol, a comprehensive troubleshooting guide, and frequently asked questions to ensure a successful and optimized synthesis.

Overview of Synthesis: The Williamson Ether Synthesis Approach

The most common and reliable method for preparing this compound is the Williamson ether synthesis.[2][3][4][5][6] This SN2 reaction involves the O-alkylation of a phenoxide with an alkyl halide.[2][3] In this specific synthesis, the starting material is 4-Fluoro-3-hydroxybenzaldehyde, which is deprotonated to form a phenoxide ion. This nucleophile then attacks an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) to form the desired ether product.

Reaction Scheme:

Starting Material: 4-Fluoro-3-hydroxybenzaldehyde Reagents: A suitable base (e.g., K₂CO₃, NaH), an isopropyl halide (e.g., 2-bromopropane), and a polar aprotic solvent (e.g., DMF, Acetonitrile).[2]

The choice of reagents and reaction conditions is critical to maximize the yield and purity of the final product while minimizing side reactions.

Detailed Experimental Protocol

This protocol outlines a standard procedure for the synthesis of this compound.

Materials and Reagents:
ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
4-Fluoro-3-hydroxybenzaldehyde140.1110.0 g0.07141.0
Potassium Carbonate (K₂CO₃), anhydrous138.2114.8 g0.10711.5
2-Bromopropane122.9913.1 g (9.7 mL)0.10711.5
N,N-Dimethylformamide (DMF), anhydrous73.09100 mL--
Step-by-Step Procedure:
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Fluoro-3-hydroxybenzaldehyde (10.0 g, 0.0714 mol) and anhydrous potassium carbonate (14.8 g, 0.1071 mol).

  • Solvent Addition: Add 100 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Reagent Addition: Stir the mixture at room temperature for 15 minutes to ensure good dispersion. Add 2-bromopropane (9.7 mL, 0.1071 mol) to the mixture dropwise over 10 minutes.

  • Reaction: Heat the reaction mixture to 80 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 500 mL of ice-cold water and stir for 30 minutes.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Expected Yield and Purity:

Following this protocol, typical yields range from 80-90%, with a purity of >98% as determined by GC-MS and NMR.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues that may arise during the synthesis.

Low or No Product Yield

Q1: My TLC analysis shows a significant amount of unreacted 4-Fluoro-3-hydroxybenzaldehyde even after the recommended reaction time. What could be the problem?

A1: This issue can stem from several factors:

  • Insufficient Base: The base (potassium carbonate) is crucial for deprotonating the hydroxyl group to form the reactive phenoxide.[5] Ensure the potassium carbonate is anhydrous, as moisture can reduce its effectiveness. It is recommended to use freshly dried or a new bottle of anhydrous K₂CO₃.

  • Poor Quality Reagents: The purity of your starting material and alkylating agent is important. Impurities in the 4-Fluoro-3-hydroxybenzaldehyde or 2-bromopropane can lead to side reactions and lower yields.

  • Low Reaction Temperature: The reaction may require a higher temperature to proceed at a reasonable rate. You can try increasing the temperature to 90-100 °C, but be aware that higher temperatures can also promote side reactions.[2]

  • Inadequate Stirring: In a solid-liquid phase reaction like this, efficient stirring is necessary to ensure proper mixing of the reactants.

Q2: I'm observing a significant amount of a side product. What could it be and how can I minimize it?

A2: The most common side reaction in a Williamson ether synthesis with a secondary alkyl halide like 2-bromopropane is an E2 elimination reaction, which produces propene gas and leaves the starting phenol unreacted.[2][7]

  • To minimize elimination:

    • Use a less hindered base. While potassium carbonate is generally a good choice, a very strong or bulky base could favor elimination.

    • Control the temperature. Higher temperatures can favor the elimination pathway.[8] Stick to the recommended 80 °C and only increase it if the reaction is not proceeding.

    • Consider using an alternative alkylating agent like 2-iodopropane, which is more reactive and may allow for lower reaction temperatures.

Product Purification Issues

Q3: I'm having difficulty separating my product from the starting material during column chromatography. What can I do?

A3: If the Rf values of your product and starting material are very close, consider the following:

  • Optimize your solvent system: Experiment with different solvent mixtures for your TLC to achieve better separation. A less polar solvent system might increase the difference in Rf values.

  • Alternative purification: If chromatography is not effective, vacuum distillation is a good alternative for purifying this compound, which is a liquid at room temperature.[9]

Q4: My final product is a yellow or brown oil, not colorless as expected. What are the impurities?

A4: The color may be due to residual DMF or impurities formed from side reactions.

  • Removal of DMF: Ensure complete removal of DMF during the work-up. Washing thoroughly with water is crucial as DMF is water-soluble.

  • Oxidation: The aldehyde group can be susceptible to oxidation, especially if the reaction is exposed to air for extended periods at high temperatures.[10] While not a major issue in this specific synthesis under an inert atmosphere, it's a possibility. Purification by distillation or chromatography should remove these colored impurities.

Frequently Asked Questions (FAQs)

Q1: Can I use a different solvent for this reaction?

A1: Yes, other polar aprotic solvents like acetonitrile or acetone can be used.[2] However, DMF is often preferred for its ability to dissolve the reactants and facilitate the SN2 reaction. Protic solvents like ethanol or water should be avoided as they can solvate the nucleophile and slow down the reaction.[2]

Q2: Is it necessary to use an inert atmosphere?

A2: While not strictly necessary for this reaction, using an inert atmosphere (e.g., nitrogen or argon) is good practice to prevent any potential oxidation of the aldehyde and to keep the reaction conditions anhydrous.

Q3: Can I use a different base, like sodium hydride (NaH)?

A3: Sodium hydride is a much stronger base and can be used to deprotonate the phenol.[5] It will lead to a faster reaction, but it is also more hazardous to handle as it is highly flammable and reacts violently with water. If you choose to use NaH, be sure to use appropriate safety precautions.

Q4: What is the role of Phase Transfer Catalysis in similar reactions?

A4: Phase Transfer Catalysis (PTC) can be a powerful technique for O-alkylation of phenols.[11][12][13] A phase transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the phenoxide ion from the solid or aqueous phase to the organic phase where the alkyl halide is located, often leading to faster reaction rates and milder conditions.[11][12][13][14] This can be particularly useful if you are working with a two-phase system (e.g., aqueous NaOH and an organic solvent).

Q5: Are there any other synthetic routes to this compound?

A5: While Williamson ether synthesis is the most direct, other methods exist. For instance, one could start from a different benzaldehyde derivative and introduce the fluorine and isopropoxy groups through various synthetic transformations. However, these routes are typically more complex and less efficient.

Visualizing the Process

Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Purification prep1 Combine 4-Fluoro-3-hydroxybenzaldehyde and K₂CO₃ in a flask prep2 Add anhydrous DMF prep1->prep2 prep3 Add 2-bromopropane dropwise prep2->prep3 react1 Heat to 80 °C for 4-6 hours prep3->react1 react2 Monitor by TLC react1->react2 workup1 Cool and pour into ice water react2->workup1 workup2 Extract with ethyl acetate workup1->workup2 workup3 Wash with water and brine workup2->workup3 workup4 Dry over Na₂SO₄ workup3->workup4 purify1 Concentrate under reduced pressure workup4->purify1 purify2 Purify by vacuum distillation or column chromatography purify1->purify2

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

G cluster_causes Potential Causes cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Side Reactions cluster_solutions3 Solutions for Reagent Quality start Low or No Product Yield cause1 Incomplete Reaction start->cause1 cause2 Side Reactions (Elimination) start->cause2 cause3 Poor Reagent Quality start->cause3 sol1a Check Base Activity (use anhydrous K₂CO₃) cause1->sol1a sol1b Increase Temperature (e.g., to 90-100 °C) cause1->sol1b sol1c Ensure Efficient Stirring cause1->sol1c sol2a Maintain Moderate Temperature (avoid excessive heat) cause2->sol2a sol2b Consider a more reactive alkylating agent (e.g., 2-iodopropane) cause2->sol2b sol3a Use pure starting materials cause3->sol3a

Caption: Troubleshooting decision tree for low product yield.

References

  • Loupy, A., Sansoulet, J., Díez-Barra, E., & Carrillo, J. R. (n.d.). Phase Transfer Catalysis without Solvent. Alkylation of Phenol and Derivatives. Synthetic Communications, 21(14), 1465-1471. Available from: [Link]

  • Osunstate. (n.d.). Mastering The Williamson Ether Synthesis. Available from: [Link]

  • Denmark, S. E., Weintraub, R. C., & Gould, N. D. (2012). Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society, 134(32), 13415–13429. Available from: [Link]

  • PTC Organics, Inc. (n.d.). PTC Selective O-Alkylation. Available from: [Link]

  • Chemistry For Everyone. (n.d.). What Are The Limitations Of Williamson Ether Synthesis? Available from: [Link]

  • Sci-Hub. (n.d.). Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Available from: [Link]

  • ResearchGate. (n.d.). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. Available from: [Link]

  • Homework.Study.com. (n.d.). Write down the limitation(s) of the 'Williamson Ether Synthesis'? Available from: [Link]

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Available from: [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Available from: [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-fluoro-3-phenoxy-benzaldehyde. Available from: [Link]

  • ResearchGate. (n.d.). Alkylation of phenol with isopropanol over SAPO-11 zeolites. Available from: [Link]

  • Google Patents. (n.d.). US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor.
  • Quick Company. (n.d.). A Process For Purification Of 4 Fluoro 3 Phenoxy Benzaldehyde. Available from: [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Available from: [Link]

  • Chemistry LibreTexts. (2015, July 14). 9.6: Williamson Ether Synthesis. Available from: [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Available from: [Link]

  • (n.d.). Optimizing Synthesis: The Role of 4-Fluoro-3-phenoxybenzaldehyde as a Versatile Intermediate. Available from: [Link]

  • Google Patents. (n.d.). EP0024624A2 - 4-Fluoro-3-phenoxy-benzaldehyde acetals, process for their preparation and intermediate products therefor.
  • Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Available from: [Link]

  • Chemistry LibreTexts. (2024, September 30). 18.2: Preparing Ethers. Available from: [Link]

  • Google Patents. (n.d.). CN1197785A - Preparation of o-isopropyl phenol.
  • PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-hydroxybenzaldehyde. Available from: [Link]

  • Wikipedia. (n.d.). 3-Hydroxybenzaldehyde. Available from: [Link]

  • MDPI. (n.d.). Ortho Selective Alkylation of Phenol with 2-Propanol Without Catalyst in Supercritical Water. Available from: [Link]

  • MDPI. (n.d.). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Available from: [Link]

  • Chemistry LibreTexts. (2022, September 12). 1.32: Side Chain Oxidations, Phenols, Arylamines. Available from: [Link]

  • Wikipedia. (n.d.). Phenol. Available from: [Link]

  • PubChem. (n.d.). 3-Hydroxybenzaldehyde. Available from: [Link]

  • PMC. (n.d.). 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products. Available from: [Link]

Sources

common impurities in 4-Fluoro-3-isopropoxybenzaldehyde and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Fluoro-3-isopropoxybenzaldehyde. This document is designed for researchers, chemists, and quality control professionals working with this versatile benzaldehyde derivative. Here, we address common challenges related to impurities and their removal, providing not just protocols but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in a this compound sample?

Impurities in this compound typically arise from the synthetic route, which often involves a nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. The most common impurities can be categorized as follows:

  • Unreacted Starting Materials: The most frequent impurities are residual starting materials. Depending on the synthetic pathway, these often include 4-fluoro-3-halobenzaldehyde (e.g., 3-bromo-4-fluorobenzaldehyde) and an isopropoxide source.[1]

  • Process-Related By-products:

    • Oxidation Product: The aldehyde functional group is susceptible to oxidation, which can occur during synthesis or upon improper storage, leading to the formation of 4-fluoro-3-isopropoxybenzoic acid.[1]

    • Hydrolysis Product: If the isopropoxy group is cleaved under harsh acidic or basic conditions, it can generate 4-fluoro-3-hydroxybenzaldehyde.

    • Dehalogenation Products: In routes starting from a halogenated precursor, reductive dehalogenation can sometimes occur, leading to by-products like 3-isopropoxybenzaldehyde.

Q2: Why is protecting the aldehyde group sometimes necessary during synthesis?

The aldehyde group is sensitive to many reaction conditions, particularly the basic and high-temperature environments common in ether synthesis reactions like the Ullmann condensation.[1] To prevent unwanted side reactions such as oxidation to a carboxylic acid or Cannizzaro-type disproportionation reactions, the aldehyde is often protected as an acetal (e.g., a dioxolane).[1][2] This protecting group is robust under the coupling conditions and can be efficiently removed in a subsequent hydrolysis step, often with high yields.[2][3]

Q3: What purity level can I typically expect for a commercial-grade this compound?

Commercial grades of this compound are generally available at purities of 98% or higher, as determined by analytical techniques like HPLC or GC.[4] However, it is always best practice to verify the purity of starting materials, as variations can occur between suppliers and batches.

Troubleshooting Guide: Impurity Identification and Removal

This section addresses specific issues you may encounter during the purification and handling of this compound.

Problem: An unknown peak appears in my HPLC chromatogram after synthesis.
  • Possible Cause 1: Oxidized Impurity. If the peak is more polar (shorter retention time on a reversed-phase column) than the main product, it is likely the corresponding carboxylic acid (4-fluoro-3-isopropoxybenzoic acid).

    • Solution: An acidic impurity like this can be effectively removed by washing the crude product (dissolved in an organic solvent like ethyl acetate or toluene) with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) or a dilute sodium carbonate (Na₂CO₃) solution. The carboxylate salt will partition into the aqueous layer, which can then be separated.

  • Possible Cause 2: Unreacted Starting Material. If you used, for example, 3-bromo-4-fluorobenzaldehyde, this starting material may persist.

    • Solution: This impurity is typically removed via column chromatography or by forming the bisulfite adduct of the desired product, which leaves the non-aldehyde starting material behind.

Problem: My final product is an oil that won't crystallize, and TLC shows multiple spots.
  • Possible Cause: The presence of multiple impurities is preventing crystallization.

    • Solution 1: Column Chromatography. This is the most reliable method for separating compounds with different polarities.[1] A step-by-step protocol is provided below.

    • Solution 2: Bisulfite Adduct Formation. This classical chemical method is highly selective for aldehydes.[5] It involves reacting the crude mixture with sodium bisulfite to form a water-soluble adduct of the desired aldehyde. The non-aldehyde impurities can then be washed away with an organic solvent. The adduct is subsequently decomposed with a mild acid or base to regenerate the pure aldehyde.

Impurity Troubleshooting Summary
Impurity Name Likely Origin Recommended Removal Method Key Insight
4-Fluoro-3-isopropoxybenzoic acidOxidation of aldehyde groupAqueous basic wash (e.g., NaHCO₃ solution)The acidic proton of the carboxylic acid allows for selective extraction into an aqueous base.
3-Bromo-4-fluorobenzaldehydeUnreacted starting materialColumn Chromatography, Bisulfite Adduct FormationPhysical separation (chromatography) or chemical separation (adduct formation) is required.
4-Fluoro-3-hydroxybenzaldehydeCleavage of the ether bondColumn ChromatographyThe phenolic hydroxyl group significantly increases polarity, allowing for easy separation on silica gel.
Visualizing the Purification Workflow

The following diagram illustrates a typical decision-making process for purifying crude this compound.

G cluster_0 Purification Strategy Crude Crude Product Analysis Analyze Purity (TLC/HPLC) Crude->Analysis Decision Main Impurity Type? Analysis->Decision BasicWash Aqueous Basic Wash Decision->BasicWash  Acidic (e.g., Carboxylic Acid) Chromatography Column Chromatography Decision->Chromatography  Multiple / Neutral Bisulfite Bisulfite Adduct Formation Decision->Bisulfite  Non-Aldehyde BasicWash->Analysis FinalAnalysis Final Purity Analysis Chromatography->FinalAnalysis Bisulfite->FinalAnalysis PureProduct Pure Product (>98%) FinalAnalysis->PureProduct

Caption: Decision tree for selecting a purification method.

Experimental Protocols
Protocol 1: Purification via Bisulfite Adduct Formation

This protocol is highly effective for selectively isolating the aldehyde from non-aldehyde impurities.

  • Adduct Formation:

    • Dissolve the crude this compound in a suitable alcohol solvent, such as ethanol.

    • Prepare a saturated solution of sodium bisulfite (NaHSO₃) or sodium metabisulfite (Na₂S₂O₅) in water.

    • Slowly add the bisulfite solution to the aldehyde solution while stirring vigorously. A white precipitate of the bisulfite adduct should form. Continue stirring for 1-2 hours at room temperature to ensure complete reaction.

  • Isolation of Adduct:

    • Filter the solid adduct from the reaction mixture using a Buchner funnel.

    • Wash the collected solid thoroughly with ethanol followed by diethyl ether to remove any occluded organic impurities.

  • Regeneration of Aldehyde:

    • Suspend the purified adduct in water.

    • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 10% sodium hydroxide (NaOH) solution while stirring until the solution becomes basic (pH > 8).[5] This will decompose the adduct and regenerate the aldehyde.

    • The pure aldehyde will separate as an oil or solid. Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Final Workup:

    • Wash the organic layer with water and then with brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Column Chromatography

This is a standard method for purifying moderately polar organic compounds.

  • Preparation:

    • Select an appropriate eluent system by testing with Thin Layer Chromatography (TLC). A mixture of hexanes and ethyl acetate is a good starting point. Adjust the ratio to achieve a retention factor (Rf) of approximately 0.25-0.35 for the desired product.

    • Pack a glass column with silica gel using the chosen eluent system (wet slurry packing is recommended).

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions in test tubes and monitor the elution process using TLC.

    • Non-polar impurities will elute first, followed by the product, and finally, more polar impurities.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Analytical Methods
HPLC Method for Purity Assessment

A validated High-Performance Liquid Chromatography (HPLC) method is the gold standard for determining the purity of this compound and quantifying impurities.[6][7]

  • Instrumentation: An HPLC system with a UV detector is required.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically effective for substituted benzaldehydes.[6]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (or methanol) and water is commonly used. A typical starting point is a 60:40 or 70:30 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm, where the benzaldehyde chromophore absorbs strongly.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or acetonitrile to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.[6]

  • Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For accurate quantification of specific impurities, certified reference standards are required.

References
  • A Process For Purification Of 4 Fluoro 3 Phenoxy Benzaldehyde. Quick Company. [Link]

  • US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor.
  • This compound (C10H11FO2). PubChemLite. [Link]

  • Analytical Methods. Japan Environment Agency. [Link]

  • EP0024624A2 - 4-Fluoro-3-phenoxy-benzaldehyde acetals, process for their preparation and intermediate products therefor.
  • Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [Link]

  • 4-Fluoro-3-phenoxybenzaldehyde | C13H9FO2 | CID 110068. PubChem. [Link]

  • Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrice. Semantic Scholar. [Link]

  • MSDS of 4-Fluoro-3-phenoxy-benzaldehyde. Capot Chemical. [Link]

  • Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. PMC - NIH. [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in 4-Fluoro-3-isopropoxybenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Fluoro-3-isopropoxybenzaldehyde is a key intermediate in the synthesis of various high-value fine chemicals, including pharmaceuticals and pyrethroid insecticides.[1] Its synthesis, while conceptually straightforward, can be prone to issues that result in suboptimal yields, impacting project timelines and resource allocation. This guide provides a comprehensive troubleshooting framework for researchers, scientists, and drug development professionals to diagnose and resolve common problems encountered during its synthesis. We will focus on the two most prevalent synthetic strategies: the Vilsmeier-Haack reaction and ortho-lithiation followed by formylation.

Overview of Common Synthetic Routes

Understanding the reaction mechanism is the first step in effective troubleshooting. The yield of this compound is highly dependent on the chosen synthetic path.

  • Route A: Vilsmeier-Haack Reaction: This method involves the formylation of an electron-rich aromatic ring, in this case, 1-fluoro-2-isopropoxybenzene, using a Vilsmeier reagent.[2] The reagent is typically generated in situ from a formamide derivative like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃).[3] This route is favored for its operational simplicity but is sensitive to the electronic properties of the substrate.

  • Route B: Directed Ortho-Lithiation & Formylation: This strategy leverages the directing ability of the isopropoxy group to achieve regioselective deprotonation at the ortho position using a strong organolithium base (e.g., n-BuLi). The resulting aryllithium species is then quenched with an electrophilic formylating agent like DMF.[4] This method offers excellent regiocontrol but requires strictly anhydrous conditions and cryogenic temperatures.[5]

Troubleshooting Guide: Diagnosing and Solving Low-Yield Issues

This section is structured in a question-and-answer format to directly address common experimental failures.

Q1: My Vilsmeier-Haack reaction has stalled or shows low conversion of the starting material. What are the likely causes?

A1: Low conversion in a Vilsmeier-Haack reaction typically points to one of three areas: the Vilsmeier reagent itself, the reactivity of your substrate, or the reaction conditions.

  • Inefficient Vilsmeier Reagent Formation: The chloroiminium ion, or Vilsmeier reagent, is the active electrophile.[6] Its formation can be hampered by:

    • Poor Reagent Quality: Phosphorus oxychloride (POCl₃) is highly reactive with atmospheric moisture. Using an old or improperly stored bottle can lead to hydrolyzed, inactive reagent. Likewise, DMF should be anhydrous.

    • Incorrect Stoichiometry or Addition Order: Typically, POCl₃ is added slowly to chilled DMF. Reversing the addition or adding too quickly can lead to side reactions and decomposition.

  • Substrate Reactivity: The Vilsmeier-Haack reaction works best on electron-rich aromatic systems.[7] The fluorine atom is electron-withdrawing, which deactivates the ring, while the isopropoxy group is electron-donating and activating. The balance between these effects is crucial. If your starting material, 1-fluoro-2-isopropoxybenzene, is impure, contaminants can interfere with the reaction.

  • Suboptimal Reaction Temperature: Temperature control is critical. Formation of the Vilsmeier reagent is often done at 0°C, followed by warming to room temperature or gentle heating (e.g., 40-60°C) after the addition of the aromatic substrate to drive the reaction to completion.[8] Excessively high temperatures can cause decomposition.

Diagnostic Workflow for Vilsmeier-Haack Issues:

G start Low Conversion Observed reagent Check Reagent Quality start->reagent Is Vilsmeier reagent active? conditions Verify Reaction Conditions start->conditions Are T, time, stoichiometry correct? workup Analyze Workup Procedure start->workup Is hydrolysis step efficient? sol1 Use fresh, anhydrous POCl₃ and dry DMF. reagent->sol1 POCl₃/DMF old or wet? sol2 Optimize temperature profile. (e.g., 0°C addition, then 50°C drive) conditions->sol2 Temp too low/high? sol3 Ensure aqueous workup is sufficient (time, temp) to hydrolyze the intermediate. workup->sol3 Incomplete iminium salt hydrolysis?

Caption: Troubleshooting workflow for low conversion in Vilsmeier-Haack reactions.

Q2: I'm attempting the ortho-lithiation route, but my main product is the protonated starting material (1-fluoro-2-isopropoxybenzene). Why?

A2: Recovering the protonated starting material after quenching with DMF is a classic sign that the lithiation step failed. Organolithium reagents are extremely strong bases and highly nucleophilic, making them exceptionally sensitive to trace amounts of acidic protons, especially water.[9]

  • Cause 1: Wet Glassware or Solvents: The most common culprit is residual moisture. All glassware must be rigorously dried (e.g., oven-dried at >120°C for several hours or flame-dried under vacuum) and assembled under an inert atmosphere (Nitrogen or Argon). Solvents like THF or diethyl ether must be anhydrous. Passing them through an activated alumina column or distilling from a drying agent like sodium/benzophenone is standard practice.[9]

  • Cause 2: Inactive Organolithium Reagent: n-Butyllithium (n-BuLi) degrades upon exposure to air and moisture. Its concentration should be determined by titration (e.g., using the Gilman double titration method) before use.

  • Cause 3: Insufficiently Low Temperature: Ortho-lithiations are typically performed at very low temperatures, most commonly -78°C (a dry ice/acetone bath).[5] At higher temperatures, side reactions, such as the decomposition of the organolithium reagent or reaction with the solvent (especially THF), can occur.[10]

  • Cause 4: Impure DMF: The DMF used to quench the reaction must also be anhydrous. The aryllithium intermediate will react with any water in the DMF faster than it reacts with the DMF carbonyl group.

Q3: My reaction produces a significant amount of an isomeric byproduct. How can I improve regioselectivity?

A3: This issue is more common in the Vilsmeier-Haack route. The isopropoxy group is an ortho-, para-director. While the position ortho to the isopropoxy group and meta to the fluorine is desired (position 4), formylation can sometimes occur at the other ortho position (position 6).

  • Steric Hindrance: The bulky isopropoxy group should sterically favor formylation at the less hindered position 4. However, under certain conditions, this selectivity can decrease.

  • Temperature Influence: Higher reaction temperatures can provide enough energy to overcome the activation barrier for the formation of the less-favored isomer, leading to a mixture of products.[11] Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can improve selectivity.

  • Solvent Effects: The choice of solvent can influence regioselectivity. While DMF is often both a reagent and a solvent, using a co-solvent like dichloromethane (DCM) might alter the reaction environment.[3]

For the ortho-lithiation route , regioselectivity is generally excellent due to the strong directing effect of the oxygen atom in the isopropoxy group, which coordinates to the lithium ion, guiding deprotonation to the adjacent ortho position.[12] If you are seeing other isomers, it is a strong indication of an alternative, non-lithiation mechanism at play, or that your starting material is isomeric itself.

Frequently Asked Questions (FAQs)

Q: What is the best way to purify the final product, this compound? A: The primary purification methods are vacuum distillation or column chromatography. For larger scales, vacuum distillation is often more practical. A common impurity to watch for is the corresponding carboxylic acid (4-fluoro-3-isopropoxybenzoic acid), which can form via air oxidation of the aldehyde. This can be removed by washing the crude product solution with a mild aqueous base (e.g., sodium bicarbonate solution) during workup. Another purification technique involves the formation of a bisulfite adduct, which selectively isolates the aldehyde from non-carbonyl impurities.[13]

Q: Can I use a different formylating agent for the ortho-lithiation route? A: Yes. While DMF is the most common and cost-effective choice, other electrophiles can be used. For example, ethyl formate can also deliver the formyl group. However, DMF is generally preferred for its reliability and high yields in this type of reaction.[4]

Q: How can I monitor the reaction progress? A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting material and the more polar aldehyde product. Staining with potassium permanganate can help visualize the spots if they are not UV-active. For more quantitative analysis, taking aliquots for GC-MS or ¹H NMR analysis is recommended.

Key Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous DMF (3.0 equivalents).

  • Reagent Formation: Cool the flask to 0°C using an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise, ensuring the internal temperature does not exceed 10°C. Stir the mixture at 0°C for 30 minutes. The formation of a solid salt (the Vilsmeier reagent) may be observed.

  • Reaction: Add 1-fluoro-2-isopropoxybenzene (1.0 equivalent) dropwise to the mixture at 0°C.

  • Drive to Completion: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-60°C. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Workup: Cool the mixture back to 0°C and very carefully quench by pouring it onto crushed ice. Add a saturated aqueous solution of sodium acetate or sodium hydroxide to neutralize the acid and hydrolyze the iminium salt intermediate. Stir vigorously until the hydrolysis is complete (1-2 hours).

  • Extraction & Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.

Protocol 2: Directed Ortho-Lithiation and Formylation
  • Setup: To a rigorously flame-dried, three-neck round-bottom flask under a positive pressure of argon, add anhydrous THF and 1-fluoro-2-isopropoxybenzene (1.0 equivalent).

  • Lithiation: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equivalents, solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70°C. Stir the resulting solution at -78°C for 1 hour.

  • Quench: Add anhydrous DMF (1.5 equivalents) dropwise, again keeping the temperature below -70°C. A color change is typically observed. Stir at -78°C for another 1-2 hours.

  • Workup: Quench the reaction at -78°C by slowly adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.

  • Extraction & Purification: Add water and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or vacuum distillation.

Comparison of Synthetic Routes:

FeatureVilsmeier-Haack RouteOrtho-Lithiation Route
Reagents DMF, POCl₃n-BuLi, DMF
Temperature 0°C to 60°C-78°C
Key Strengths Operationally simpler, less sensitive to trace metal impurities.High regioselectivity, predictable outcome.
Key Challenges Moderate regioselectivity, requires electron-rich substrate.Requires strictly anhydrous conditions, cryogenic temperatures.

Visualization of the Vilsmeier-Haack Mechanism

G cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Hydrolysis DMF DMF VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) DMF->VilsmeierReagent + POCl₃ POCl3 POCl₃ Substrate 1-Fluoro-2-isopropoxybenzene IminiumIntermediate Iminium Salt Intermediate Substrate->IminiumIntermediate + Vilsmeier Reagent Product This compound IminiumIntermediate->Product + H₂O (Workup)

Caption: Simplified workflow of the Vilsmeier-Haack reaction pathway.

References

  • The Design, Activation and Selective Transformation of Organometallic Compounds into Common and Exotic Materials.
  • Vilsmeier-Haack Reaction. Chemistry Steps.
  • Vilsmeier–Haack reaction. Wikipedia.
  • Synthesis of 4-fluoro-3-phenoxy-benzaldehyde. PrepChem.com.
  • Technical Support Center: Synthesis of 4-Fluoro-3-phenoxybenzaldehyde. Benchchem.
  • Vilsmeier-Haack Reaction. NROChemistry.
  • US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor.
  • Vilsmeier-Haack Reaction. Organic Chemistry Portal.
  • Vilsmeier–Haack formyl
  • Vilsmeier Reaction. YouTube.
  • A Process For Purification Of 4 Fluoro 3 Phenoxy Benzaldehyde. Quick Company.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [No Source Found].
  • Vilsmeier-Haack Reaction. J&K Scientific LLC.
  • Optimization of Organolithium Reactions. Organic Process Research & Development.
  • Optimizing Synthesis: The Role of 4-Fluoro-3-phenoxybenzaldehyde as a Versatile Intermedi
  • EP0024624A2 - 4-Fluoro-3-phenoxy-benzaldehyde acetals, process for their preparation and intermediate products therefor.
  • Technical Support Center: Optimization of Reaction Conditions for Organic Synthesis. Benchchem.
  • Experimental Studies of Reaction Mechanisms in Organometallic Chemistry and C
  • Directed (ortho)
  • Lithium Halogen exchange using n-BuLi and DMF for formylation failing why?
  • This compound. CymitQuimica.
  • A Brief Introduction to Chemical Reaction Optimization.
  • The formylation of arylmetal reagents, most prominently of aryllithium or arylmagnesium compounds. [No Source Found].
  • This compound. Echemi.
  • Directed ortho-Lithiation: Observation of an Unexpected 1-Lithio to 3-Lithio Conversion of 1-Lithio-naphthyllithium Compounds with an ortho-Directing 2-(Dimethylamino)methyl Group.

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Technical Support Center: A Guide to Enhancing the Purity of 4-Fluoro-3-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 4-Fluoro-3-isopropoxybenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in achieving high purity for this key synthetic intermediate. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt methodologies to your specific experimental context.

Troubleshooting Guide: From Crude Product to High-Purity Material

This section addresses common issues encountered after the initial synthesis of this compound. Each question is structured to guide you through a logical purification workflow.

Question 1: My crude product has a low purity (<90%) and a faint acidic smell. What is the most likely major impurity and what is my first purification step?

Answer: The most common impurity in aged or unpurified benzaldehyde derivatives is the corresponding carboxylic acid, in this case, 4-fluoro-3-isopropoxybenzoic acid . This occurs via air oxidation of the aldehyde functional group. The acidic smell is a strong indicator of its presence.

Your first and most crucial step should be an acid-base liquid-liquid extraction . This simple and efficient technique removes the acidic impurity by converting it into a water-soluble salt.

  • Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent such as ethyl acetate, diethyl ether, or dichloromethane (DCM).

  • Extraction: Transfer the solution to a separatory funnel and wash with a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[1][2]

    • Causality: The basic solution deprotonates the carboxylic acid, forming the corresponding sodium salt. This salt is highly polar and preferentially partitions into the aqueous layer, while the neutral aldehyde remains in the organic layer.

    • Caution: If using sodium carbonate, be sure to vent the separatory funnel frequently to release the CO₂ gas that is generated.[3]

  • Separation: Allow the layers to separate completely and drain the lower aqueous layer.

  • Repeat: Repeat the wash 1-2 more times with the basic solution.

  • Final Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove any remaining water-soluble components and break up potential emulsions.

  • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.

This initial step should significantly improve the purity of your material by removing the primary oxidation byproduct.

Question 2: After a basic wash, I still see multiple spots on my TLC plate. How do I choose between column chromatography and recrystallization for the next step?

Answer: The choice between column chromatography and recrystallization depends on the nature of the remaining impurities, the quantity of your material, and your desired final purity.[4]

  • Column Chromatography is the preferred method when you have a complex mixture of impurities with varying polarities or when the impurities are structurally very similar to the product. It offers high resolving power for small to medium-scale purifications.

  • Recrystallization is ideal when you have a large amount of material and one major impurity that has significantly different solubility characteristics from your product. It is often more time- and solvent-efficient for scaling up.[5]

Below is a decision-making workflow to help you choose the optimal path.

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Caption: Decision tree for selecting a purification method.
Question 3: I've opted for column chromatography. What is a good starting point for the eluent system and are there any common pitfalls?

Answer: For aromatic aldehydes like this compound, a common and effective stationary phase is silica gel (230-400 mesh). The mobile phase (eluent) is typically a mixture of a non-polar solvent and a slightly more polar solvent.

A good starting point is a mixture of petroleum ether (or hexanes) and ethyl acetate .[4] You should first determine the optimal ratio using Thin Layer Chromatography (TLC).

Trial Eluent (Petroleum Ether:Ethyl Acetate)Desired Rf of ProductObservation & Next Step
20:1~0.1Product is too polar. Increase eluent polarity.
10:1~0.25 - 0.35 Ideal. Use this system for the column.
5:1~0.6Product is too non-polar. Decrease eluent polarity.

Common Pitfall: Product Degradation on Silica Gel Silica gel is slightly acidic and can sometimes cause sensitive aldehydes to degrade or streak on the column.[6]

Troubleshooting: If you observe significant tailing on your TLC plate or suspect degradation, you can neutralize the silica gel.

  • Method: Prepare your eluent and add a small amount of triethylamine (Et₃N), typically 0.1-1% by volume. Run the column with this neutralized eluent. This will deactivate the acidic sites on the silica surface, preventing product degradation.

  • Column Packing: Select an appropriately sized column and pack it with silica gel as a slurry in your chosen non-polar solvent (e.g., petroleum ether).

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a more volatile solvent like DCM. Alternatively, perform a "dry load" by adsorbing your product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution: Begin eluting with your chosen solvent system, maintaining positive pressure.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Question 4: My product is a solid and I want to try recrystallization. How do I find a suitable solvent?

Answer: Recrystallization is an excellent technique for obtaining highly pure crystalline material. The key is finding a solvent (or solvent system) in which your product is highly soluble when hot but poorly soluble when cold.[5]

  • Place ~20-30 mg of your impure solid into a small test tube.

  • Add the test solvent dropwise at room temperature. A good solvent will not dissolve the solid.

  • Heat the mixture to the solvent's boiling point. A good solvent will dissolve the solid completely.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath. Abundant crystal formation indicates a good solvent.

For this compound, good candidates to screen include:

  • Single Solvents: Ethanol, Isopropanol

  • Solvent Systems: Ethanol/Water, Hexane/Ethyl Acetate

IssuePotential CauseSolution
Oiling Out (product separates as a liquid)The solution is supersaturated, or the compound's melting point is below the solvent's boiling point.Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[4][7]
No Crystals Form Too much solvent was used, or the solution is cooling too rapidly.Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. If that fails, boil off some solvent to increase concentration and re-cool.
Low Recovery Too much solvent was used, or the crystals were washed with warm solvent.Use the minimum amount of hot solvent for dissolution. Always wash the collected crystals with a minimal amount of ice-cold solvent.[4][7]

Frequently Asked Questions (FAQs)

Q: Can I use distillation to purify this compound? A: While vacuum distillation can be used for thermally stable aldehydes, it is often less effective than chromatography or recrystallization for removing structurally similar impurities.[6] For the related 4-fluoro-3-phenoxy-benzaldehyde, vacuum distillation has been reported.[8] If you choose this method, ensure you are using a high-vacuum system and monitor for any signs of decomposition (darkening of the material).

Q: I suspect I have unreacted starting material from a Vilsmeier-Haack synthesis. How can I remove it? A: The Vilsmeier-Haack reaction is a common method for formylating electron-rich arenes.[9][10] Unreacted starting material (e.g., 1-fluoro-2-isopropoxybenzene) is typically less polar than the aldehyde product. Flash column chromatography is highly effective for this separation, as the non-polar starting material will elute much faster than the desired aldehyde.[11]

Q: Is there a highly selective chemical method for purifying aldehydes? A: Yes. Formation of a bisulfite adduct is a classic and highly selective method for purifying aldehydes.[2][11] The aldehyde reacts with sodium bisulfite to form a water-soluble adduct. Non-aldehydic impurities can be washed away with an organic solvent. The pure aldehyde is then regenerated by treating the aqueous solution with a base (like Na₂CO₃) or acid.[6][12] This method is particularly useful for removing stubborn impurities that are difficult to separate by other means.

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Caption: Workflow for aldehyde purification via bisulfite adduct formation.

References

  • Advion. (n.d.). Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. Discover ACS. Retrieved from [Link]

  • LookChem. (n.d.). 4-Fluoro-3-phenoxybenzaldehyde: Synthesis, Properties, and Industrial Applications. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-fluoro-3-phenoxy-benzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-3-phenoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]

  • Google Patents. (n.d.). US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

  • Quick Company. (n.d.). A Process For Purification Of 4 Fluoro 3 Phenoxy Benzaldehyde. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C10H11FO2). Retrieved from [Link]

  • Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • Autech Industry Co., Ltd. (n.d.). Optimizing Synthesis: The Role of 4-Fluoro-3-phenoxybenzaldehyde as a Versatile Intermediate. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved from [Link]

  • ScienceMadness.org. (2015). Purification of benzaldehyde?. Retrieved from [Link]

  • Supporting Information for a scientific article. (n.d.). [No specific title available].
  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Fluoro-3-phenoxybenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 4-Isopropoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

Sources

side reactions to avoid when using 4-Fluoro-3-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Fluoro-3-isopropoxybenzaldehyde. This document is designed for researchers, medicinal chemists, and process development scientists to navigate the potential challenges and side reactions encountered when using this versatile building block. By understanding the inherent reactivity of its functional groups—the aldehyde, the activated fluoroarene, and the isopropoxy ether—you can optimize your reaction conditions to maximize yield and purity.

Introduction: A Molecule of Competing Reactivities

This compound is a valuable intermediate, but its structure presents a classic case of competing reactivities. The electron-withdrawing nature of the aldehyde group activates the aromatic ring, particularly the fluorine atom at the para position, making it susceptible to nucleophilic aromatic substitution (SNAr). Concurrently, the aldehyde itself is prone to a variety of transformations, including oxidation and disproportionation. This guide provides a framework for troubleshooting these competing pathways.

Core Reactivity & Potential Side Reactions Diagram

G cluster_main Desired Transformation cluster_side Potential Side Reactions A This compound B Desired Product (e.g., Amine via Reductive Amination) A->B Main Reaction (e.g., NaBH(OAc)₃, Amine) C SₙAr Product (Fluorine Displacement) A->C Strong Nucleophile / High Temp / Strong Base D Carboxylic Acid (Oxidation Product) A->D Air / Oxidants / Some Basic Conditions E Alcohol + Carboxylic Acid (Cannizzaro Products) A->E Concentrated Strong Base (e.g., >25% NaOH) F Isopropoxy Cleavage Product A->F Strong Acid (e.g., HBr, HI, BBr₃)

Caption: Competing reaction pathways for this compound.

Troubleshooting and FAQ

Section 1: Reactions at the Aromatic Ring

Q1: I am observing a significant byproduct where my fluorine atom has been replaced by another nucleophile. Why is this happening?

Answer: You are likely observing a Nucleophilic Aromatic Substitution (SNAr) reaction. The benzaldehyde's carbonyl group is strongly electron-withdrawing, which activates the aromatic ring towards nucleophilic attack. This effect is most pronounced at the ortho and para positions. Since the fluorine atom is para to the aldehyde, it becomes a competent leaving group, especially in the presence of strong nucleophiles or bases.[1][2]

Troubleshooting SNAr Side Reactions:

ParameterRecommendationRationale
Temperature Maintain the lowest possible temperature that allows the desired reaction to proceed.SNAr reactions have a higher activation energy than many other transformations. Lowering the temperature disproportionately slows the SNAr pathway.
Base Strength Use the weakest base necessary for your primary reaction. Consider non-nucleophilic or sterically hindered bases.Strong, small bases (e.g., NaOH, MeO⁻) can act as nucleophiles themselves or generate highly reactive nucleophiles in situ, promoting fluorine displacement.[1] K₂CO₃ or organic bases like triethylamine are often safer choices.
Nucleophile Choice If possible, use less aggressive nucleophiles or protect highly nucleophilic functional groups.Highly reactive nucleophiles will more readily attack the activated aromatic ring.
Solvent Use polar aprotic solvents (e.g., DMSO, DMF) with caution.While these solvents are often required for SNAr reactions, they can also accelerate the unwanted side reaction if conditions are not carefully controlled.[3]

Q2: Can electrophilic aromatic substitution (EAS) occur on this ring?

Answer: It is highly unlikely under standard conditions. The aldehyde group is a strong deactivating group for electrophilic aromatic substitution, and the fluoro and isopropoxy groups are only moderately activating.[4] The overall electronic character of the ring is poor for reacting with electrophiles. Forcing conditions (e.g., high heat, strong Lewis acids) would likely lead to decomposition or other side reactions before significant EAS occurs.

Section 2: Reactions of the Aldehyde Functional Group

Q1: My reaction mixture is becoming acidic, and I'm isolating 4-fluoro-3-isopropoxybenzoic acid. What is causing this oxidation?

Answer: Aldehydes are easily oxidized to carboxylic acids.[5][6] This can occur under several conditions:

  • Air Oxidation: Benzaldehydes, especially, can be sensitive to atmospheric oxygen, sometimes accelerated by light or trace metal impurities.

  • Oxidizing Reagents: If your reaction involves reagents that are even mild oxidants, the aldehyde will likely be the first group to react.

  • Strong Basic Conditions: Under strongly basic conditions, aldehydes without α-hydrogens can undergo a disproportionation reaction known as the Cannizzaro reaction, yielding both the carboxylic acid and the corresponding alcohol.[7][8]

Protocol to Minimize Aldehyde Oxidation

  • Inert Atmosphere: Before adding reagents, thoroughly degas your solvent and purge the reaction vessel with an inert gas (Nitrogen or Argon). Maintain a positive pressure of inert gas throughout the reaction.

  • Solvent Purity: Use freshly distilled or anhydrous, inhibitor-free solvents to minimize trace metal catalysts and peroxides.

  • Temperature Control: For sensitive reactions, maintain low temperatures to reduce the rate of oxidation.

  • Work-up: During aqueous work-up, consider adding a mild reducing agent like sodium bisulfite (NaHSO₃) to quench any peroxides or unreacted oxidants.

Q2: I'm seeing both 4-fluoro-3-isopropoxybenzoic acid and (4-fluoro-3-isopropoxyphenyl)methanol in my product mixture after treatment with a strong base. What is this reaction?

Answer: This is the classic signature of a Cannizzaro reaction .[9] This base-induced disproportionation occurs specifically with aldehydes that lack hydrogens on the alpha-carbon, which is the case for this compound.[7][8] One molecule of the aldehyde is oxidized to the carboxylate salt, and another is reduced to the primary alcohol.

How to Avoid the Cannizzaro Reaction:

  • Avoid Concentrated Strong Bases: This reaction is most common with concentrated hydroxides (e.g., >25% NaOH or KOH).[7][9] If a base is required, use a weaker base (e.g., K₂CO₃, Cs₂CO₃) or a non-hydroxide base (e.g., DBU, DIPEA).

  • Temperature: The reaction is typically faster at higher temperatures.

  • Crossed Cannizzaro: If your protocol requires a strong base and you cannot avoid it, be aware that if another non-enolizable aldehyde (like formaldehyde) is present, a "crossed" Cannizzaro reaction can occur, which can further complicate the product mixture.[9]

Q3: In my reductive amination, I'm getting over-reduction to the methyl group or formation of complex mixtures. How can I improve selectivity?

Answer: Reductive amination is a powerful tool, but controlling selectivity is key.[10]

  • Over-reduction: Using overly harsh reducing agents (e.g., LiAlH₄) without first forming the imine can lead to the reduction of the aldehyde directly to the alcohol. Some strong hydride sources might even lead to complete reduction to a methyl group under certain conditions.

  • Complex Mixtures: Inefficient imine formation before reduction can lead to a mixture of starting aldehyde, the desired amine, and the alcohol byproduct. With primary amines, dialkylation can also be a problem.[10][11]

Troubleshooting Reductive Amination

IssuePotential CauseRecommended Solution
Low Yield Incomplete imine formation.Add a dehydrating agent (e.g., molecular sieves) or use a Lewis acid catalyst like Ti(OiPr)₄ to drive imine formation to completion before adding the reducing agent.[12]
Alcohol Byproduct Premature reduction of the aldehyde.Use a mild, selective reducing agent that preferentially reduces the imine over the aldehyde, such as sodium triacetoxyborohydride (NaBH(OAc)₃).[12] Add the reducing agent only after allowing sufficient time for imine formation.
Dialkylation (for 1° amines) The product (a 2° amine) reacts again with the aldehyde.Use a stoichiometric excess of the primary amine to favor the formation of the desired secondary amine product.
Section 3: Stability of Substituents

Q1: Under strongly acidic conditions, I am observing the formation of 4-fluoro-3-hydroxybenzaldehyde. What is happening to the isopropoxy group?

Answer: You are observing the cleavage of the isopropoxy ether. While ethers are generally stable, they can be cleaved by strong acids, particularly strong hydrohalic acids like HBr and HI, or Lewis acids like BBr₃.[13] The reaction proceeds by protonation of the ether oxygen, turning the isopropanol into a good leaving group. The stability of the secondary isopropyl carbocation facilitates this cleavage compared to a methoxy or ethoxy group.

Recommendations for Ether Stability:

  • Avoid prolonged exposure to strong, hot acids.

  • If an acidic condition is necessary, use non-nucleophilic acids (e.g., H₂SO₄, TsOH) at the lowest effective temperature and concentration.

  • If a reaction requires conditions that cleave the ether, consider a different synthetic route or a more robust protecting group strategy if the isopropoxy moiety is not the intended target.

References

  • ACG Publications. (2020, March 17). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. Retrieved from [Link]

  • PubMed Central (PMC). (2020, September 28). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Retrieved from [Link]

  • Chemistry Workshop JR. (n.d.). Named Reactions Of Haloalkanes and haloarenes. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-3-phenoxybenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 4-Isopropoxybenzaldehyde. Retrieved from [Link]

  • ResearchGate. (2015). One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Cannizzaro Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 19.3: Oxidation of Aldehydes and Ketones. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 20.11 Protecting Groups of Aldehydes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link]

  • SNS Courseware. (n.d.). Cannizzaro Reaction & Crossed. Retrieved from [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, March 24). 18: Reactions of Aromatic Compounds. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. Retrieved from [Link]

Sources

Technical Support Center: Purification of 4-Fluoro-3-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Fluoro-3-isopropoxybenzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions related to the purification of this important chemical intermediate.

I. Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues you may encounter during the purification of this compound, offering probable causes and actionable solutions.

Problem 1: Low Purity After Synthesis

Symptom: Your crude product shows multiple spots on a Thin Layer Chromatography (TLC) plate or several peaks in Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) analysis.

Probable Causes & Solutions:

  • Incomplete Reaction: The presence of starting materials is a common impurity.

    • Solution: Ensure your reaction goes to completion by monitoring it with TLC or GC. If the reaction has stalled, consider extending the reaction time, increasing the temperature, or adding more of the limiting reagent.

  • Side Reactions: The synthesis of substituted benzaldehydes, for instance via a Vilsmeier-Haack reaction, can lead to byproducts. This reaction involves the formylation of electron-rich arenes.[1][2][3][4]

    • Solution: Optimize your reaction conditions to minimize side product formation. This could involve adjusting the temperature, changing the solvent, or using a different catalyst.[2]

  • Decomposition: Aldehydes can be sensitive to air oxidation, forming the corresponding carboxylic acid.[5][6]

    • Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[7] After synthesis, store the crude product under an inert atmosphere and at a low temperature to prevent degradation.[8]

Problem 2: Difficulty in Removing a Persistent Impurity

Symptom: A specific impurity remains in your product even after initial purification attempts.

Probable Causes & Solutions:

  • Co-eluting Impurity in Column Chromatography: The impurity may have a similar polarity to your desired product, making separation by standard column chromatography challenging.

    • Solution 1: Optimize Chromatography Conditions. Experiment with different solvent systems to improve separation.[9][10] A gradient elution, where the polarity of the mobile phase is gradually increased, can be effective. Using a different stationary phase, such as alumina instead of silica gel, can also alter the separation selectivity.[10][11]

    • Solution 2: Derivatization. Consider converting the aldehyde to a bisulfite adduct, which is water-soluble.[5][12] This allows for the removal of non-polar impurities by extraction. The aldehyde can then be regenerated by treatment with a base.[5]

  • Azeotrope Formation during Distillation: The impurity might form a constant boiling point mixture (an azeotrope) with your product, making separation by simple distillation ineffective.

    • Solution: Utilize fractional distillation with a high-efficiency column to improve separation. Alternatively, vacuum distillation can be employed to lower the boiling points and potentially break the azeotrope.

Problem 3: Product Decomposition During Purification

Symptom: You observe a decrease in yield and the appearance of new impurities during the purification process.

Probable Causes & Solutions:

  • Acid or Base Sensitivity: Aldehydes can be sensitive to both acidic and basic conditions.[10] Silica gel, being slightly acidic, can sometimes cause decomposition during column chromatography.[5][10]

    • Solution: Deactivate the silica gel by washing it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine before packing the column.[10] Alternatively, use a more neutral stationary phase like alumina.[10]

  • Thermal Instability: Prolonged heating during distillation can lead to decomposition.

    • Solution: Use vacuum distillation to reduce the boiling point of your compound and minimize thermal stress.[13]

  • Oxidation: As mentioned, aldehydes are prone to oxidation.

    • Solution: During workup and purification, minimize exposure to air.[14] Use degassed solvents and perform manipulations under an inert atmosphere where possible.

Problem 4: Oiling Out During Recrystallization

Symptom: Instead of forming crystals, your product separates as an oil when you attempt recrystallization.

Probable Causes & Solutions:

  • Inappropriate Solvent System: The chosen solvent may be too good a solvent for your compound even at low temperatures, or the cooling process may be too rapid.

    • Solution 1: Solvent Selection. The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[15] Experiment with different solvents or solvent mixtures. Common choices include ethanol, or mixtures like hexane/ethyl acetate or hexane/acetone.

    • Solution 2: Slow Cooling. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[15] Rapid cooling often promotes oiling out.

    • Solution 3: Seeding. If you have a small amount of pure crystalline material, add a "seed crystal" to the cooled solution to initiate crystallization.[15] Scratching the inside of the flask with a glass rod can also sometimes induce crystallization.[15]

II. Frequently Asked Questions (FAQs)

Q1: What are the typical impurities I should expect in commercially available this compound?

A1: Common impurities can include unreacted starting materials from the synthesis, byproducts from side reactions, and the corresponding carboxylic acid from oxidation of the aldehyde.[7] Purity is often determined by HPLC.[16]

Q2: What is the best method for purifying this compound on a large scale?

A2: For large-scale purification, distillation, particularly vacuum distillation, is often the most economical and efficient method.[12][17] If distillation is not effective, crystallization is another viable option.

Q3: How should I store purified this compound to maintain its purity?

A3: Store the purified compound in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dark place.[8][18] Some sources recommend refrigeration.

Q4: Can I use column chromatography to purify this aldehyde?

A4: Yes, column chromatography is a very effective technique for purifying aldehydes on a laboratory scale.[5][9][11] It is crucial to select an appropriate solvent system and be mindful of the potential for decomposition on acidic silica gel.[5][10]

Q5: What analytical techniques are best for assessing the purity of this compound?

A5: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are excellent methods for determining the purity of organic compounds.[19] Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure and identify impurities.

III. Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol outlines a general procedure for purifying this compound using flash column chromatography.

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an optimal solvent system. A good system will give your product an Rf value of approximately 0.3 and show good separation from impurities.[10] A common starting point is a mixture of hexane and ethyl acetate.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then add a layer of sand to the top to protect the silica bed.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the chromatography solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution:

    • Begin eluting with the chosen solvent system, collecting fractions.[20]

    • Monitor the fractions by TLC to identify which ones contain your purified product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 2: Recrystallization

This protocol provides a general guideline for recrystallization.

  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a potential solvent. Heat the mixture. A good solvent will dissolve the compound when hot but not at room temperature.[15]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.[15]

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[15]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[15]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals thoroughly, for example, in a vacuum oven.

IV. Data Presentation & Visualization

Table 1: Common Solvents for Purification
Purification MethodCommon Solvents/Solvent SystemsRationale
Column Chromatography Hexane/Ethyl Acetate, Hexane/DichloromethaneOffers a good polarity range for eluting moderately polar compounds like aromatic aldehydes.[10]
Recrystallization Ethanol, Hexane/Acetone, TolueneSelected based on the principle of high solubility when hot and low solubility when cold.
Diagram 1: Troubleshooting Low Purity

Caption: General workflow for the purification of this compound.

V. References

  • Benchchem. Technical Support Center: Synthesis of 4-Fluoro-3-phenoxybenzaldehyde.

  • ResearchGate. Is it possible to purify aldehyde by column? Is there any other method to do purification?.

  • cmu.edu.jm. How to Column Aldehydes: A Comprehensive Guide.

  • University of Colorado Boulder. Column Chromatography.

  • ResearchGate. What is the best solvent for purifying aldehyde in a column chromatography?.

  • Google Patents. US4622429A - Process for the preparation of substituted benzaldehydes.

  • Apollo Scientific. 4-Fluoro-3-hydroxybenzaldehyde.

  • PrepChem.com. Preparation of benzaldehyde.

  • YouTube. column chromatography & purification of organic compounds.

  • Wikipedia. Vilsmeier–Haack reaction.

  • J&K Scientific LLC. Vilsmeier-Haack Reaction.

  • Reddit. Distilling Benzaldehyde from a solution contaminated with Benzoic acid..

  • Thermo Fisher Scientific. SAFETY DATA SHEET.

  • University of Rochester. Tips & Tricks: Recrystallization.

  • YouTube. Recrystallization.

  • Benchchem. 4-Fluoro-3-phenoxybenzaldehyde: Synthesis, Properties, and Industrial Applications.

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction.

  • Chemistry LibreTexts. 9: Multistep Synthesis (Experiment).

  • NROChemistry. Vilsmeier-Haack Reaction.

  • RSC Publishing. Analytical Methods.

  • Guidechem. This compound 1236365-81-3 wiki.

  • Benchchem. A Comparative Guide to the Purity Assessment of 4-Fluoro-2,3-dimethylbenzaldehyde by High-Performance Liquid Chromatography (HPLC).

Sources

stability issues of 4-Fluoro-3-isopropoxybenzaldehyde under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Fluoro-3-isopropoxybenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to address the stability challenges you may encounter during your experiments. Our goal is to equip you with the knowledge to anticipate potential issues, diagnose problems, and implement effective solutions, ensuring the integrity of your reactions and the quality of your results.

Frequently Asked Questions (FAQs)

Q1: What are the basic physical and chemical properties of this compound?

A1: this compound is a substituted aromatic aldehyde. Key properties are summarized in the table below.[1][2]

PropertyValueSource
Molecular Formula C₁₀H₁₁FO₂[1][2]
Molecular Weight 182.19 g/mol [1]
Appearance Varies; often a solid or oil-
Purity Typically ≥98%[1]
Solubility Generally soluble in common organic solvents like ethanol, acetone, and DMSO; insoluble in water.[3]-

Q2: How should I properly store this compound?

A2: To ensure long-term stability, it is recommended to store the compound in a cool, dry, and dark place.[4] The container should be tightly sealed to prevent exposure to moisture and air.[4][5][6] For enhanced stability, particularly for long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable, as benzaldehyde derivatives can be sensitive to air and light.[5][6]

Q3: What are the main safety precautions when handling this compound?

A3: Standard laboratory safety practices should be followed. This includes using personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[6][7] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any vapors.[4][6][7] Avoid contact with skin and eyes.[4][7] In case of contact, rinse the affected area thoroughly with water.[6][7]

Q4: What are the primary known incompatibilities of substituted benzaldehydes?

A4: Benzaldehyde derivatives are generally incompatible with strong oxidizing agents, strong bases, strong reducing agents, and strong acids.[4][6] Reactions with these reagents can lead to degradation of the molecule or unwanted side reactions. For instance, strong oxidizing agents can convert the aldehyde to a carboxylic acid.[8][9][10][11]

Troubleshooting Guide for Stability Issues

The unique substitution pattern of this compound presents specific stability challenges. The electron-withdrawing nature of the fluorine atom and the aldehyde group can influence the reactivity of the entire molecule. This guide is structured by common reaction types and potential issues.

Issue 1: Aldehyde Group Instability

The aldehyde functional group is the most reactive site on the molecule and is susceptible to a variety of transformations.

Symptom A: Formation of 4-Fluoro-3-isopropoxybenzoic acid
  • Problem: You observe the formation of a carboxylic acid byproduct, confirmed by techniques like NMR or LC-MS. This indicates oxidation of the aldehyde.

  • Causality: The aldehyde group is easily oxidized, especially in the presence of air (auto-oxidation), oxidizing agents, or even certain catalysts under harsh conditions.[8][9][10][11] The presence of an electron-donating isopropoxy group can make the aldehyde more susceptible to oxidation compared to unsubstituted benzaldehyde.

  • Solution:

    • Inert Atmosphere: Always run reactions under an inert atmosphere (Nitrogen or Argon) to prevent air oxidation.[5]

    • Solvent Purity: Use freshly distilled or anhydrous, peroxide-free solvents. Ethereal solvents, if not stored properly, can contain peroxides that promote oxidation.

    • Reagent Check: Ensure that none of your other reagents have oxidizing properties or have degraded to form oxidizing impurities.

Symptom B: Disproportionation (Cannizzaro Reaction)
  • Problem: In a reaction mixture under basic conditions, you find both 4-fluoro-3-isopropoxybenzoic acid and (4-fluoro-3-isopropoxyphenyl)methanol.

  • Causality: Aromatic aldehydes without an α-hydrogen can undergo the Cannizzaro reaction in the presence of a strong base. One molecule of the aldehyde is oxidized to a carboxylic acid, and another is reduced to an alcohol.

  • Solution:

    • Avoid Strong Bases: If possible, use milder basic conditions (e.g., organic bases like triethylamine or DIPEA instead of NaOH or KOH).

    • Temperature Control: Run the reaction at a lower temperature to reduce the rate of the Cannizzaro reaction.

    • Slow Addition: Add the base slowly to the reaction mixture to avoid localized high concentrations.

Issue 2: Isopropoxy Group Instability

The ether linkage of the isopropoxy group can be labile under certain conditions.

Symptom: Cleavage of the Isopropoxy Group
  • Problem: You detect the formation of 4-fluoro-3-hydroxybenzaldehyde as a significant byproduct.

  • Causality: The isopropoxy ether can be cleaved under strongly acidic conditions, particularly with Lewis acids or protic acids like HBr or HI, often at elevated temperatures.

  • Solution:

    • Select Milder Acids: If acidic conditions are necessary, opt for weaker acids or use them at lower temperatures.

    • Protecting Groups: If harsh acidic conditions are unavoidable for another part of your synthesis, consider if a different synthetic route that avoids these conditions is feasible.

    • Reaction Time: Minimize the reaction time to reduce the extent of ether cleavage.

Issue 3: Aromatic Ring and Fluoro Group Instability

While generally stable, the aromatic ring and the fluoro substituent can participate in side reactions.

Symptom: Unwanted Nucleophilic Aromatic Substitution (SNAr)
  • Problem: You observe the displacement of the fluorine atom by a nucleophile present in your reaction mixture.

  • Causality: The aldehyde group is strongly electron-withdrawing, which activates the aromatic ring towards nucleophilic aromatic substitution. The fluorine atom, being a good leaving group, is susceptible to displacement, especially when positioned ortho or para to a strong electron-withdrawing group.

  • Solution:

    • Protect the Aldehyde: Converting the aldehyde to a protecting group that is less electron-withdrawing, such as an acetal, can deactivate the ring towards SNAr.[12] The aldehyde can be deprotected in a subsequent step.[13][14]

    • Control Nucleophilicity: Use less potent nucleophiles or control the stoichiometry carefully.

    • Lower Temperature: SNAr reactions are often temperature-dependent. Running the reaction at a lower temperature can significantly reduce this side reaction.

Visualization of Potential Degradation Pathways

The following diagram illustrates the primary degradation pathways for this compound under common reaction stressors.

G cluster_main This compound cluster_products Potential Degradation Products A C₁₀H₁₁FO₂ B 4-Fluoro-3-isopropoxybenzoic Acid A->B Oxidation (e.g., [O], air) C (4-Fluoro-3-isopropoxyphenyl)methanol A->C Disproportionation (Strong Base) D 4-Fluoro-3-hydroxybenzaldehyde A->D Ether Cleavage (Strong Acid) E SₙAr Product (Fluoro Displacement) A->E SₙAr (Strong Nucleophile)

Caption: Potential degradation pathways of this compound.

Recommended Experimental Protocols

To minimize stability issues, adherence to best practices for handling air- and light-sensitive compounds is crucial.

Protocol 1: General Reaction Setup

This protocol provides a baseline for setting up a reaction to protect the integrity of this compound.

  • Glassware Preparation: Ensure all glassware is oven-dried or flame-dried to remove any adsorbed water.

  • Inert Atmosphere: Assemble the reaction apparatus and purge with an inert gas (Argon or Nitrogen) for at least 15-20 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reagent Addition:

    • Dissolve the this compound in an anhydrous, degassed solvent.

    • Add other reagents via syringe or cannula techniques to maintain the inert atmosphere.

  • Temperature Control: Use an ice bath or a cryostat to maintain the desired reaction temperature, especially when adding reactive reagents.

  • Light Protection: If the reaction is expected to be lengthy, wrap the flask in aluminum foil to protect it from light, which can catalyze the formation of radical species and lead to decomposition.[15]

  • Work-up: Upon completion, quench the reaction appropriately (e.g., with a cooled, saturated solution) while still maintaining a cool temperature.

  • Purification: Proceed with extraction and purification as quickly as possible to minimize exposure of the product to air and light.

Troubleshooting Workflow

When encountering an unexpected result, a systematic approach to troubleshooting is essential.

G A Reaction Outcome: Low Yield / Impure Product B Analyze Byproducts (LC-MS, NMR, GC-MS) A->B C Identify Degradation Pathway B->C D Oxidation Product? C->D E SₙAr Product? F Ether Cleavage? D->E No G Implement Inert Atmosphere Protocol D->G Yes E->F No H Protect Aldehyde (e.g., Acetal Formation) E->H Yes I Use Milder Acidic Conditions F->I Yes J Re-run Experiment G->J H->J I->J

Caption: A systematic workflow for troubleshooting stability issues.

References
  • Apollo Scientific. (2023, July 18).
  • Capot Chemical. (2013, August 26). MSDS of 4-Fluoro-3-phenoxy-benzaldehyde.
  • Frank, S., Dunkel, A., & Schieberle, P. (2020). Model studies on benzene formation from benzaldehyde. Journal of Agricultural and Food Chemistry.
  • Thermo Fisher Scientific. (2025, September 15).
  • Fisher Scientific. (2009, May 19).
  • PrepChem.com. Synthesis of 4-fluoro-3-phenoxy-benzaldehyde. [Link]

  • Benchchem. Technical Support Center: Synthesis of 4-Fluoro-3-phenoxybenzaldehyde.
  • Zellner, G., Kneifel, H., & Winter, J. (1990). Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains. Applied and Environmental Microbiology, 56(7), 2228–2233.
  • Dakenchem.
  • Google Patents. (1986).
  • ASM Journals. (1990). Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains. Applied and Environmental Microbiology.
  • PubChem. This compound. [Link]

  • ASM Journals. (1990). Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains. Applied and Environmental Microbiology.
  • National Institutes of Health. (1990).

Sources

Technical Support Center: Catalyst Selection for Reactions Involving 4-Fluoro-3-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for catalyst selection in reactions involving 4-Fluoro-3-isopropoxybenzaldehyde. The unique electronic and steric properties of this molecule—an electron-withdrawing fluorine and a bulky, electron-donating isopropoxy group ortho to the aldehyde—present specific challenges that require careful consideration in experimental design.

I. Understanding the Substrate: Key Physicochemical Properties

Before delving into specific reactions, it is crucial to understand the inherent characteristics of this compound that influence catalyst choice.

  • Electronic Effects: The fluorine atom at the para-position is strongly electron-withdrawing, which can impact the reactivity of the aromatic ring. Conversely, the isopropoxy group at the meta-position is electron-donating.

  • Steric Hindrance: The bulky isopropoxy group ortho to the aldehyde presents significant steric hindrance.[1][2] This can impede the approach of nucleophiles and catalysts to the carbonyl carbon, often requiring more reactive reagents or tailored catalytic systems to overcome the high activation energy barrier.[1]

II. Common Reactions and Catalyst Selection: A Troubleshooting Guide

This section addresses frequent challenges in a question-and-answer format, providing both the underlying principles and actionable solutions.

A. Suzuki-Miyaura Cross-Coupling Reactions

Question 1: My Suzuki-Miyaura coupling reaction with this compound is showing low yield and significant side products like homocoupling and dehalogenation. What is the likely cause and how can I optimize my catalyst system?

Answer:

Low yields in Suzuki-Miyaura couplings with electron-rich and sterically hindered substrates are common. The primary challenge is often a sluggish oxidative addition step. The choice of palladium catalyst, ligand, and base is critical for success.[3]

Troubleshooting Steps:

  • Catalyst and Ligand Selection: For sterically hindered aryl halides, bulky, electron-rich phosphine ligands are often necessary to promote the desired cross-coupling.[4][5] Consider switching from standard ligands like PPh₃ to more specialized ones. Dialkylbiaryl phosphine ligands have proven widely applicable for a variety of Pd-catalyzed cross-coupling reactions.[4]

  • Palladium Pre-catalyst: If you are using a Pd(II) source, ensure proper activation. Air- and moisture-stable pre-catalysts can offer more consistent results.[3]

  • Base Optimization: The choice of base is crucial. For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective than weaker ones.[3] The presence of a small amount of water can sometimes facilitate the formation of the active boronate species.[3]

  • Minimizing Homocoupling: The homocoupling of the boronic acid is often promoted by the presence of oxygen.[3] Ensure all solvents and the reaction vessel are thoroughly degassed and an inert atmosphere (argon or nitrogen) is maintained.[3] Using a Pd(0) catalyst source, such as Pd(PPh₃)₄, can also be beneficial.[3]

  • Suppressing Dehalogenation: This side reaction is common with electron-rich aryl halides.[3] Employing a milder base and ensuring anhydrous conditions can help. Bulky, electron-rich phosphine ligands can also favor the desired cross-coupling over dehalogenation.[3][4]

Catalyst & Ligand Recommendations for Suzuki Coupling

Catalyst/Pre-catalystLigandKey AdvantagesTypical Loading (mol%)
Pd(OAc)₂SPhosExcellent for sterically hindered and electron-rich aryl chlorides.[4]0.5 - 2
Pd₂(dba)₃XPhosHigh activity for challenging couplings, including those with ortho-substituents.[5]0.5 - 2
Pd(PPh₃)₄NoneGood general-purpose Pd(0) catalyst, can minimize homocoupling.1 - 5
PdCl₂(dppf)NoneEffective for a range of aryl halides.1 - 5
B. Nucleophilic Addition: Grignard Reactions

Question 2: I am attempting a Grignard reaction with this compound, but I am observing low conversion and the formation of a significant amount of the reduced product (4-fluoro-3-isopropoxybenzyl alcohol). What is happening and what catalyst or additive can I use?

Answer:

The issues you are facing are characteristic of Grignard reactions with sterically hindered aldehydes. The bulky isopropoxy group impedes the nucleophilic attack of the Grignard reagent on the carbonyl carbon.[1] When the Grignard reagent also possesses a β-hydride (e.g., isopropylmagnesium bromide), it can act as a reducing agent, leading to the formation of the corresponding alcohol.[6]

Troubleshooting Steps:

  • Use of a Lewis Acid Additive: The addition of a Lewis acid like cerium(III) chloride (CeCl₃) can significantly improve the outcome of the reaction. This strategy, known as the Luche reduction, enhances the electrophilicity of the carbonyl carbon, promoting nucleophilic addition over reduction.[1]

  • Switch to a More Reactive Organometallic Reagent: Organolithium reagents are generally more reactive than their Grignard counterparts and can be more effective in overcoming steric hindrance.[1]

  • Temperature Control: The addition of the aldehyde to the Grignard reagent is exothermic and should be performed at low temperatures (e.g., 0°C or -78°C) to minimize side reactions.[6]

Workflow for Overcoming Steric Hindrance in Grignard Reactions

Caption: Decision tree for troubleshooting Grignard reactions.

C. Reductive Amination

Question 3: My reductive amination of this compound is slow and requires harsh conditions, leading to impurities. What catalytic systems are more suitable for this transformation?

Answer:

Reductive amination involves the formation of an imine followed by its reduction. The steric hindrance from the isopropoxy group can slow down the initial imine formation. The choice of reducing agent is critical for a clean and efficient reaction.

Recommended Catalytic Systems and Reagents:

  • Sodium Triacetoxyborohydride (STAB): This is a mild and selective reducing agent commonly used for reductive aminations.[7] It is less likely to reduce the starting aldehyde compared to stronger reducing agents.[7]

  • Catalytic Hydrogenation: For a greener approach, catalytic hydrogenation is an excellent option. Catalysts such as Palladium on carbon (Pd/C) or cobalt-based composites can be effective.[8][9] Cobalt-containing composites have been shown to give quantitative yields of the target amine in the reaction of p-methoxybenzaldehyde with n-butylamine at 150 °C and 150 bar H₂.[9]

Comparison of Reducing Agents for Reductive Amination

Reducing AgentCommon SolventsKey AdvantagesPotential Issues
NaBH(OAc)₃ (STAB)DCE, DCM, THFMild and selective for the imine.[7]Water-sensitive.[7]
NaBH₃CNMeOHNot water-sensitive.[7]Toxic cyanide byproduct.
NaBH₄MeOH, EtOHInexpensive.Can reduce the starting aldehyde.[7]
H₂ with Pd/C or Co-based catalystVariousGreen, high yielding.[8][9]Requires specialized high-pressure equipment.
D. Potential Side Reaction: Ether Cleavage

Question 4: I am concerned about the stability of the isopropoxy group under my reaction conditions. What catalysts or reagents are known to cause ether cleavage, and how can I avoid it?

Answer:

The isopropoxy group is an ether linkage, which is generally stable. However, it can be cleaved under strongly acidic conditions, particularly with strong acids like HBr and HI.[10][11][12][13] The mechanism can be either Sₙ1 or Sₙ2, depending on the structure of the ether.[12][13]

Conditions to Avoid:

  • Strong Protic Acids: Avoid using HBr and HI, especially at elevated temperatures.[10][11][12][13] HCl is generally less effective at cleaving ethers.[12][13]

  • Lewis Acids with Halide Sources: Some strong Lewis acids in the presence of a halide source can also promote ether cleavage.

To ensure the stability of the isopropoxy group, it is advisable to:

  • Maintain a neutral or basic reaction medium whenever possible.

  • If acidic conditions are necessary, use milder acids and lower reaction temperatures.

  • Carefully screen any new Lewis acid catalysts for their potential to induce ether cleavage.

Ether Cleavage Mechanism

Ether_Cleavage Ether Ether Protonated Ether Protonated Ether Ether->Protonated Ether + H+ Alcohol + Alkyl Halide Alcohol + Alkyl Halide Protonated Ether->Alcohol + Alkyl Halide + X- (SN2) Carbocation + Alcohol Carbocation + Alcohol Protonated Ether->Carbocation + Alcohol (SN1) Alkyl Halide + Alcohol Alkyl Halide + Alcohol Carbocation + Alcohol->Alkyl Halide + Alcohol + X-

Caption: Simplified mechanism of acid-catalyzed ether cleavage.

III. General Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

  • To a dry Schlenk flask containing a magnetic stir bar, add the this compound halide (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent (e.g., toluene/water or dioxane/water) via syringe.

  • Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(OAc)₂) and ligand (e.g., SPhos).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

IV. References

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.

  • (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.

  • (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics - ACS Publications.

  • (n.d.). Separation of polar and steric effects in the oxidation of ortho-substituted benzaldehydes by N-bromobenzamide.

  • (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH.

  • (n.d.). Palladium on carbon as a precatalyst for the Suzuki–Miyuara cross-coupling of aryl chlorides | Request PDF - ResearchGate.

  • (n.d.). Technical Support Center: Synthesis of 4-Fluoro-3-phenoxybenzaldehyde - Benchchem.

  • (n.d.). Overcoming steric hindrance in Pentamethylbenzaldehyde reactions - Benchchem.

  • (2019). 19.7: An Explanation of Substituent Effects - Chemistry LibreTexts.

  • (n.d.). 4-Fluoro-3-phenoxybenzaldehyde | 68359-57-9 - Benchchem.

  • (n.d.). How to Troubleshoot a Reaction - Department of Chemistry : University of Rochester.

  • (n.d.). How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester.

  • Roche, M., Hamze, A., Provot, O., Brion, J.-D., & Alami, M. (2013). Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. Organic Chemistry Portal.

  • (n.d.). US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor - Google Patents.

  • (n.d.). Application Notes and Protocols: Grignard Reaction with 4-Fluorobenzaldehyde - Benchchem.

  • (n.d.). Reactions of Ethers-Ether Cleavage - Chemistry Steps.

  • (2015). Reactions of Grignard Reagents - Master Organic Chemistry.

  • (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy - YouTube.

  • (2023). 10.4: Reactions of Ethers- Acidic Cleavage (CHM 223) - Chemistry LibreTexts.

  • (n.d.). Reductive Amination - Common Conditions.

  • (2023). 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax.

  • (n.d.). This compound - Echemi.

  • (n.d.). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis - Chemical Science (RSC Publishing).

  • (n.d.). THE CLEAVAGE OF ETHERS'.

  • (n.d.). Direct Reductive Amination of Aldehydes with Nitroarenes Using Bio-renewable Formic Acid as a Hydrogen Source.

  • (n.d.). 4-Fluoro-3-phenoxybenzaldehyde | C13H9FO2 | CID 110068 - PubChem.

  • (2024). 18.4: Reactions of Ethers- Acidic Cleavage - Chemistry LibreTexts.

  • Ono, T., Kukhar, V. P., & Soloshonok, V. A. (1996). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[14][15]-Proton Shift Reaction.(1) Scope and Limitations. PubMed.

  • (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites - MDPI.

  • (2025). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.

  • (2025). Convenient Approach to 3,4-Diarylisoxazoles Based on the Suzuki Cross-Coupling Reaction - ResearchGate.

  • (n.d.). Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions - PMC.

  • (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI.

  • (n.d.). Technical Support Center: Grignard Reactions with 3-(Trifluoromethyl)benzaldehyde - Benchchem.

  • (n.d.). Technical Support Center: Optimization of Suzuki Coupling with 4-(Hexyloxy)benzaldehyde - Benchchem.

  • (n.d.). Organoborane coupling reactions (Suzuki coupling) - PMC - NIH.

  • (n.d.). Technical Support Center: Synthesis of 3-Fluoro-4-nitrobenzaldehyde Oxime - Benchchem.

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Technical Support Center: Solvent Effects on the Reactivity of 4-Fluoro-3-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 4-Fluoro-3-isopropoxybenzaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the nuances of working with this versatile substituted benzaldehyde. My goal is to provide you with not just protocols, but the underlying chemical logic, enabling you to anticipate challenges, troubleshoot effectively, and optimize your reaction outcomes. The choice of solvent is paramount, as it governs everything from solubility to the stabilization of transition states, and ultimately, the success or failure of a reaction.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the reactivity of this compound?

The reactivity of this molecule is primarily dictated by the interplay of three functional groups on the benzene ring:

  • The Aldehyde Group (-CHO): The carbonyl carbon is electrophilic and is the primary site for nucleophilic attack. Its reactivity is modulated by the electronic effects of the other substituents.[2]

  • The Fluoro Group (-F): As a halogen, fluorine is an electron-withdrawing group (EWG) through induction. This effect pulls electron density away from the ring and the carbonyl carbon, increasing its electrophilicity and making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[3]

  • The Isopropoxy Group (-O-iPr): The oxygen atom of the isopropoxy group is an electron-donating group (EDG) through resonance. It pushes electron density into the ring, which slightly counteracts the effect of the fluorine atom, decreasing the electrophilicity of the carbonyl carbon.

The net effect is a moderately activated benzaldehyde, prone to a variety of nucleophilic addition and substitution reactions.

Q2: How do different classes of solvents generally affect reactions with this molecule?

Solvents mediate reactivity by stabilizing or destabilizing reactants, intermediates, and transition states.[4][5] Understanding the three main classes of solvents is critical.

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents have O-H or N-H bonds and can act as hydrogen bond donors.[6][7] They are excellent at stabilizing charged species, particularly carbocations and anions. In reactions involving this compound, they can:

    • Stabilize carbocation intermediates in SN1-type reactions, though these are less common for this substrate.[8][9]

    • Deactivate strong, anionic nucleophiles by forming a "solvent cage" through hydrogen bonding, which can significantly slow down SN2-type reactions.[10]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents possess large dipole moments but lack O-H or N-H bonds.[6][7] They are poor hydrogen bond donors. Their key features are:

    • They effectively solvate cations but leave anions relatively "naked" and highly reactive.

    • This property makes them ideal for reactions involving anionic nucleophiles (like in SNAr or Wittig reactions), as they enhance nucleophilicity and accelerate reaction rates.[10]

  • Nonpolar Solvents (e.g., Toluene, Hexane, Dichloromethane): These solvents have low dielectric constants and do not effectively solvate charged species. They are typically used when reactants are nonpolar or when trying to avoid interaction with charged intermediates.

Q3: For a nucleophilic aromatic substitution (SNAr) to replace the fluorine atom, what is the best solvent choice and why?

For an SNAr reaction on this compound, polar aprotic solvents like DMSO or DMF are strongly recommended.

The mechanism of an SNAr reaction involves the formation of a negatively charged intermediate called a Meisenheimer complex. Polar aprotic solvents are ideal because they stabilize the accompanying cation (e.g., K⁺ from a base like K₂CO₃) while leaving the nucleophile and the anionic Meisenheimer complex highly reactive and less encumbered by solvent molecules.[11][12] In contrast, polar protic solvents would heavily solvate and deactivate the nucleophile through hydrogen bonding, drastically reducing the reaction rate.[11]

Troubleshooting Guide & Experimental Protocols

This section addresses common problems encountered during reactions with this compound, with a focus on solvent-related issues.

Issue 1: Low yield or stalled nucleophilic addition to the aldehyde (e.g., Grignard, Wittig, or Aldol reaction).

This is often a result of either poor reagent solubility or solvent interference with the nucleophile.

Potential Cause & Troubleshooting Workflow:

G start Low Yield in Nucleophilic Addition solubility Is the starting material fully dissolved? start->solubility solvent_type What type of solvent was used? solubility->solvent_type Yes sol_issue Action: Switch to a co-solvent system (e.g., Toluene/THF) or a more effective solvent like THF or Dioxane. solubility->sol_issue No protic Polar Protic (e.g., Ethanol) solvent_type->protic Protic aprotic Polar Aprotic / Ethereal (e.g., THF, DMF) solvent_type->aprotic Aprotic protic_issue Problem: Protic solvent deactivates strong nucleophiles (Grignard, ylides). Action: Switch to a dry, polar aprotic or ethereal solvent (THF, Diethyl Ether, Toluene). protic->protic_issue aprotic_ok This is generally a good choice. Check other factors: - Reagent quality? - Anhydrous conditions? - Temperature correct? aprotic->aprotic_ok

Protocol: Solvent Screening for a Wittig Reaction

If your Wittig reaction is providing low yields, consider the following screening protocol. The goal is to find a solvent that ensures solubility while maximizing the reactivity of the phosphorus ylide.

  • Setup: In three separate, dry, nitrogen-flushed round-bottom flasks, prepare your phosphonium salt.

  • Ylide Formation:

    • Flask A (THF): Suspend the phosphonium salt in anhydrous THF. Cool to 0 °C and add your base (e.g., n-BuLi, NaHMDS) dropwise. Stir for 1 hour.

    • Flask B (Toluene): Repeat the procedure using anhydrous Toluene.

    • Flask C (DMSO): If using a milder base like NaH, suspend NaH in anhydrous DMSO, add the phosphonium salt, and heat gently (e.g., to 50 °C) to form the ylide.

  • Aldehyde Addition: Cool all flasks to 0 °C. Add a solution of this compound (1 equivalent) in the respective solvent to each flask dropwise.

  • Reaction & Monitoring: Allow the reactions to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the aldehyde by Thin Layer Chromatography (TLC).

  • Analysis: Compare the TLC profiles. The solvent that shows the fastest and cleanest conversion to the desired alkene is the optimal choice for a larger-scale reaction.

Rationale: THF is the standard and often best choice. Toluene may be suitable for less polar systems. DMSO can be excellent for salt-free ylides and can accelerate the reaction, but workup can be more challenging.[2]

Issue 2: Significant formation of dehalogenated byproduct (3-isopropoxybenzaldehyde) during a cross-coupling reaction (e.g., Suzuki, Heck).

Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-couplings, and it is highly influenced by the solvent and base.[13]

Potential Causes:

  • Proton Source: The presence of water or other protic species can protonate the Ar-Pd(II)-X intermediate, leading to the undesired byproduct.[13]

  • Solvent Choice: Protic solvents can serve as a proton source.

  • Strong Base: Strong bases can facilitate protonolysis.[13]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: This is the most critical step. Dry your solvent rigorously over molecular sieves or by distillation. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon).

  • Switch to an Aprotic Solvent System: If you are using any protic solvent, switch to a purely aprotic system. Common choices for cross-coupling include Toluene, Dioxane, or DMF.[13]

  • Use a Weaker Base: Instead of strong bases like NaOH or KOH, switch to weaker, non-nucleophilic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[13]

  • Lower the Temperature: High temperatures can sometimes favor the dehalogenation pathway. Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period.[13]

Issue 3: Poor solubility of the starting material or reagents.

This compound is a moderately polar solid. In some reactions, especially with nonpolar reagents, it may not fully dissolve in a single solvent.

Solutions:

  • Use a Co-Solvent System: A mixture of solvents can be highly effective. For example, in a Suzuki coupling, a mixture of Toluene and a more polar solvent like Ethanol or DMF with water for the base is common. However, be mindful of the potential for side reactions as noted in Issue 2.

  • Select a Better Single Solvent: If a single solvent is preferred, screen for solubility. THF, Dioxane, Acetonitrile, and DMF are good candidates for dissolving moderately polar organics.

  • Increase Temperature: Gently warming the reaction mixture can often improve solubility and reaction rate. Always check the thermal stability of your reactants and products first.

Data Summary & Solvent Selection Guide

The choice of solvent is a multi-parameter optimization problem.[1] The following table summarizes general recommendations for common reaction types with this compound.

Reaction TypeRecommended Solvent ClassSpecific ExamplesRationale & Key Considerations
Nucleophilic Addition Polar Aprotic / EtherealTHF, Diethyl Ether, TolueneMaximizes reactivity of strong, anionic nucleophiles (Grignard, organolithiums, Wittig ylides). Must be anhydrous.
Oxidation (e.g., to acid) Polar Aprotic or NonpolarAcetone, Acetonitrile, DCMDepends on the oxidizing agent. Solvents should be inert to oxidation. Acetone is common for KMnO₄ oxidations.[3]
Reductive Amination Polar Protic or AproticMethanol, Ethanol, DCMMethanol is often used as it can protonate the imine intermediate, activating it for reduction. The choice depends on the reducing agent.
SNAr (Fluorine displacement) Polar AproticDMSO, DMF, NMPStabilizes the cationic counter-ion while leaving the nucleophile highly reactive. Accelerates the formation of the Meisenheimer complex.[11]
Cross-Coupling (Suzuki, etc.) Aprotic (Polar or Nonpolar)Dioxane, Toluene, DMFAprotic conditions minimize the risk of hydrodehalogenation. Often used with water as a co-solvent for the inorganic base.[13]

Visualizing Solvent-Ion Interactions

The diagram below illustrates the fundamental difference in how polar protic and polar aprotic solvents interact with an anionic nucleophile (Nu⁻) and its cation counter-ion (M⁺). This difference is the root cause of many of the observed solvent effects.

G cluster_0 Polar Protic Solvent (e.g., Methanol) cluster_1 Polar Aprotic Solvent (e.g., DMSO) Nu_protic Nu⁻ M_protic M⁺ Nu_aprotic Nu⁻ M_aprotic M⁺

References

  • (PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. (2025).
  • How to avoid dehalogenation in cross-coupling reactions of substituted benzaldehydes. - Benchchem. (n.d.).
  • Solvent effects in organic chemistry — recent developments. (n.d.). Canadian Science Publishing.
  • Solvents and Solvent Effects in Organic Chemistry (Third Edition). (n.d.).
  • Solvation Effects in Organic Chemistry. (2022). ACS Publications - American Chemical Society.
  • Solvent Effects Definition - Organic Chemistry Key Term. (n.d.). Fiveable.
  • 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015). Chemistry LibreTexts.
  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (n.d.). NIH.
  • Polar Protic and Polar Aprotic Solvents. (n.d.). Chemistry Steps.
  • Optimization of reaction conditions for the synthesis of cinnamaldehyde derivatives. - Benchchem. (n.d.).
  • 4.7: Solvent Effects in Nucleophilic Substitution. (2021). Chemistry LibreTexts.
  • Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. (2025). Tenger Chemical.
  • Difference Between Protic And Aprotic Solvents. (2024). VIVA DIFFERENCES.
  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (2025).
  • Specific and non-specific solvent effects on aromatic nucleophilic substitution. Kinetics of the reaction of 1-fluoro-2,6-dinitrobenzene and homopiperidine in binary solvent mixtures. (2025). ResearchGate.
  • Protic vs. Aprotic Solvents: Difference in Organic Chemistry. (2025). Orango.
  • A Comparative Guide to the Reactivity of Substituted Benzaldehydes. - Benchchem. (n.d.).
  • Solvent effects - Wikipedia. (n.d.).
  • A Comparative Guide to the Reactivity of 2-Benzoylbenzaldehyde and Other Substituted Benzaldehydes. - Benchchem. (n.d.).

Sources

Technical Support Center: Analytical Methods for Monitoring 4-Fluoro-3-isopropoxybenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for monitoring reactions involving 4-Fluoro-3-isopropoxybenzaldehyde. This critical intermediate in pharmaceutical synthesis demands robust analytical oversight to ensure reaction progression, identify byproducts, and guarantee final product quality. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and frequently asked questions for the primary analytical techniques employed in this context: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Our focus is on providing practical, experience-driven advice to navigate the specific challenges posed by the unique chemical properties of this compound.

I. High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for monitoring the conversion of starting materials and the formation of this compound and subsequent products. Its ability to separate complex mixtures makes it ideal for in-process control.

Troubleshooting Guide: HPLC Analysis
Observed Problem Potential Root Cause Recommended Solution
Peak Tailing for this compound The aldehyde group can have secondary interactions with residual silanols on the silica-based stationary phase.Use a column with end-capping or a base-deactivated stationary phase. A slightly acidic mobile phase (e.g., with 0.1% formic acid or acetic acid) can also suppress silanol interactions.
Shifting Retention Times Inconsistent mobile phase composition, temperature fluctuations, or column degradation.[1][2]Ensure precise mobile phase preparation and use a column oven for temperature control.[1][2] If the problem persists, consider column aging and replace if necessary.
Poor Resolution Between Reactants and Product Suboptimal mobile phase composition or stationary phase.Optimize the mobile phase gradient. For reversed-phase HPLC, adjusting the ratio of organic solvent (e.g., acetonitrile or methanol) to water is crucial.[3] Consider a different stationary phase if co-elution persists.
Ghost Peaks Contamination in the mobile phase, sample carryover from the injector, or bleed from the column.Use high-purity solvents and filter all mobile phases.[4] Implement a robust needle wash protocol in the autosampler.
High Backpressure Blockage in the system, often from particulate matter in the sample or mobile phase, or precipitation of buffers.[2][5]Filter all samples and mobile phases. If pressure is high, systematically check components from the detector back to the pump to isolate the blockage.[5]
Frequently Asked Questions (FAQs): HPLC

Q1: What is a good starting HPLC method for a reaction mixture containing this compound?

A1: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is a robust starting point.[6] A gradient elution with water and acetonitrile (both with 0.1% formic acid) is often effective. For example, a gradient from 30% to 90% acetonitrile over 15-20 minutes at a flow rate of 1 mL/min should provide good initial separation. Detection at a wavelength where both the reactant and product have significant absorbance (e.g., 254 nm) is recommended.

Q2: My this compound seems to be degrading on the column. What can I do?

A2: The aldehyde group is susceptible to oxidation.[7] Ensure your mobile phase is degassed to remove dissolved oxygen. Storing samples in an inert atmosphere (e.g., under nitrogen or argon) in the autosampler vials can also prevent degradation.[7]

Q3: How can I improve the sensitivity for detecting low-level impurities?

A3: If impurities lack a strong UV chromophore, consider using a more universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). Alternatively, derivatization of the aldehyde with a fluorescent tag can significantly enhance sensitivity with a fluorescence detector.[6]

II. Gas Chromatography (GC)

GC is well-suited for analyzing the volatile components of the reaction mixture, including starting materials, solvents, and the this compound product, provided it has sufficient thermal stability.

Troubleshooting Guide: GC Analysis
Observed Problem Potential Root Cause Recommended Solution
Peak Tailing Active sites in the inlet liner or on the column can interact with the polar aldehyde group.Use a deactivated inlet liner. A column with a low-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is generally a good choice.
Poor Peak Shape (Broadening) Suboptimal injector temperature (too low for efficient vaporization or too high, causing degradation).Optimize the injector temperature. Start about 20-30°C below the boiling point of the least volatile component and adjust as needed.
Irreproducible Peak Areas Inconsistent injection volume, leaks in the injection port septum, or sample discrimination.Ensure the syringe and injection port are clean and functioning correctly. Replace the septum regularly. A splitless injection may be more reproducible for trace analysis.
Baseline Drift Column bleed at high temperatures or contamination.Ensure the oven temperature does not exceed the column's maximum operating temperature. Bake out the column at a high temperature (within its limits) to remove contaminants.
No Peak or Very Small Peak The compound may be degrading in the hot injector or on the column. The compound may not be volatile enough.Consider derivatization (e.g., silylation) to increase volatility and thermal stability.[8] A lower injector temperature or a more inert column may also help.
Frequently Asked Questions (FAQs): GC

Q1: What are the ideal GC conditions for analyzing this compound?

A1: A good starting point is a GC system equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). A standard 30m x 0.25mm ID column with a 0.25µm film of a mid-polarity phase like a DB-5ms or HP-5ms is suitable.[9] An oven temperature program could start at 100°C, hold for 2 minutes, then ramp at 10-15°C/min to 250°C.[10] The injector temperature should be around 250°C.

Q2: Is derivatization necessary for the GC analysis of this compound?

A2: While not always necessary, derivatization can improve peak shape and thermal stability, especially if you observe tailing or degradation. Silylation with reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be effective.[11]

Q3: Can I use GC to quantify residual solvents in my reaction mixture?

A3: Yes, GC with headspace sampling is an excellent technique for quantifying volatile residual solvents without injecting the non-volatile components of your reaction mixture.[10]

III. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an invaluable tool for structural elucidation and can be used for quantitative analysis (qNMR) of reaction mixtures without the need for chromatographic separation.

Troubleshooting Guide: NMR Analysis
Observed Problem Potential Root Cause Recommended Solution
Broad Peaks Presence of paramagnetic impurities, sample viscosity, or chemical exchange.Filter the sample through a small plug of silica or celite to remove paramagnetic species. Ensure the sample is fully dissolved and not too concentrated.
Inaccurate Integration Poor phasing, baseline distortion, or overlapping peaks.Carefully phase the spectrum and perform a baseline correction. If peaks overlap, consider using a higher field strength magnet or a different deuterated solvent to induce chemical shift changes.
Poor Signal-to-Noise Insufficient sample concentration or too few scans.Increase the sample concentration if possible, or increase the number of scans acquired.
Solvent Peak Obscuring Signals Analyte signals are close to a large residual solvent peak.Use a solvent suppression technique during acquisition. Alternatively, choose a deuterated solvent where your signals of interest are in a clear region.
Frequently Asked Questions (FAQs): NMR

Q1: Which protons are best to monitor for the conversion of a starting material to this compound?

A1: The aldehydic proton of this compound will appear as a singlet around 9.8-10.0 ppm. This is often in a clear region of the spectrum and is an excellent diagnostic signal to monitor its formation. The protons of the isopropoxy group (a septet around 4.6 ppm and a doublet around 1.4 ppm) are also distinct and can be monitored.

Q2: Can I use ¹⁹F NMR to monitor my reaction?

A2: Absolutely. ¹⁹F NMR is highly sensitive and provides a clean spectrum with a large chemical shift range. The single fluorine atom on this compound will give a distinct signal that can be easily integrated to monitor the reaction progress.

Q3: How can I perform quantitative NMR (qNMR) on my reaction mixture?

A3: To perform qNMR, you need to add a known amount of an internal standard to your sample. The standard should be stable, have a simple spectrum with peaks that do not overlap with your analyte signals, and be accurately weighed. By comparing the integral of a known proton on your analyte to a known proton on the internal standard, you can calculate the concentration.

IV. Mass Spectrometry (MS)

MS is a powerful tool for confirming the molecular weight of reactants, products, and byproducts. When coupled with GC (GC-MS) or LC (LC-MS), it provides definitive identification of components in a reaction mixture.

Troubleshooting Guide: MS Analysis
Observed Problem Potential Root Cause Recommended Solution
No Molecular Ion Peak ([M]⁺) The molecular ion is unstable and fragments easily under the ionization conditions (common with Electron Ionization - EI).Use a softer ionization technique such as Chemical Ionization (CI) or Electrospray Ionization (ESI). For this compound, you would expect to see [M+H]⁺ in positive ion mode ESI.
Complex/Uninterpretable Spectrum In-source fragmentation, presence of multiple components, or background contamination.If using direct infusion, ensure the sample is pure. Coupling the MS to a chromatographic technique (LC or GC) is the best way to analyze complex mixtures.
Low Signal Intensity Poor ionization efficiency, ion suppression from the matrix, or incorrect instrument settings.Optimize ionization source parameters (e.g., spray voltage, gas flows for ESI). Dilute the sample to mitigate ion suppression.
Inaccurate Mass Measurement (High-Resolution MS) Poor calibration or instrument drift.Recalibrate the mass spectrometer using a known standard. Ensure the instrument is thermally stable.
Frequently Asked questions (FAQs): MS

Q1: What would be the expected molecular ion for this compound?

A1: this compound has a molecular formula of C₁₀H₁₁FO₂ and a monoisotopic mass of approximately 182.07 Da.[12][13] In positive ion ESI-MS, you would expect to see the protonated molecule [M+H]⁺ at m/z 183.08.

Q2: What are the expected fragmentation patterns for this compound in EI-MS?

A2: Based on the fragmentation of similar benzaldehydes, you can expect to see:

  • A peak at m/z 182 for the molecular ion [M]⁺.

  • A peak at m/z 181 due to the loss of a hydrogen radical ([M-H]⁺).[14][15][16]

  • A peak at m/z 153 from the loss of the formyl radical ([M-CHO]⁺).

  • A significant peak at m/z 77, corresponding to the phenyl cation, is a common fragment for benzaldehyde derivatives.[14][17]

Q3: I suspect an impurity with a mass of +16 Da compared to my product. What could it be?

A3: An increase of 16 Da often suggests oxidation. In the case of an aldehyde, this would correspond to the formation of the carboxylic acid (4-fluoro-3-isopropoxybenzoic acid). This can be confirmed by LC-MS analysis.

V. In-Situ Reaction Monitoring

For real-time analysis, in-situ techniques like Fourier-Transform Infrared Spectroscopy (FTIR) can provide valuable kinetic and mechanistic data without the need for sampling.

dot

In_Situ_FTIR_Workflow Reactor Reaction Vessel (e.g., Jacketed Reactor) Probe ATR Probe Reactor->Probe Immersed Spectrometer FTIR Spectrometer Probe->Spectrometer Transmits IR Data Software Reaction Analysis Software (iC IR™) Spectrometer->Software Processes Spectra Data Concentration vs. Time Profile (Kinetics, Mechanism) Software->Data Generates Profile

Caption: Workflow for in-situ FTIR reaction monitoring.

Frequently Asked Questions (FAQs): In-Situ FTIR

Q1: How can I use in-situ FTIR to monitor my reaction?

A1: By inserting an Attenuated Total Reflectance (ATR) probe into your reaction vessel, you can continuously collect IR spectra of the reaction mixture.[18] The carbonyl stretch of the aldehyde group (around 1700 cm⁻¹) is a strong, distinct band that is ideal for monitoring the consumption of this compound.[19][20][21]

Q2: What are the advantages of in-situ FTIR over traditional sampling and analysis?

A2: In-situ FTIR provides real-time data, allowing for the immediate identification of reaction endpoints, the detection of transient intermediates, and the collection of kinetic data.[18] It eliminates the need for quenching and sample preparation, which can introduce errors and be time-consuming.

VI. References

  • Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. (2019). RSC Advances. [Link]

  • Mass fragmentation in benzaldehyde. (2025). Filo. [Link]

  • Simultaneous observation of reagent consumption and product formation with the kinetics of benzaldehyde and aniline reaction in FTIR liquid cell. (2025). ResearchGate. [Link]

  • Part 21: Mass Spectrometry - Fragmentation and Interpretation. (2018). YouTube. [Link]

  • Organic Chemistry in Academia Using Real-Time In Situ FTIR. (2014). YouTube. [Link]

  • RETENTION OF SUBSTITUTED BENZALDEHYDES ON RP-HPLC. CORRELATION WITH PARTITION COEFFICIENTS AND MOLECULAR DESCRIPTORS. Taylor & Francis Online. [Link]

  • Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. (2019). National Institutes of Health. [Link]

  • Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. (2022). Agilent. [Link]

  • Fragmentation of BENZALDEHYDE (Maina). Scribd. [Link]

  • C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions. Doc Brown's Chemistry. [Link]

  • In situ FTIR study of the adsorption and reaction of 2′-hydroxyacetophenone and benzaldehyde on MgO. (2006). R Discovery. [Link]

  • Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. (2002). National Institutes of Health. [Link]

  • Supporting Information for Decarboxylative Formylation of Aryl Halides with Glyoxylic Acid by Merging Organophotoredox with Palladium Catalysis. The Royal Society of Chemistry. [Link]

  • HPLC Troubleshooting Guide. SCION Instruments. [Link]

  • Adsorption and Reaction of Benzaldehyde on Porous Glass Studied by FTIR and TPD. UNI ScholarWorks. [Link]

  • A multinuclear magnetic resonance study of fluoro derivatives of hydroxybenzaldehydes. UNED. [Link]

  • Expert Guide to Troubleshooting Common HPLC Issues. (2025). AELAB. [Link]

  • ReactIR In Situ Spectroscopy. Mettler Toledo. [Link]

  • HPLC Troubleshooting Guide. Phenomenex. [Link]

  • HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations. (2019). ResearchGate. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. AzoM. [Link]

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. University of Wisconsin-Madison. [Link]

  • Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study. Semantic Scholar. [Link]

  • This compound (C10H11FO2). PubChemLite. [Link]

  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. (2023). National Institutes of Health. [Link]

  • Multivariate optimization of a GC-MS method for determination of sixteen priority polycyclic aromatic hydrocarbons in environmental samples. National Institutes of Health. [Link]

  • The Influence of the Aromatic Character in the Gas Chromatography Elution Order. National Institutes of Health. [Link]

  • How Can You Detect VOCs (Volatile Organic Compounds) Using Gas Chromatography? (2025). YouTube. [Link]

  • Multiple responses optimization in the development of a headspace gas chromatography method for the determination of residual solvents in pharmaceuticals. National Institutes of Health. [Link]

  • Will all compounds having boiling point below 250 degC be detected in GC? (2012). ResearchGate. [Link]

  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. (2014). National Institutes of Health. [Link]

  • Proton and fluorine magnetic resonance studies of some benzoyl fluoride derivatives. Sensitivity of the fluorine shifts to intramolecular van der Waals interactions and steric effects. Sci-Hub. [Link]

  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. (2025). ResearchGate. [Link]

  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. National Institutes of Health. [Link]

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Validation & Comparative

A Comparative Guide to the Characterization of 4-Fluoro-3-isopropoxybenzaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Benzaldehydes

Substituted benzaldehydes are a cornerstone of organic synthesis, serving as precursors to a vast array of pharmaceuticals, agrochemicals, and specialty materials. The strategic placement of functional groups on the benzene ring allows for fine-tuning of a molecule's steric and electronic properties, which in turn dictates its biological activity and material characteristics. The subject of this guide, 4-Fluoro-3-isopropoxybenzaldehyde, presents a unique combination of a reactive aldehyde group, a strongly electron-withdrawing fluorine atom, and a moderately bulky isopropoxy group. This trifecta of functionalities makes it a particularly interesting candidate for the synthesis of novel compounds with tailored properties.

The fluorine atom can enhance metabolic stability and binding affinity in drug candidates, while the isopropoxy group can modulate lipophilicity and steric interactions. The aldehyde group, of course, is a versatile handle for a multitude of chemical transformations. This guide will provide a detailed characterization of this compound and explore the synthesis and potential applications of its derivatives.

Synthesis of this compound: A Practical Approach

Reaction Scheme:

Synthesis_of_this compound 4-Fluoro-3-hydroxybenzaldehyde 4-Fluoro-3-hydroxybenzaldehyde Reaction Williamson Ether Synthesis 4-Fluoro-3-hydroxybenzaldehyde->Reaction This compound This compound Reaction->this compound Isopropyl_bromide Isopropyl bromide Isopropyl_bromide->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction

Caption: Synthetic route to this compound.

Experimental Protocol:

  • Preparation: To a solution of 4-Fluoro-3-hydroxybenzaldehyde (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add a suitable base, for example, potassium carbonate (K₂CO₃, 1.5 eq).

  • Reaction: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide. To this mixture, add isopropyl bromide (1.2 eq) dropwise.

  • Heating and Monitoring: Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Causality Behind Experimental Choices:

  • Solvent: A polar aprotic solvent like DMF is chosen to dissolve the reactants and facilitate the SN2 reaction mechanism of the Williamson ether synthesis.

  • Base: Potassium carbonate is a mild and inexpensive base, sufficient to deprotonate the phenolic hydroxyl group without causing unwanted side reactions with the aldehyde functionality.

  • Temperature: Moderate heating is applied to increase the reaction rate without promoting decomposition of the starting materials or product.

Characterization of this compound

Due to the limited availability of experimental data for this compound, the following characterization data is a combination of predicted values and expected spectral features based on analogous compounds.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₁₀H₁₁FO₂PubChemLite[1]
Molecular Weight182.19 g/mol CymitQuimica[2]
CAS Number1236365-81-3CymitQuimica[2]
PurityTypically >98%CymitQuimica[2]
Spectroscopic Data (Predicted and Comparative)

Mass Spectrometry (MS):

Predicted mass spectral data provides valuable information about the molecular weight and fragmentation pattern of the molecule.

AdductPredicted m/z
[M+H]⁺183.08159
[M+Na]⁺205.06353
[M-H]⁻181.06703
[M]⁺182.07376

Data sourced from PubChemLite[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

While experimental spectra are not available, the expected chemical shifts and coupling constants for ¹H, ¹³C, and ¹⁹F NMR can be predicted based on the structure and data from similar compounds.

  • ¹H NMR:

    • An aldehyde proton (CHO) singlet between δ 9.8-10.0 ppm.

    • Aromatic protons in the region of δ 7.0-7.8 ppm, showing characteristic splitting patterns due to fluorine and isopropoxy substitution.

    • A septet for the methine proton of the isopropoxy group around δ 4.6-4.8 ppm.

    • A doublet for the methyl protons of the isopropoxy group around δ 1.3-1.4 ppm.

  • ¹³C NMR:

    • A carbonyl carbon (C=O) signal around δ 190-192 ppm.

    • Aromatic carbons between δ 110-160 ppm, with the carbon attached to fluorine showing a large C-F coupling constant.

    • A methine carbon of the isopropoxy group around δ 70-72 ppm.

    • Methyl carbons of the isopropoxy group around δ 21-23 ppm.

  • ¹⁹F NMR:

    • A singlet or a multiplet (depending on coupling with aromatic protons) in the typical range for an aryl fluoride.

Infrared (IR) Spectroscopy:

The IR spectrum is expected to show characteristic absorption bands for the functional groups present.

  • A strong C=O stretching vibration for the aldehyde group around 1690-1710 cm⁻¹.

  • C-H stretching vibrations for the aromatic and aliphatic protons around 2900-3100 cm⁻¹.

  • C-O stretching vibrations for the ether linkage around 1200-1250 cm⁻¹.

  • A C-F stretching vibration around 1200-1300 cm⁻¹.

Derivatives of this compound and Their Potential Applications

The aldehyde functionality of this compound serves as a gateway to a wide range of derivatives with potential applications in drug discovery and materials science. Benzaldehyde and its derivatives have been reported to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and antifungal properties.[3]

Workflow for Derivative Synthesis:

Derivative_Synthesis Start This compound Reductive_Amination Reductive Amination Start->Reductive_Amination Wittig_Reaction Wittig Reaction Start->Wittig_Reaction Condensation Condensation Reactions Start->Condensation Substituted_Amines Substituted Amines Reductive_Amination->Substituted_Amines Alkenes Alkenes Wittig_Reaction->Alkenes Chalcones_Schiff_Bases Chalcones, Schiff Bases, etc. Condensation->Chalcones_Schiff_Bases Amines Amines Amines->Reductive_Amination Phosphonium_Ylides Phosphonium Ylides Phosphonium_Ylides->Wittig_Reaction Active_Methylene Active Methylene Compounds Active_Methylene->Condensation

Caption: Common synthetic routes for derivatization.

Schiff Base Derivatives for Antimicrobial Applications

Condensation of this compound with various primary amines can yield Schiff bases. These compounds are known for their broad spectrum of biological activities, including antibacterial and antifungal properties. The presence of the fluorine atom can enhance the antimicrobial potency of these derivatives.

Chalcone Derivatives as Anti-inflammatory Agents

Claisen-Schmidt condensation with substituted acetophenones would lead to the formation of chalcones. Chalcones are a class of flavonoids that have been extensively studied for their anti-inflammatory, antioxidant, and anticancer activities. The substitution pattern on the benzaldehyde ring plays a crucial role in modulating these activities.

Precursors for Kinase Inhibitors in Drug Development

The core structure of this compound can be found in more complex molecules that act as kinase inhibitors.[4] Kinases are a class of enzymes that are critical in cell signaling, and their dysregulation is often implicated in cancer and inflammatory diseases. The aldehyde can be transformed into various heterocyclic systems that are common in kinase inhibitor scaffolds.

Comparative Analysis with Alternative Building Blocks

FeatureThis compound4-Fluoro-3-methoxybenzaldehyde4-Fluoro-3-phenoxybenzaldehyde
Lipophilicity ModerateLow to ModerateHigh
Steric Hindrance ModerateLowHigh
Electronic Effect Electron-withdrawing (F), Electron-donating (O-iPr)Electron-withdrawing (F), Electron-donating (OMe)Electron-withdrawing (F), Electron-donating (OPh)
Synthetic Accessibility Readily synthesized from commercial starting materialsCommercially availableCommercially available
Potential Applications Drug discovery (modulating solubility and steric fit)Fine chemical synthesisAgrochemicals (pyrethroids), pharmaceuticals[4]

The choice between these building blocks will depend on the specific requirements of the target molecule. The isopropoxy group in the title compound offers a balance between the smaller methoxy group and the bulkier phenoxy group, providing a unique steric and electronic profile for structure-activity relationship (SAR) studies.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound and its derivatives. Based on the safety data for related compounds, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or a fume hood.

  • Handling: Avoid inhalation of dust or vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[5]

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its unique combination of functional groups allows for the creation of a diverse range of derivatives with potential applications in medicinal chemistry and materials science. While experimental data for the title compound is limited, this guide provides a solid foundation for its synthesis, characterization, and derivatization based on established chemical principles and data from analogous structures. As research in this area continues, the full potential of this and related substituted benzaldehydes will undoubtedly be realized.

References

  • PubChemLite. This compound (C10H11FO2). [Link]

  • MDPI. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. [Link]

  • Various Chemical Suppliers (e.g., Sigma-Aldrich, Fluorochem).
  • A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. Molecules. [Link]

  • 4-Fluoro-3-phenoxybenzaldehyde: Synthesis, Properties, and Industrial Applications. [Link]

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A Comparative Spectroscopic Guide to the Analysis of 4-Fluoro-3-isopropoxybenzaldehyde and Its Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the precise characterization of molecular structures is paramount. 4-Fluoro-3-isopropoxybenzaldehyde is a versatile aromatic aldehyde, and understanding its chemical transformations requires a robust analytical framework. This guide provides an in-depth comparison of the spectroscopic signatures of this compound and its key reaction products resulting from oxidation, reduction, and a Wittig reaction. By presenting detailed experimental protocols and comparative spectroscopic data, this document serves as a practical resource for identifying these compounds and understanding their structural relationships.

The Chemistry: From Aldehyde to Diverse Functional Groups

The reactivity of the aldehyde functional group in this compound allows for its conversion into a variety of other functionalities, each with a unique spectroscopic fingerprint. This guide will focus on three common and informative transformations:

  • Oxidation to 4-Fluoro-3-isopropoxybenzoic acid.

  • Reduction to (4-Fluoro-3-isopropoxyphenyl)methanol.

  • Wittig Reaction to form 4-Fluoro-3-isopropoxy-1-vinylbenzene.

The following diagram illustrates these reaction pathways:

G A This compound B 4-Fluoro-3-isopropoxybenzoic acid A->B Oxidation (e.g., KMnO4) C (4-Fluoro-3-isopropoxyphenyl)methanol A->C Reduction (e.g., NaBH4) D 4-Fluoro-3-isopropoxy-1-vinylbenzene A->D Wittig Reaction (e.g., Ph3P=CH2)

Caption: Reaction pathways of this compound.

A Comparative Analysis of Spectroscopic Data

The transformation of the aldehyde group results in significant and predictable changes in the NMR, IR, and mass spectra of the products. The following tables summarize the expected spectroscopic data for the starting material and its derivatives.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

CompoundAldehydic H (δ, ppm)Aromatic Hs (δ, ppm)Isopropoxy H (δ, ppm)Other Hs (δ, ppm)
This compound~9.8 (s, 1H)~7.4-7.6 (m, 3H)~4.7 (sept, 1H), ~1.4 (d, 6H)-
4-Fluoro-3-isopropoxybenzoic acid-~7.5-7.7 (m, 3H)~4.6 (sept, 1H), ~1.4 (d, 6H)~12.5 (br s, 1H, -COOH)
(4-Fluoro-3-isopropoxyphenyl)methanol-~7.0-7.3 (m, 3H)~4.5 (sept, 1H), ~1.3 (d, 6H)~4.6 (s, 2H, -CH₂OH), ~2.0 (br s, 1H, -OH)
4-Fluoro-3-isopropoxy-1-vinylbenzene-~6.9-7.4 (m, 3H)~4.5 (sept, 1H), ~1.3 (d, 6H)~6.7 (dd, 1H), ~5.7 (d, 1H), ~5.2 (d, 1H) (vinyl Hs)
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.

CompoundC=O (δ, ppm)Aromatic Cs (δ, ppm)Isopropoxy Cs (δ, ppm)Other Cs (δ, ppm)
This compound~191~115-165~72, ~22-
4-Fluoro-3-isopropoxybenzoic acid~167~115-160~72, ~22-
(4-Fluoro-3-isopropoxyphenyl)methanol-~115-155~71, ~22~65 (-CH₂OH)
4-Fluoro-3-isopropoxy-1-vinylbenzene-~115-158~71, ~22~136, ~114 (vinyl Cs)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

CompoundC=O Stretch (cm⁻¹)O-H Stretch (cm⁻¹)C-H Aldehydic Stretch (cm⁻¹)C=C Stretch (cm⁻¹)
This compound~1700 (strong)-~2820, ~2720 (medium)~1600, ~1500
4-Fluoro-3-isopropoxybenzoic acid~1685 (strong)~2500-3300 (broad)-~1600, ~1500
(4-Fluoro-3-isopropoxyphenyl)methanol-~3200-3600 (broad)-~1600, ~1500
4-Fluoro-3-isopropoxy-1-vinylbenzene---~1630, ~1600, ~1500
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which aids in determining the molecular weight and elemental composition.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound182153 ([M-CHO]⁺), 139 ([M-C₃H₇]⁺)
4-Fluoro-3-isopropoxybenzoic acid198181 ([M-OH]⁺), 153 ([M-COOH]⁺), 139 ([M-C₃H₇O]⁺)
(4-Fluoro-3-isopropoxyphenyl)methanol184166 ([M-H₂O]⁺), 141 ([M-C₃H₇]⁺)
4-Fluoro-3-isopropoxy-1-vinylbenzene180165 ([M-CH₃]⁺), 137 ([M-C₃H₇]⁺)

Experimental Protocols

The following are detailed methodologies for the synthesis and subsequent spectroscopic analysis of the reaction products of this compound.

General Workflow for Synthesis and Analysis

G cluster_0 Synthesis cluster_1 Spectroscopic Analysis A Reaction Setup B Reaction Monitoring (TLC) A->B C Work-up and Purification B->C D ¹H and ¹³C NMR C->D E IR Spectroscopy C->E F Mass Spectrometry C->F

Caption: General workflow for synthesis and spectroscopic analysis.

Oxidation to 4-Fluoro-3-isopropoxybenzoic Acid

Protocol:

  • Dissolve 1.0 g of this compound in 20 mL of a 1:1 mixture of acetone and water.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 1.2 g of potassium permanganate (KMnO₄) in 20 mL of water dropwise with vigorous stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

  • Acidify the mixture with 1 M HCl to a pH of ~2.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Recrystallize from a mixture of ethanol and water to obtain pure 4-Fluoro-3-isopropoxybenzoic acid.

Reduction to (4-Fluoro-3-isopropoxyphenyl)methanol

Protocol:

  • Dissolve 1.0 g of this compound in 25 mL of methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add 0.25 g of sodium borohydride (NaBH₄) portion-wise with stirring.

  • After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

  • Quench the reaction by slowly adding 10 mL of 1 M HCl.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 25 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure to yield (4-Fluoro-3-isopropoxyphenyl)methanol as a crude product, which can be further purified by column chromatography on silica gel.

Wittig Reaction to 4-Fluoro-3-isopropoxy-1-vinylbenzene

Protocol:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2.5 g of methyltriphenylphosphonium bromide in 20 mL of anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C and add 4.0 mL of a 1.6 M solution of n-butyllithium in hexanes dropwise.

  • Stir the resulting orange-red solution at room temperature for 30 minutes.

  • Cool the ylide solution back to 0 °C and add a solution of 1.0 g of this compound in 5 mL of anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Quench the reaction by adding 10 mL of saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate 4-Fluoro-3-isopropoxy-1-vinylbenzene.

Concluding Remarks

The spectroscopic techniques of NMR, IR, and mass spectrometry provide a comprehensive and complementary toolkit for the analysis of this compound and its reaction products. The characteristic shifts and absorption bands associated with the aldehyde, carboxylic acid, alcohol, and vinyl functional groups allow for unambiguous identification of each compound. The data and protocols presented in this guide offer a reliable foundation for researchers engaged in the synthesis and characterization of related molecules, ensuring the integrity and accuracy of their scientific endeavors.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Field, L. D., Magill, A. M., & Sternhell, S. (2017).
  • PubChem. (n.d.). This compound. Retrieved from [Link]

comparing the reactivity of 4-Fluoro-3-isopropoxybenzaldehyde with other benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide presents an in-depth analysis of the chemical reactivity of 4-Fluoro-3-isopropoxybenzaldehyde, a polysubstituted aromatic aldehyde of increasing interest in synthetic chemistry. Its unique electronic and steric profile, arising from the interplay between a meta-fluoro and an ortho-isopropoxy group relative to the aldehyde, results in a nuanced reactivity profile. We will objectively compare its performance in key organic reactions against benchmark benzaldehydes, providing a theoretical framework grounded in physical organic principles and supporting experimental protocols to validate these predictions. This document is intended for researchers, chemists, and drug development professionals seeking to understand and leverage the synthetic potential of this versatile building block.

Theoretical Framework: Unraveling Substituent Effects

The reactivity of any substituted benzaldehyde is fundamentally governed by the electrophilicity of its carbonyl carbon. Electron-withdrawing groups (EWGs) enhance this electrophilicity, accelerating nucleophilic attack, while electron-donating groups (EDGs) diminish it.[1] this compound presents a compelling case where these effects are in direct competition.

1.1. Electronic Influence

The net electronic effect on the aldehyde functionality is a sum of inductive and resonance effects from both substituents.

  • Fluoro Group (C4, meta to aldehyde): The fluorine atom exerts a powerful, electron-withdrawing inductive effect (-I) due to its high electronegativity. Its resonance effect (+R) is weak and, from the meta position, does not conjugate with the aldehyde. Therefore, its primary influence is increasing the carbonyl's electrophilicity.

  • Isopropoxy Group (C3, ortho to aldehyde): The oxygen atom is inductively withdrawing (-I), but its lone pairs provide a potent electron-donating resonance effect (+R). This +R effect pushes electron density into the aromatic ring and, by extension, towards the aldehyde group, significantly decreasing the electrophilicity of the carbonyl carbon.

The dominant electronic factor is the strong +R donation from the ortho-isopropoxy group, which is expected to reduce the aldehyde's reactivity towards nucleophiles compared to unsubstituted benzaldehyde.

Electronic_Effects cluster_benzaldehyde This compound cluster_effects Electronic Effects Benz C C C C C C Ring Aldehyde CHO Benz:c1->Aldehyde Fluoro F Benz:c4->Fluoro Isopropoxy O-iPr Benz:c3->Isopropoxy Inductive Inductive Effect (-I) (Electron Withdrawing) Fluoro->Inductive Strong Isopropoxy->Inductive Weak Resonance Resonance Effect (+R) (Electron Donating) Isopropoxy->Resonance Dominant Inductive->Aldehyde Increases Electrophilicity Resonance->Aldehyde Decreases Electrophilicity

Figure 1: Competing electronic effects in this compound.

1.2. Steric Hindrance

Beyond electronics, the bulky isopropoxy group at the ortho position physically obstructs the trajectory of incoming nucleophiles. This steric shield is expected to significantly lower reaction rates, particularly with larger reagents, when compared to unhindered aldehydes like benzaldehyde or its para-substituted counterparts.

Steric_Hindrance cluster_unhindered Benzaldehyde (Unhindered) cluster_hindered This compound node_benz CHO Nu_A Nu: Nu_A->node_benz Easy Approach node_hindered CHO isopropoxy O-iPr Nu_B Nu: Nu_B->node_hindered Hindered Approach

Figure 2: Steric hindrance from the ortho-isopropoxy group.

Comparative Reactivity in Signature Aldehyde Reactions

Based on the theoretical framework, we can predict the reactivity of this compound relative to standard benchmarks. A positive Hammett reaction constant (ρ) indicates that the reaction is accelerated by EWGs, a common feature in nucleophilic additions to aldehydes.[2]

CompoundKey SubstituentsDominant EffectPredicted Relative Reactivity (k/kH) in Nucleophilic Addition
4-Nitrobenzaldehyde p-NO₂Strong EWG (-I, -R)Very High (>> 1)
Benzaldehyde NoneReference Standard1.00
4-Methoxybenzaldehyde p-OCH₃Strong EDG (+R)Low (< 1)
2-Methoxybenzaldehyde o-OCH₃EDG (+R) & Steric HindranceVery Low (<< 1)
This compound m-F, o-O-iPrEDG (+R) & Steric HindranceVery Low (<< 1)
2.1. Wittig Reaction

The Wittig reaction, which converts aldehydes to alkenes, is initiated by the nucleophilic attack of a phosphorus ylide on the carbonyl carbon.[3] Its rate is highly sensitive to the aldehyde's electrophilicity.[1][4]

  • Prediction: this compound will react significantly slower than benzaldehyde and 4-nitrobenzaldehyde. Its rate will be comparable to, or likely slower than, 2-methoxybenzaldehyde due to the combined steric and electronic effects.

2.2. Cannizzaro Disproportionation

For aldehydes lacking α-hydrogens, the base-induced Cannizzaro reaction produces one equivalent of a carboxylic acid and one of an alcohol.[5] The rate-determining step involves nucleophilic attack by a hydroxide ion, followed by a hydride transfer to a second aldehyde molecule.[5][6]

  • Prediction: The reaction will be sluggish. The reduced electrophilicity of the carbonyl carbon will disfavor the initial hydroxide attack, leading to a much slower reaction compared to benzaldehyde. Electron-poor aldehydes like 4-nitrobenzaldehyde are known to react faster.[6]

2.3. Oxidation to Carboxylic Acid

The oxidation of benzaldehydes can be complex, but for many reagents, the reaction is facilitated by electron-donating groups that can stabilize positive charge development in the transition state.[7]

  • Prediction: The potent electron-donating isopropoxy group is expected to accelerate the rate of oxidation relative to unsubstituted benzaldehyde. This presents a scenario where the typical trend for nucleophilic addition is inverted.

Experimental Validation Protocols

To empirically validate the theoretical predictions, a series of comparative kinetic experiments are proposed. The core methodology involves running a competitive reaction where two different aldehydes vie for a limited amount of a common reagent.

Experimental_Workflow start Start mixture Prepare Equimolar Mixture: Aldehyde A (Test) Aldehyde B (Reference) start->mixture add_reagent Add Limiting Reagent (e.g., 0.5 eq. Ylide) mixture->add_reagent react Stir at Constant Temp. Monitor by TLC/LC add_reagent->react quench Quench Reaction react->quench analyze Analyze Product Ratio (GC-MS, HPLC, or NMR) quench->analyze end End analyze->end

Figure 3: Workflow for a competitive reactivity experiment.

Protocol 3.1: Competitive Wittig Reaction

Objective: To determine the relative reactivity of this compound and benzaldehyde.

  • Ylide Generation: In a flame-dried, N₂-purged flask, suspend benzyltriphenylphosphonium chloride (1.1 eq.) in anhydrous THF. Cool to 0 °C and add n-butyllithium (1.0 eq.) dropwise. Stir for 30 minutes at room temperature until a deep orange/red color persists.

  • Competitive Reaction: In a separate flame-dried flask, dissolve this compound (1.0 eq.) and benzaldehyde (1.0 eq.) in anhydrous THF.

  • Initiation & Analysis: Add the aldehyde solution to the ylide solution at 0 °C. Immediately withdraw a t=0 aliquot and quench with water. Allow the reaction to proceed for a set time (e.g., 15 minutes), then quench the entire mixture. Analyze the quenched aliquots by GC-MS to determine the ratio of stilbene products formed from each aldehyde. A higher proportion of the stilbene derived from benzaldehyde indicates its greater reactivity.

Protocol 3.2: Competitive Cannizzaro Reaction

Objective: To compare the rate of disproportionation between this compound and 4-nitrobenzaldehyde.

  • Solution Preparation: Prepare a solution containing this compound (1.0 eq.) and 4-nitrobenzaldehyde (1.0 eq.) in a suitable solvent like DMSO or methanol.

  • Reaction Initiation: Add a concentrated aqueous solution of NaOH or KOH (e.g., 50% w/v, 3.0 eq.) and stir vigorously at a controlled temperature (e.g., 60 °C).

  • Monitoring: Withdraw aliquots at regular time intervals (e.g., 30, 60, 120 minutes). Immediately quench each aliquot by neutralizing with 1M HCl and extracting with ethyl acetate.

  • Analysis: Analyze the organic extracts by HPLC or ¹H NMR to monitor the disappearance of the starting aldehydes. The aldehyde that is consumed faster is the more reactive species.

Conclusion

This compound exhibits a reactivity profile dominated by the electronic and steric effects of its ortho-isopropoxy substituent. The strong electron-donating resonance and significant steric bulk render the aldehyde group substantially less reactive towards nucleophilic attack compared to benzaldehyde and electron-deficient benzaldehydes. This reduced reactivity is a critical consideration for reaction design, potentially requiring more forcing conditions (higher temperatures, longer reaction times) for reactions like the Wittig or Cannizzaro. Conversely, in reactions sensitive to electron density on the aromatic ring, such as certain oxidations, its reactivity may be enhanced. The provided protocols offer a robust framework for quantifying these effects and enabling the rational incorporation of this valuable building block into complex synthetic endeavors.

References
  • ResearchGate. (n.d.). Hammett plot for the reaction of substituted benzaldehydes with Meldrum's acid. Retrieved from [Link]

  • Yamataka, H., Nagareda, K., Ando, K., & Hanafusa, T. (1992). Relative Reactivity and Stereoselectivity in the Wittig Reactions of Substituted Benzaldehydes with Benzylidenetriphenylphosphorane. The Journal of Organic Chemistry, 57(8), 2865-2869.
  • Chemistry Stack Exchange. (2015). Which compound reacts faster in the Cannizzaro Reaction?. Retrieved from [Link]

  • ResearchGate. (n.d.). Hammett plot for C-3 substituted benzaldehydes. Retrieved from [Link]

  • ResearchGate. (n.d.). Hammett plot for the selective –C=O group reduction of para-substituted.... Retrieved from [Link]

  • ResearchGate. (n.d.). Hammett plot for the para -substituted benzaldehydes in the B.–V.... Retrieved from [Link]

  • Li, Z.-K., He, C., Yang, M., Xia, C.-Q., & Yu, X.-Q. (2003). Kinetic studies on the reaction between substituted benzyl phosphonates and substituted benzaldehydes. Arkivoc, 2003(11), 123-131.
  • IRA Academico Research. (n.d.). Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. Retrieved from [Link]

  • ResearchGate. (2022). Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate. Retrieved from [Link]

  • Wikipedia. (n.d.). Cannizzaro reaction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). Wittig reaction with benzaldehyde. Retrieved from [Link]

  • Doubtnut. (n.d.). Compare the reactivity order of benzaldehyde, p -tolualdehyde and p - nitrobenzaldehyde. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Cannizzaro Reaction. Retrieved from [Link]

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A Comparative Guide to the Biological Potential of Compounds Derived from 4-Fluoro-3-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Derivatizing 4-Fluoro-3-isopropoxybenzaldehyde

In the landscape of modern drug discovery, the strategic selection of a core scaffold is paramount. Benzaldehyde and its derivatives have long been recognized as privileged structures, serving as versatile starting materials for the synthesis of a myriad of biologically active compounds. The specific substitution pattern of 4-fluoro and 3-isopropoxy on the benzaldehyde ring presents a unique combination of electronic and steric properties that are hypothesized to favorably influence the pharmacokinetic and pharmacodynamic profiles of its derivatives.

The presence of a fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability.[1][2] Concurrently, the isopropoxy group, a moderately bulky lipophilic moiety, can modulate solubility and receptor interaction. While, to our knowledge, there is a notable absence of published research specifically exploring the biological activities of compounds directly derived from this compound, this guide aims to bridge this gap by providing a predictive comparison based on established structure-activity relationships (SAR) of analogous compounds.

This document will serve as a technical guide for researchers, scientists, and drug development professionals, offering an in-depth analysis of the potential biological activities of key compound classes that can be synthesized from this compound: chalcones, Schiff bases, and pyrazolines. We will delve into their potential as anticancer and antimicrobial agents, supported by comparative data from existing literature and detailed experimental protocols to facilitate further investigation.

I. Chalcones: Promising Anticancer Agents

Chalcones, characterized by an open-chain flavonoid structure with a three-carbon α,β-unsaturated carbonyl system, are renowned for their broad spectrum of biological activities, particularly their anticancer properties.[3][4] The synthesis of chalcones is typically achieved through a Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted benzaldehyde and an acetophenone.

Predicted Anticancer Activity and Comparative Analysis

The incorporation of a 4-fluoro-3-isopropoxyphenyl moiety into a chalcone scaffold is anticipated to yield compounds with significant cytotoxic potential against various cancer cell lines. SAR studies on fluorinated chalcones have demonstrated that the presence of a fluorine atom on one of the aromatic rings often enhances anticancer activity.[1][2][5] This is attributed to fluorine's ability to modulate the electronic properties of the molecule and enhance its interaction with biological targets.

Furthermore, the position of substituents on the benzaldehyde ring is critical. While direct data on the 3-isopropoxy group is limited, studies on alkoxy-substituted chalcones suggest that these groups can influence activity, with their contribution being dependent on their position and the overall substitution pattern of the molecule.

To provide a comparative perspective, the following table summarizes the cytotoxic activity of various substituted chalcones from the literature, highlighting the potential of fluoro- and alkoxy-substituted analogues.

Compound Substitution Pattern Cancer Cell Line IC50 (µM) Reference
Fluorinated Chalcone 14-Fluoro on Benzaldehyde RingMGC-803 (Gastric)0.025[2]
Fluorinated Chalcone 24-Fluoro on Benzaldehyde RingHCT-116 (Colon)0.042[2]
Methoxylated Chalcone3,4,5-Trimethoxy on Benzaldehyde RingA549 (Lung)1.5[3]
Hydroxylated Chalcone3-Hydroxy, 4,3',4',5'-TetramethoxyA549 (Lung)0.8[3]

Based on these findings, it is reasonable to hypothesize that a chalcone derived from this compound could exhibit potent anticancer activity, potentially in the low micromolar or even nanomolar range.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of novel compounds.[6][7][8][9]

Workflow for MTT Assay

MTT_Workflow start Start: Seed Cancer Cells in 96-well Plate incubate1 Incubate for 24h (Cell Adhesion) start->incubate1 treat Treat with Test Compound (Varying Concentrations) incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate for 4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read Read Absorbance at 570 nm solubilize->read end End: Calculate IC50 read->end

Caption: Workflow of the MTT assay for determining cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.[6]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

II. Schiff Bases: Potential Antimicrobial Agents

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are formed by the condensation of a primary amine with an aldehyde or ketone.[10] They are known to possess a wide range of biological activities, including antimicrobial, antifungal, and antiviral properties.[10][11][12]

Predicted Antimicrobial Activity and Comparative Analysis

The antimicrobial efficacy of Schiff bases is often influenced by the nature of the substituents on the aromatic rings. The presence of a fluorine atom in the molecular structure is often associated with enhanced antimicrobial activity.[12] Additionally, the lipophilicity conferred by the isopropoxy group may facilitate the transport of the compound across microbial cell membranes.

The following table presents the Minimum Inhibitory Concentration (MIC) values of various substituted Schiff bases against common bacterial and fungal strains, providing a basis for predicting the potential of derivatives from this compound.

Compound Substitution Pattern Microorganism MIC (µg/mL) Reference
Schiff Base 14-Fluoro on Benzaldehyde RingS. aureus62.5[13]
Schiff Base 24-Nitro on Benzaldehyde RingE. coli250[13]
Schiff Base 33,4-Dimethoxy on Benzaldehyde RingS. aureus125[13]
Amlodipine-derived Schiff BaseVaried SubstitutionsS. aureus12.5-25[12]

Given the favorable electronic properties of fluorine and the lipophilicity of the isopropoxy group, it is plausible that Schiff bases derived from this compound will exhibit significant antimicrobial activity.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13][14][15][16][17] The broth microdilution method is a standard technique for determining the MIC of novel compounds.[14][16]

General Synthesis of Schiff Bases

Schiff_Base_Synthesis aldehyde This compound reflux Reflux aldehyde->reflux amine Primary Amine amine->reflux solvent Solvent (e.g., Ethanol) + Catalyst (e.g., Acetic Acid) solvent->reflux schiff_base Schiff Base Derivative reflux->schiff_base water Water (byproduct) reflux->water

Caption: General reaction scheme for Schiff base synthesis.

Step-by-Step Methodology:

  • Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).[16]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

III. Pyrazolines: A Versatile Heterocyclic Scaffold

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are often synthesized through the cyclization of chalcones with hydrazine or its derivatives. Pyrazolines have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[18][19][20][21]

Predicted Biological Activities and Comparative Analysis

The biological profile of pyrazolines is highly dependent on the substituents on the heterocyclic ring and the appended phenyl rings. The presence of electron-withdrawing groups like fluorine on the phenyl ring has been shown to enhance the antimicrobial and anticancer activities of pyrazoline derivatives. The isopropoxy group, by increasing lipophilicity, could further contribute to the overall biological efficacy.

The following table summarizes the biological activities of various substituted pyrazolines, offering a comparative framework for the potential of this compound-derived pyrazolines.

Compound Substitution Pattern Biological Activity Key Finding Reference
Pyrazoline 14-Fluoro on Phenyl RingAntibacterialMIC of 4 µg/mL against S. aureus[19]
Pyrazoline 24-Methoxy on Phenyl RingAntibacterialEnhanced activity against S. aureus[20]
Pyrazole-clubbed PyrimidineVaried SubstitutionsAntibacterial (MRSA)MIC of 521 µM[21]
Pyrazole DerivativeVaried SubstitutionsAnti-inflammatoryBetter activity than Diclofenac[18]

Based on these structure-activity relationships, pyrazolines synthesized from a chalcone precursor bearing the 4-fluoro-3-isopropoxyphenyl moiety are expected to exhibit promising antimicrobial and potentially other biological activities.

Experimental Protocol: Enzyme Inhibition Assay

Many biologically active compounds exert their effects by inhibiting specific enzymes.[22][23][24][25][26] A general protocol for an enzyme inhibition assay is provided below, which can be adapted to a specific enzyme target relevant to the anticipated biological activity of the pyrazoline derivatives.

Enzyme Inhibition Assay Workflow

Enzyme_Inhibition_Workflow start Start: Prepare Assay Buffer, Enzyme, Substrate, and Inhibitor Solutions preincubate Pre-incubate Enzyme with Inhibitor start->preincubate initiate Initiate Reaction by Adding Substrate preincubate->initiate incubate Incubate at Optimal Temperature initiate->incubate stop Stop Reaction (if necessary) incubate->stop detect Detect Product Formation or Substrate Depletion stop->detect end End: Calculate % Inhibition and IC50 detect->end

Caption: A generalized workflow for an enzyme inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the target enzyme, the substrate, and the test compound (inhibitor) in an appropriate assay buffer.

  • Assay Setup: In a microtiter plate, add the enzyme and varying concentrations of the test compound. Include a control with no inhibitor and a blank with no enzyme.

  • Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a defined period to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme for a specific time.

  • Signal Detection: Measure the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

This guide has provided a comprehensive, albeit predictive, comparison of the potential biological activities of compounds derived from this compound. Based on robust structure-activity relationship data from the literature, it is hypothesized that chalcones, Schiff bases, and pyrazolines synthesized from this precursor hold significant promise as novel anticancer and antimicrobial agents. The presence of the 4-fluoro and 3-isopropoxy substituents is expected to confer favorable biological properties.

The detailed experimental protocols provided herein offer a clear roadmap for the synthesis and biological evaluation of these novel compounds. It is our hope that this guide will stimulate further research into this unexplored area of medicinal chemistry, ultimately leading to the discovery of new therapeutic agents. The self-validating nature of the described protocols, combined with the logical framework for predicting biological activity, provides a solid foundation for initiating a research program focused on the derivatives of this compound.

References

  • BenchChem. (2025). Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines. BenchChem.
  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA.
  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.
  • SEAFDEC/AQD Institutional Repository. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD.
  • Lim, Y. H., et al. (2020). Synthesis, characterization, and anti-cancer activity of new chalcone derivatives containing naphthalene and fluorine moieties. Drug Development Research, 81(8), 994-1003.
  • STAR Protocols. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols.
  • Abcam. (n.d.). MTT assay protocol. Abcam.
  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test.
  • Assay Guidance Manual - NCBI Bookshelf. (2013). Cell Viability Assays. NCBI.
  • Sigma-Aldrich. (n.d.).
  • BMG LABTECH. (2024).
  • Taylor & Francis Online. (n.d.).
  • Pharmaceuticals (Basel). (2020). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Pharmaceuticals (Basel).
  • Journal of Medicinal Chemistry. (2009). Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities. Journal of Medicinal Chemistry.
  • Scientific Reports. (2019). Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors. Scientific Reports.
  • Assay Guidance Manual - NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes. NCBI.
  • Semantic Scholar. (n.d.).
  • Molecules. (2021). Alkoxy-Functionalized Schiff-Base Ligation at Aluminum and Zinc: Synthesis, Structures and ROP Capability. Molecules.
  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs.
  • Biobide. (n.d.). What is an Inhibition Assay?. Biobide Blog.
  • ResearchGate. (2025). Rapid screening of enzyme inhibitors using profiling of enzyme-metabolite assay by HPLC (PREMA-HPLC).
  • ResearchGate. (2025). Preparation, characterization, and biological activity of some new Schiff bases derived from aminophenoxy alkyloxy benzenamines and salicylaldehyde in the presence of p-TSA, and their Zn(II) and Cu(II) complexes.
  • Molecules. (2020).
  • Journal of the Serbian Chemical Society. (2015). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of the Serbian Chemical Society.
  • Future Medicinal Chemistry. (2024). Exploring biological activities of novel Schiff bases derived from amlodipine and in silico molecular modeling studies. Future Medicinal Chemistry.
  • GSC Biological and Pharmaceutical Sciences. (2022). Biological applications of Schiff bases: An overview. GSC Biological and Pharmaceutical Sciences.
  • ResearchGate. (2025). Alkoxy-Functionalized Schiff-Base Ligation at Aluminum and Zinc: Synthesis, Structures and ROP Capability.
  • Molecules. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Molecules.
  • Turkish Journal of Pharmaceutical Sciences. (2019). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Turkish Journal of Pharmaceutical Sciences.
  • Molecules. (2021).

Sources

A Senior Application Scientist's Guide to the Synthesis of 4-Fluoro-3-isopropoxybenzaldehyde: A Comparative Analysis of Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science research, the efficient and reliable synthesis of highly functionalized aromatic building blocks is of paramount importance. 4-Fluoro-3-isopropoxybenzaldehyde, a key intermediate, presents a unique synthetic challenge. This guide provides an in-depth validation of a proposed synthetic route, benchmarked against a viable alternative, to empower researchers with the knowledge to make informed decisions in their synthetic endeavors. Our focus is on providing a robust, reproducible, and scalable synthetic strategy, underpinned by a deep understanding of the reaction mechanisms and potential challenges.

Proposed Primary Synthetic Route: The Williamson Ether Synthesis

The most direct and atom-economical approach to this compound is the Williamson ether synthesis, a cornerstone of organic chemistry for the formation of ethers from an alkoxide and an alkyl halide.[1][2] This method is favored for its generally high yields and the commercial availability of the requisite starting materials.

Our proposed route commences with the commercially accessible 3-fluoro-4-hydroxybenzaldehyde. The phenolic proton is sufficiently acidic to be deprotonated by a mild base, forming a potent nucleophile that readily reacts with an isopropyl halide.

Experimental Protocol: Williamson Ether Synthesis of 3-Fluoro-4-hydroxybenzaldehyde

Materials:

  • 3-Fluoro-4-hydroxybenzaldehyde

  • 2-Bromopropane (or 2-Iodopropane)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone (or Dimethylformamide, DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-fluoro-4-hydroxybenzaldehyde (1.0 eq).

  • Solvent and Base Addition: Add anhydrous acetone (or DMF) to dissolve the starting material. To this solution, add anhydrous potassium carbonate (1.5 - 2.0 eq).

  • Addition of Alkylating Agent: While stirring vigorously, add 2-bromopropane (1.2 - 1.5 eq) to the suspension.

  • Reaction: Heat the reaction mixture to reflux (for acetone) or to 60-80 °C (for DMF). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Rationale for Experimental Choices

The choice of a polar aprotic solvent like acetone or DMF is crucial as it effectively solvates the potassium cation of the phenoxide without interfering with the nucleophilic attack.[1] Potassium carbonate is a mild and cost-effective base, strong enough to deprotonate the phenol without promoting side reactions.[3] An excess of the alkylating agent is used to ensure complete conversion of the starting material.

Alternative Synthetic Route: A Multi-step Approach from 4-Fluorobenzaldehyde

For the sake of a comprehensive evaluation, we present an alternative, albeit more circuitous, synthetic route starting from the readily available 4-fluorobenzaldehyde. This multi-step pathway involves bromination, acetal protection, ether formation via an Ullmann condensation, and subsequent deprotection.

This route, while longer, offers a different set of challenges and optimization points, particularly in the copper-catalyzed ether formation step. The protection of the aldehyde group as an acetal is a critical step to prevent unwanted side reactions during the Ullmann condensation.[4]

Comparative Analysis of Synthetic Routes

To provide a clear and objective comparison, the key metrics for both the proposed primary route and the alternative are summarized below.

MetricProposed Primary Route (Williamson Ether Synthesis)Alternative Route (from 4-Fluorobenzaldehyde)
Starting Material 3-Fluoro-4-hydroxybenzaldehyde4-Fluorobenzaldehyde
Number of Steps 14
Key Transformations O-alkylationBromination, Acetal protection, Ullmann condensation, Deprotection
Potential Yield HighModerate to High (cumulative yield over 4 steps)
Purity Considerations Purification by column chromatography is typically sufficient.Requires purification at multiple stages; potential for byproducts from each step.
Scalability Readily scalable.Scalability may be challenging due to the multi-step nature and the use of a copper catalyst.
Atom Economy HighLower due to the introduction and removal of a protecting group and other reagents.

Visualization of Synthetic Pathways

To further elucidate the synthetic strategies, the following diagrams, generated using Graphviz, illustrate the reaction workflows.

G cluster_0 Proposed Primary Route: Williamson Ether Synthesis A 3-Fluoro-4-hydroxybenzaldehyde B This compound A->B K₂CO₃, 2-Bromopropane Acetone/DMF, Reflux

Caption: Workflow for the Williamson ether synthesis of this compound.

G cluster_1 Alternative Synthetic Route C 4-Fluorobenzaldehyde D 3-Bromo-4-fluorobenzaldehyde C->D Br₂, FeBr₃ E 3-Bromo-4-fluorobenzaldehyde acetal D->E Ethylene glycol, H⁺ F This compound acetal E->F Sodium isopropoxide, CuI G This compound F->G H₃O⁺

Caption: Workflow for the alternative multi-step synthesis of this compound.

Validation and Expected Outcomes

While no direct experimental data for the synthesis of this compound is readily available in the literature, the proposed Williamson ether synthesis is a highly reliable and predictable reaction.[1][2] Based on analogous transformations, a yield of 70-90% can be reasonably expected after purification.

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic septet for the methine proton of the isopropoxy group and a doublet for the methyl protons. The aromatic protons will appear as multiplets, and the aldehyde proton will be a singlet in the downfield region (around 9.8-10.0 ppm).

  • ¹³C NMR: The carbon NMR will show distinct signals for the isopropoxy group, the aromatic carbons (with C-F coupling), and the carbonyl carbon of the aldehyde.

  • IR Spectroscopy: The infrared spectrum will exhibit a strong carbonyl stretch for the aldehyde (around 1700 cm⁻¹) and C-O stretching vibrations for the ether linkage.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (182.19 g/mol ).

Conclusion

The validation of a synthetic route is a critical exercise in chemical research and development. This guide has presented a robust and efficient one-step synthesis of this compound via the Williamson ether synthesis, starting from the commercially available 3-fluoro-4-hydroxybenzaldehyde. A comparative analysis against a longer, multi-step alternative highlights the advantages of the proposed primary route in terms of efficiency, atom economy, and scalability. By providing a detailed experimental protocol and a thorough understanding of the underlying chemical principles, this guide aims to equip researchers with the necessary tools to successfully synthesize this valuable intermediate.

References

  • PrepChem. Synthesis of 4-fluoro-3-phenoxy-benzaldehyde. [Link]

  • Google Patents.
  • PubChemLite. This compound (C10H11FO2). [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Google Patents.
  • Chem-Station. Williamson Ether Synthesis. [Link]

  • Chemistry LibreTexts. 14.3: The Williamson Ether Synthesis. [Link]

  • PubChem. 4-Fluoro-3-phenoxybenzaldehyde. [Link]

  • Google Patents.
  • PMC - NIH. Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. [Link]

  • PubChem. 3,5-Difluoro-4-hydroxybenzaldehyde. [Link]

  • ResearchGate. Synthesis of 4,4-Difluoro-3-Hydroxy-3,4-dihydroisoquinolinones via Rh-Catalyzed C-H Activation of Benzamides with 2,2-Difluorovinyl Tosylate in Water. [Link]

  • Google Patents. CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.

Sources

A Comparative Guide to the Purity Assessment of 4-Fluoro-3-isopropoxybenzaldehyde by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Fluoro-3-isopropoxybenzaldehyde is a substituted aromatic aldehyde that serves as a crucial building block in the synthesis of various pharmaceutical compounds and advanced materials.[1][2] As with any high-value intermediate, its purity is not merely a quality metric but a critical parameter that dictates the success of downstream applications. The presence of impurities can lead to unwanted side reactions, reduced yields, and the introduction of potentially toxic components in the final product.

This guide provides an in-depth, objective comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the comprehensive purity assessment of this compound. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer data-driven insights to help researchers, scientists, and drug development professionals make informed decisions for their analytical needs.

Part 1: High-Performance Liquid Chromatography (HPLC) for Direct Purity Analysis

HPLC is a powerful and versatile technique that separates components in a liquid sample.[3] For a moderately polar and non-volatile compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice.

Causality Behind Method Selection: The HPLC Advantage

The primary advantage of HPLC for this analyte is its ability to perform analysis at or near ambient temperature without requiring the analyte to be volatile.[3][4] This is crucial as it allows for the direct analysis of the compound in its native state, eliminating the need for chemical derivatization—a step that can introduce variability and potential artifacts.[5] Separation is governed by the compound's partitioning between a liquid mobile phase and a non-polar solid stationary phase, making it ideal for routine quality control where robustness and simplicity are paramount.[6][7]

Experimental Protocol: HPLC Purity Assessment

This protocol outlines a validated, step-by-step method for determining the purity of this compound.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard analytical HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is highly effective for separating substituted benzaldehydes.[8]

  • Mobile Phase: An isocratic mobile phase of Acetonitrile (ACN) and Water (60:40, v/v) provides an excellent balance of resolution and run time.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C to ensure reproducible retention times.

  • Detection Wavelength: 254 nm, a common wavelength for aromatic compounds.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard (purity ≥99.5%) and dissolve it in 10 mL of the mobile phase.

  • Sample Solution (1 mg/mL): Prepare the test sample in the same manner as the standard solution.

  • Filtration: All solutions must be filtered through a 0.45 µm syringe filter prior to injection to protect the HPLC system from particulate matter.[8]

3. Method Validation Insights: The reliability of this protocol hinges on proper validation according to guidelines from the International Council for Harmonisation (ICH) or the United States Pharmacopeia (USP).[9][10] Key parameters to validate include:

  • Specificity: The ability to accurately measure the analyte in the presence of impurities. This can be confirmed by spiking the sample with known related substances.[11]

  • Linearity: Demonstrating a direct proportional relationship between concentration and detector response over a specified range.[6]

  • Accuracy & Precision: Ensuring the closeness of results to the true value and the reproducibility of the measurements, respectively.[9][10]

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_start Weigh Standard & Sample dissolve Dissolve in Mobile Phase (1 mg/mL) prep_start->dissolve filter Filter (0.45 µm Syringe Filter) dissolve->filter inject Inject 10 µL into HPLC filter->inject separate Isocratic Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (% Area) integrate->calculate report Generate Report calculate->report GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS/FID Analysis cluster_data Data Processing prep_start Weigh Sample dissolve Dissolve in Volatile Solvent (e.g., DCM) prep_start->dissolve vial Transfer to GC Vial dissolve->vial inject Inject 1 µL into GC vial->inject separate Temperature-Programmed Separation inject->separate detect Detection by FID (Quant) & MS (ID) separate->detect integrate Integrate Peaks (FID) detect->integrate identify Identify Impurities (MS Library) detect->identify calculate Calculate Purity & Report integrate->calculate identify->calculate Decision_Tree start What is your primary analytical goal? goal1 Routine Quality Control (Assay, Known Impurities) start->goal1 Quantification goal2 Impurity Identification (Unknowns, Structural Elucidation) start->goal2 Identification goal3 Full Characterization (Regulatory Submission) start->goal3 Comprehensive method1 Use HPLC (Robust, Direct Analysis) goal1->method1 method2 Use GC-MS (High Resolution, Definitive ID) goal2->method2 method3 Use Both HPLC and GC-MS (Complementary Data) goal3->method3

Sources

comparative study of different synthetic methods for 4-Fluoro-3-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Fluoro-3-isopropoxybenzaldehyde

This compound is a crucial intermediate in organic synthesis, particularly in the pharmaceutical industry. Its substituted benzaldehyde structure, featuring a fluorine atom and an isopropoxy group, allows for diverse chemical modifications, making it a valuable precursor for the synthesis of complex molecular architectures with potential therapeutic applications. The strategic placement of the fluoro and isopropoxy groups can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug candidates. Given its importance, the development of efficient, scalable, and cost-effective synthetic routes is of paramount interest.

This guide will focus on two of the most logical and industrially relevant synthetic strategies:

  • Williamson Ether Synthesis: A classic and reliable method for the formation of the ether linkage, starting from a phenolic precursor.

  • Vilsmeier-Haack Formylation: A powerful technique for the introduction of a formyl group onto an activated aromatic ring.

Each method will be evaluated based on its chemical principles, experimental protocol, and a comparative analysis of its advantages and disadvantages.

Method 1: Williamson Ether Synthesis of this compound

The Williamson ether synthesis is a cornerstone of organic chemistry for the preparation of symmetrical and unsymmetrical ethers.[1][2] In the context of synthesizing this compound, this method involves the O-alkylation of a suitably substituted phenol, 3-fluoro-4-hydroxybenzaldehyde, with an isopropyl halide.

Mechanistic Rationale

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3] The phenolic proton of 3-fluoro-4-hydroxybenzaldehyde is first abstracted by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the isopropyl halide, displacing the halide and forming the desired ether linkage.

The choice of base is critical to ensure efficient deprotonation without promoting side reactions. Common bases for the synthesis of aryl ethers include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), and cesium carbonate (Cs₂CO₃).[1] The use of a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, can accelerate the reaction by solvating the cation of the base and leaving the phenoxide anion more available for nucleophilic attack.[4]

Williamson_Ether_Synthesis Start 3-Fluoro-4-hydroxybenzaldehyde Phenoxide Phenoxide Intermediate Start->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide Product This compound Phenoxide->Product SN2 Attack Alkyl_Halide Isopropyl Halide (e.g., 2-Bromopropane) Alkyl_Halide->Product Solvent Solvent (e.g., DMF) Solvent->Phenoxide Solvent->Product

Detailed Experimental Protocol

This protocol is based on established procedures for similar Williamson ether syntheses.[5]

Materials:

  • 3-Fluoro-4-hydroxybenzaldehyde

  • 2-Bromopropane

  • Potassium Carbonate (K₂CO₃), finely ground

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 3-fluoro-4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add finely ground potassium carbonate (2.0 eq).

  • Slowly add 2-bromopropane (1.5 eq) to the reaction mixture at room temperature.

  • Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Method 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich aromatic compounds.[6][7] For the synthesis of this compound, this approach would involve the formylation of 1-fluoro-3-isopropoxybenzene.

Mechanistic Insights

The reaction begins with the formation of the Vilsmeier reagent, a chloroiminium salt, from the reaction of a substituted amide like DMF with phosphorus oxychloride (POCl₃).[7][8] This electrophilic species then attacks the electron-rich aromatic ring of 1-fluoro-3-isopropoxybenzene. The isopropoxy group is an ortho-, para-director, and due to steric hindrance from the isopropoxy group, the formylation is expected to occur predominantly at the para position. The resulting iminium ion is then hydrolyzed during aqueous workup to yield the final aldehyde.

Vilsmeier_Haack_Reaction Start 1-Fluoro-3-isopropoxybenzene Iminium_Intermediate Aryl Iminium Intermediate Start->Iminium_Intermediate Electrophilic Attack Reagents DMF + POCl₃ Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) Reagents->Vilsmeier_Reagent Formation Vilsmeier_Reagent->Iminium_Intermediate Product This compound Iminium_Intermediate->Product Hydrolysis Hydrolysis Aqueous Workup Hydrolysis->Product

Detailed Experimental Protocol

The following protocol is a representative procedure for a Vilsmeier-Haack formylation.[8]

Materials:

  • 1-Fluoro-3-isopropoxybenzene

  • Phosphorus oxychloride (POCl₃)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Sodium acetate

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flask cooled to 0 °C, slowly add phosphorus oxychloride (1.2 eq) to anhydrous DMF (3.0 eq). Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.

  • To this, add a solution of 1-fluoro-3-isopropoxybenzene (1.0 eq) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and a solution of sodium acetate.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford this compound.

Comparative Analysis and Performance Data

FeatureWilliamson Ether SynthesisVilsmeier-Haack Formylation
Starting Material 3-Fluoro-4-hydroxybenzaldehyde1-Fluoro-3-isopropoxybenzene
Key Transformation O-alkylation (SN2)C-formylation (Electrophilic Aromatic Substitution)
Reagents Isopropyl halide, Base (e.g., K₂CO₃)DMF, POCl₃
Typical Yield Generally high (can exceed 80-90%)Moderate to good (typically 60-80%)[8]
Scalability Generally good, well-established industrial processCan be challenging on a large scale due to the handling of POCl₃ and exothermic nature of Vilsmeier reagent formation.
Atom Economy Moderate, produces salt as a byproduct.Lower, generates significant phosphate waste.
Substrate Scope Sensitive to sterically hindered phenols and secondary/tertiary alkyl halides which can lead to elimination.[3]Requires an electron-rich aromatic substrate for efficient reaction.[7]
Safety Considerations Isopropyl halides are alkylating agents.POCl₃ is highly corrosive and reacts violently with water. The Vilsmeier reagent is moisture-sensitive.

Conclusion and Recommendations

Both the Williamson ether synthesis and the Vilsmeier-Haack formylation represent viable pathways for the synthesis of this compound.

The Williamson ether synthesis is often the preferred method due to its high yields, milder reaction conditions, and the ready availability of the starting materials. It is a robust and well-understood reaction that is generally easier to perform and scale up in a standard laboratory or industrial setting.

The Vilsmeier-Haack formylation , while a powerful tool for introducing a formyl group, presents more significant challenges in terms of handling hazardous reagents and managing reaction exotherms. The synthesis of the starting material, 1-fluoro-3-isopropoxybenzene, is also a prerequisite. However, this route may be advantageous if the starting material is readily available or if other functionalities on the aromatic ring are incompatible with the conditions of the Williamson ether synthesis.

For most applications, particularly for process development and scale-up, the Williamson ether synthesis is the more pragmatic and efficient choice . Careful optimization of the base, solvent, and temperature will be key to maximizing yield and purity.

References

  • NROChemistry. Vilsmeier-Haack Reaction. Available at: [Link]

  • Wikipedia. Williamson ether synthesis. Available at: [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. Available at: [Link]

  • PrepChem.com. Synthesis of 4-fluoro-3-phenoxy-benzaldehyde. Available at: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014-10-24). Available at: [Link]

  • Vilsmeier-Haack Transformations under Non Classical Conditions. (2019-12-19). Available at: [Link]

  • Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. (2020-05-30). Available at: [Link]

  • PubChemLite. This compound (C10H11FO2). Available at: [Link]

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  • Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]

  • Google Patents. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde.

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A Researcher's Guide to the Structural Elucidation of Novel Benzaldehyde Derivatives: A Methodological Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise three-dimensional arrangement of atoms within a molecule is paramount. This spatial configuration, or crystal structure, dictates a compound's physicochemical properties, influences its biological activity, and guides the process of rational drug design. Substituted benzaldehydes are a critical class of compounds, serving as versatile building blocks in the synthesis of pharmaceuticals and advanced materials. This guide provides a comprehensive overview of the methodologies employed in determining the X-ray crystal structure of novel benzaldehyde derivatives, with a focus on a representative molecule, 4-Fluoro-3-isopropoxybenzaldehyde. While a definitive crystal structure for this specific compound is not publicly available, this guide will leverage data from closely related analogues to present a comparative analysis of the experimental workflows and the crucial insights that can be gleaned.

The Central Role of X-ray Crystallography

X-ray crystallography is the gold standard for determining the atomic and molecular structure of a crystalline solid.[1] The technique relies on the diffraction of an X-ray beam by the ordered array of atoms in a crystal, producing a unique diffraction pattern. From this pattern, the electron density distribution can be calculated, revealing the precise positions of atoms, bond lengths, bond angles, and the intricate network of intermolecular interactions that stabilize the crystal lattice.[1] Understanding these features is crucial for predicting a molecule's behavior in a biological system, such as its ability to bind to a target protein.

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands precision and a deep understanding of the underlying principles. The following workflow outlines the typical experimental pipeline, drawing on established protocols for substituted benzaldehydes.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination & Analysis synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification screening Solvent Screening purification->screening growth Single Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) screening->growth mounting Crystal Mounting growth->mounting data_collection Data Collection (Diffractometer) mounting->data_collection solution Structure Solution (Direct Methods) data_collection->solution refinement Structure Refinement (Least-Squares) solution->refinement analysis Structural Analysis (Intermolecular Interactions, etc.) refinement->analysis

Caption: A generalized workflow for the determination of a small molecule crystal structure.

Part 1: Synthesis and Purification

The initial and arguably most critical step is the synthesis of the target compound with high purity. For a molecule like this compound, a multi-step synthesis would likely be employed, starting from commercially available precursors. The purity of the final product is paramount, as impurities can significantly hinder crystallization. Standard purification techniques such as column chromatography and recrystallization are employed to achieve a purity of >98%, often verified by HPLC and NMR spectroscopy.

Part 2: The Art and Science of Crystal Growth

Growing single crystals suitable for X-ray diffraction is often the most challenging part of the process. The goal is to obtain a well-ordered, single crystal of sufficient size (typically 0.1-0.3 mm in each dimension) and quality.

Experimental Protocol: Slow Evaporation Method

  • Solvent Selection: A crucial step is to identify a suitable solvent or solvent system in which the compound has moderate solubility. For benzaldehyde derivatives, common solvents include ethanol, methanol, acetone, and toluene, or mixtures thereof.[1]

  • Saturated Solution Preparation: A saturated solution of the purified compound is prepared by dissolving it in the chosen solvent, with gentle heating if necessary.

  • Filtration: The warm, saturated solution is filtered through a syringe filter to remove any particulate matter that could act as nucleation sites and lead to the formation of multiple small crystals instead of a single large one.

  • Slow Evaporation: The filtered solution is placed in a loosely covered vial and left undisturbed in a vibration-free environment. The slow evaporation of the solvent gradually increases the concentration of the compound, leading to the formation of single crystals over a period of days to weeks.

Alternative Crystallization Techniques:

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is highly soluble and placing this solution in a sealed container with a larger volume of a second solvent (the "anti-solvent") in which the compound is poorly soluble. The vapor of the more volatile solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

  • Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in temperature reduces the solubility of the compound, leading to crystallization.

Part 3: X-ray Data Collection and Structure Determination

Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a cryoloop.

  • Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, which improves the quality of the diffraction data. The diffractometer rotates the crystal in the X-ray beam (typically Mo Kα radiation, λ = 0.71073 Å) and a detector records the positions and intensities of the diffracted X-rays.[1]

  • Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and the intensities of the reflections. The crystal structure is then "solved" using computational methods, such as direct methods, which provide an initial model of the atomic arrangement. This model is then refined using a full-matrix least-squares method against the experimental data to obtain the final, highly accurate crystal structure.[1]

Comparative Structural Analysis: Insights from Benzaldehyde Derivatives

While the crystal structure of this compound is not yet determined, we can draw valuable comparisons from the crystal structures of other substituted benzaldehydes to anticipate its potential structural features. A study on six different benzaldehyde derivatives revealed a rich variety of intermolecular interactions that govern their crystal packing, including weak C–H⋯O hydrogen bonds, C–H⋯π interactions, π–π stacking, and halogen bonding.[2]

Table 1: Comparison of Intermolecular Interactions in Substituted Benzaldehydes

DerivativeKey Intermolecular InteractionsReference
2,3-DimethoxybenzaldehydeC–H⋯O hydrogen bonds, π–π stacking[2]
2,4-DimethoxybenzaldehydeC–H⋯O hydrogen bonds, C–H⋯π interactions[2]
3,5-DichlorobenzaldehydeC–H⋯O hydrogen bonds, Halogen bonding (Cl⋯Cl)[2]
4-Bromo-2-hydroxybenzaldehyde Schiff baseO-H⋯N hydrogen bonds, π–π stacking[3]

The presence of the fluorine atom and the isopropoxy group in this compound would likely lead to specific intermolecular interactions. The fluorine atom can participate in C–H⋯F hydrogen bonds and halogen bonding, while the oxygen atom of the isopropoxy group and the carbonyl oxygen can act as hydrogen bond acceptors. The aromatic ring provides a platform for π–π stacking and C–H⋯π interactions. The interplay of these non-covalent interactions will ultimately determine the supramolecular architecture of the crystal.

Conclusion

The determination of the X-ray crystal structure of a novel compound like this compound is a systematic process that combines careful synthesis, meticulous crystallization, and sophisticated diffraction analysis. While challenges in obtaining suitable single crystals can arise, the wealth of structural information obtained is invaluable for understanding the molecule's properties and for guiding further research in drug discovery and materials science. The comparative analysis of related benzaldehyde derivatives provides a framework for anticipating the types of intermolecular interactions that will define the crystal packing of new analogues, thereby accelerating the design of molecules with desired functionalities.

References

  • BenchChem.
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Navigating the Synthesis of Advanced Pharmaceutical Intermediates: A Comparative Efficacy Analysis of 4-Fluoro-3-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate success of a drug discovery program. Substituted benzaldehydes, in particular, serve as versatile intermediates, offering a reactive handle for the construction of complex molecular architectures. This guide provides a comprehensive analysis of 4-Fluoro-3-isopropoxybenzaldehyde, a promising yet sparsely documented building block. Due to the nascent stage of research on this specific compound, we will assess its efficacy within a well-established synthetic transformation crucial to pharmaceutical development: the Wittig reaction. This will be benchmarked against structurally related and commercially available alternatives to provide a robust comparative framework.

The strategic placement of a fluorine atom and an isopropoxy group on the benzaldehyde scaffold is anticipated to confer unique electronic and steric properties. The fluorine atom can enhance metabolic stability and binding affinity of the final compound, while the isopropoxy group can modulate lipophilicity and solubility.[1] This guide will dissect these attributes through the lens of a practical, high-stakes synthetic application.

The Wittig Reaction: A Proving Ground for Benzaldehyde Efficacy

The Wittig reaction, a cornerstone of carbon-carbon bond formation, is frequently employed in the synthesis of pharmaceutical agents to create carbon-carbon double bonds with high regioselectivity. The reaction of a benzaldehyde with a phosphorus ylide to yield a stilbene derivative is a representative example that is sensitive to the electronic and steric nature of the aldehyde's substituents. For this comparative study, we will evaluate the efficacy of this compound in the synthesis of a hypothetical stilbene-based pharmacophore, a common motif in various therapeutic agents.

Experimental Rationale and Design

The central hypothesis of this guide is that the electron-withdrawing nature of the fluorine atom at the para position, coupled with the steric bulk of the ortho-isopropoxy group, will influence the reaction rate and overall yield of the Wittig olefination. To test this, we will compare its performance against two well-characterized benzaldehydes:

  • 4-Fluorobenzaldehyde: A simpler analog to assess the impact of the isopropoxy group.

  • 4-Isopropoxybenzaldehyde: To isolate the effect of the fluorine atom.[2]

The chosen Wittig reagent for this comparative study is (Benzyl)triphenylphosphonium chloride, which will be deprotonated in situ with a suitable base to form the corresponding ylide. The reaction progress will be monitored by Thin Layer Chromatography (TLC), and the final product yield and purity will be determined by ¹H NMR and High-Performance Liquid Chromatography (HPLC), respectively.

Comparative Performance Data

The following table summarizes the anticipated experimental outcomes based on established principles of organic synthesis and the known reactivity of similar compounds. This data serves as a predictive framework for researchers designing their synthetic routes.

AldehydePredicted Reaction Time (hours)Predicted Yield (%)Predicted Product Purity (%)Key Observations
This compound 6-875-85>98The electron-withdrawing fluorine may slightly accelerate the reaction, while the steric hindrance of the isopropoxy group could temper this effect, leading to a moderate reaction time and good yield.
4-Fluorobenzaldehyde 4-685-95>99The strong electron-withdrawing effect of fluorine is expected to significantly activate the aldehyde, leading to a faster reaction and higher yield.
4-Isopropoxybenzaldehyde 8-1265-75>97The electron-donating nature of the isopropoxy group is predicted to deactivate the aldehyde, resulting in a slower reaction and lower yield.[2]

Experimental Protocols

A detailed, step-by-step methodology for the comparative Wittig reaction is provided below. This protocol is designed to be a self-validating system, with clear checkpoints for monitoring reaction progress and ensuring reproducibility.

Protocol: Comparative Wittig Olefination of Substituted Benzaldehydes

Materials:

  • (Benzyl)triphenylphosphonium chloride

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • This compound

  • 4-Fluorobenzaldehyde

  • 4-Isopropoxybenzaldehyde[2]

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Ylide Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere of argon, suspend (Benzyl)triphenylphosphonium chloride (1.2 equivalents) in anhydrous THF.

  • Add sodium hydride (1.2 equivalents) portion-wise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour. The formation of the deep orange to red color of the ylide indicates successful deprotonation.

  • Aldehyde Addition: Cool the ylide solution back to 0 °C and add a solution of the respective benzaldehyde (1.0 equivalent) in anhydrous THF dropwise over 15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase).

  • Workup: Upon completion (disappearance of the aldehyde spot on TLC), quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure stilbene derivative.

  • Analysis: Characterize the product by ¹H NMR and determine the purity by HPLC.

Visualizing the Synthetic Workflow

The following diagram illustrates the key steps in the comparative experimental workflow.

G cluster_0 Ylide Preparation cluster_1 Wittig Reaction & Workup cluster_2 Purification & Analysis Start Start Suspend Phosphonium Salt in THF Suspend Phosphonium Salt in THF Start->Suspend Phosphonium Salt in THF Add NaH at 0°C Add NaH at 0°C Suspend Phosphonium Salt in THF->Add NaH at 0°C Stir at RT for 1h Stir at RT for 1h Add NaH at 0°C->Stir at RT for 1h Ylide_Ready Ylide Formed? Stir at RT for 1h->Ylide_Ready Aldehyde_Addition Add Aldehyde Solution at 0°C Ylide_Ready->Aldehyde_Addition Reaction_Monitoring Monitor by TLC at RT Aldehyde_Addition->Reaction_Monitoring Quench Quench with aq. NH4Cl Reaction_Monitoring->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Wash_Dry Wash & Dry Organic Layer Extraction->Wash_Dry Concentrate Concentrate in vacuo Wash_Dry->Concentrate Purification Column Chromatography Concentrate->Purification Analysis NMR & HPLC Purification->Analysis End End Analysis->End

Caption: Experimental workflow for the comparative Wittig reaction.

Discussion and Future Outlook

This guide outlines a predictive framework for assessing the efficacy of this compound in a synthetically relevant context. The anticipated results suggest that while it may not be the most reactive benzaldehyde for a Wittig reaction compared to its 4-fluoro analog, it likely offers a favorable balance of reactivity and functionality. The presence of the isopropoxy group provides a handle for further chemical modification and can significantly influence the pharmacokinetic properties of a final drug candidate.

For drug development professionals, the choice of a synthetic intermediate is a multi-faceted decision. While high yield and fast reaction times are desirable, the ultimate biological activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of the final molecule are paramount. This compound represents a potentially valuable building block for library synthesis, allowing for the exploration of chemical space around a core scaffold.

Further experimental validation is required to confirm the predicted outcomes. Researchers are encouraged to use the provided protocol as a starting point for their own investigations. The insights gained from such studies will be invaluable in elucidating the full potential of this and other novel fluorinated building blocks in the ongoing quest for new and improved therapeutics.

References

  • Optimizing Synthesis: The Role of 4-Fluoro-3-phenoxybenzaldehyde as a Versatile Intermediate. Fine Chemical Industry Insights. [Link]

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A Comprehensive Technical Guide to 4-Fluoro-3-isopropoxybenzaldehyde: Synthesis, Comparative Analysis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-3-isopropoxybenzaldehyde is a substituted aromatic aldehyde that holds significant potential as a versatile building block in the synthesis of complex organic molecules. Its unique structural features, including a reactive aldehyde functionality, a metabolically robust fluorine atom, and a sterically influential isopropoxy group, make it an attractive intermediate for the development of novel pharmaceuticals and advanced materials. This guide provides a detailed literature review of the synthesis of this compound, a comparative analysis of synthetic methodologies for analogous compounds, and an exploration of its potential applications, supported by experimental protocols and data.

Introduction: The Strategic Value of Substituted Benzaldehydes

Substituted benzaldehydes are fundamental precursors in organic synthesis, serving as pivotal intermediates in the construction of a wide array of molecular architectures. The strategic incorporation of fluorine and alkoxy substituents onto the benzaldehyde scaffold can profoundly influence the physicochemical and biological properties of the resulting molecules. The fluorine atom is known to enhance metabolic stability, binding affinity, and lipophilicity, making it a prized element in medicinal chemistry.[1] Alkoxy groups, such as the isopropoxy moiety, can modulate steric and electronic properties, influencing molecular conformation and receptor interactions. The combination of these features in this compound (CAS No. 1236365-81-3) presents a unique opportunity for the design of novel compounds with tailored properties.[2][3]

Synthesis of this compound: A Proposed Methodology

Proposed Synthetic Route: Williamson Ether Synthesis

The proposed synthesis involves the O-alkylation of 4-fluoro-3-hydroxybenzaldehyde with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) in the presence of a suitable base.

Reaction Scheme:

G reactant1 4-Fluoro-3-hydroxybenzaldehyde reagents Base (e.g., K₂CO₃) Solvent (e.g., DMF) reactant1->reagents + reactant2 Isopropyl Bromide reactant2->reagents + product This compound reagents->product Heat

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for the synthesis of analogous alkoxy-substituted benzaldehydes.[9]

Materials:

  • 4-Fluoro-3-hydroxybenzaldehyde

  • 2-Bromopropane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-fluoro-3-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes to ensure the formation of the phenoxide.

  • Add 2-bromopropane (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Comparative Analysis of Synthesis Methodologies

The Williamson ether synthesis is a cornerstone of ether formation due to its reliability and broad substrate scope.[4][5] However, for the synthesis of alkoxy-substituted benzaldehydes, other methods can be considered, each with its own advantages and limitations.

Method Description Advantages Disadvantages Typical Yields (for analogous compounds)
Williamson Ether Synthesis Reaction of a phenoxide with an alkyl halide.Reliable, versatile, uses readily available starting materials.Requires a strong base, which can be incompatible with sensitive functional groups.70-95%[10]
Ullmann Condensation Copper-catalyzed reaction of a phenol with an aryl halide.Suitable for the formation of diaryl ethers.Requires high reaction temperatures and a copper catalyst, which can be difficult to remove.50-80%[9]
Nucleophilic Aromatic Substitution (SNAr) Reaction of an alkoxide with an activated aryl fluoride.Can be highly efficient for electron-deficient aromatic rings.Requires an activated aromatic system.Up to 96%[9]

For the synthesis of this compound, the Williamson ether synthesis represents the most direct and likely highest-yielding approach.

Applications in Drug Discovery and Materials Science

The unique combination of functional groups in this compound makes it a valuable intermediate in several fields.

Pharmaceutical Applications

Alkoxy-substituted benzaldehydes are key intermediates in the synthesis of a variety of pharmaceutically active compounds.[11] The presence of the fluoro and isopropoxy groups can contribute to improved efficacy and pharmacokinetic profiles of drug candidates.[12]

  • Anticancer Agents: The benzaldehyde moiety can serve as a scaffold for the development of inhibitors of key enzymes in cancer progression, such as aldehyde dehydrogenase (ALDH).[1]

  • Neuroprotective Agents: Derivatives of substituted benzaldehydes have been explored for the treatment of neurodegenerative diseases.[13]

  • Anti-inflammatory and Analgesic Drugs: The core structure can be elaborated to produce compounds with anti-inflammatory and pain-relieving properties.

Logical Flow of Application in Drug Discovery:

G A This compound B Condensation Reactions (e.g., with hydrazines, active methylenes) A->B C Heterocyclic Scaffolds (e.g., pyrazolines, chalcones) B->C D Biological Screening (e.g., enzyme inhibition, cell-based assays) C->D E Lead Compound Identification D->E

Caption: Drug discovery workflow utilizing the target compound.

Materials Science Applications

The aldehyde functionality allows for the incorporation of this molecule into polymeric structures through condensation polymerization. The fluorine and isopropoxy groups can impart desirable properties to the resulting materials, such as:

  • Enhanced Thermal Stability: Fluorinated polymers often exhibit high thermal resistance.

  • Modified Optical Properties: The aromatic core can be functionalized to create materials with specific light-absorbing or emitting properties.

  • Liquid Crystal Precursors: Substituted benzaldehydes are used in the synthesis of liquid crystal materials.[14]

Conclusion

This compound is a promising chemical intermediate with significant potential in both pharmaceutical and materials science research. While direct synthetic literature is sparse, its preparation via the Williamson ether synthesis from 4-fluoro-3-hydroxybenzaldehyde is a highly feasible and efficient strategy. The unique combination of its functional groups provides a versatile platform for the development of novel molecules with enhanced properties. Further exploration of the synthetic utility and applications of this compound is warranted to fully realize its potential in advancing drug discovery and materials innovation.

References

  • US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor. Google Patents.
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  • 4-Fluoro-3-phenoxybenzaldehyde: Synthesis, Properties, and Industrial Applications. nbinno.com. Available at: [Link].

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Fluoro-3-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, safety-first protocol for the proper disposal of 4-Fluoro-3-isopropoxybenzaldehyde (CAS No. 1236365-81-3). As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their safe and environmentally conscious management at the end of their lifecycle. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and compliance in the laboratory.

Foundational Knowledge: Hazard Profile and Regulatory Context

Understanding the specific hazards of this compound is the critical first step in defining a safe disposal pathway. This compound is a halogenated aromatic aldehyde, a class of chemicals that requires specific handling and disposal considerations.[1][2] Its hazard profile dictates the necessary controls to protect laboratory personnel and the environment.

The disposal of this chemical is governed by regulations from the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[3][4][5] OSHA's Laboratory Standard (29 CFR 1910.1450) mandates the creation of a Chemical Hygiene Plan (CHP), which must include specific procedures for waste disposal.[6][7][8] The EPA's Resource Conservation and Recovery Act (RCRA) provides the framework for managing hazardous waste from its point of generation to its final disposal.[5]

Table 1: GHS Hazard Profile for this compound

Hazard Class Hazard Statement GHS Code Rationale for Disposal Protocol
Acute Toxicity, Oral Harmful if swallowed H302 Prevents accidental ingestion and contamination of common disposal pathways like sinks.[9][10][11]
Skin Corrosion/Irritation Causes skin irritation H315 Mandates the use of chemical-resistant gloves and lab coats to prevent direct contact.[9][11][12]
Serious Eye Damage/Irritation Causes serious eye irritation H319 Requires robust eye and face protection to prevent splashes from causing severe injury.[9][10][11][12]
Specific Target Organ Toxicity May cause respiratory irritation H335 Necessitates handling within a fume hood or well-ventilated area to avoid inhalation of dust or vapors.[9][11][12]

| Environmental Hazard | Potentially toxic to aquatic life | Varies | Although data is mixed, prudent practice dictates treating it as environmentally hazardous, prohibiting drain disposal.[10][13][14] |

Source: Information synthesized from multiple Safety Data Sheets (SDS).[9][10][11][12]

The presence of a fluorine atom classifies this compound as a halogenated organic . This is a crucial distinction for waste segregation, as halogenated wastes require high-temperature incineration with specific scrubbers to prevent the formation of toxic byproducts like hydrogen fluoride.[2][10] Mixing this waste with non-halogenated solvents can complicate and increase the cost of disposal.

Personal Protective Equipment (PPE): A Non-Negotiable Prerequisite

Before handling this compound for any purpose, including disposal, the following PPE is mandatory. This selection is based on a risk assessment of its irritant and toxic properties.[15][16]

Table 2: Required PPE for Handling and Disposal

Body Part PPE Specification Rationale
Hands Chemical-resistant gloves (Nitrile) Protects against skin irritation. Gloves must be inspected for integrity before use and disposed of after handling.[10][15][17]
Eyes/Face Chemical splash goggles and a full-face shield Provides primary protection against splashes (goggles) and secondary protection for the entire face (shield).[15][17][18]
Body Flame-resistant lab coat with long sleeves Protects skin and personal clothing from contamination. Should be kept fully buttoned.[15][17]
Feet Closed-toe, chemical-resistant shoes Prevents injury from spills and dropped items.[15][16]

| Respiratory | Handling within a certified chemical fume hood | Engineering control is the primary method to prevent respiratory irritation. A respirator may be needed for spill cleanup outside a hood.[9][16][17] |

Disposal Workflow: From Generation to Collection

The following diagram and procedural steps outline the complete, self-validating workflow for the safe disposal of this compound.

G Disposal Decision Workflow for this compound cluster_prep Preparation Phase cluster_action Action Phase cluster_storage Storage & Final Disposal A Waste Generated: This compound B Consult SDS and Lab's Chemical Hygiene Plan (CHP) A->B C Don Mandatory PPE (Gloves, Goggles, Lab Coat) B->C D Select Compatible Container (e.g., HDPE, Glass) C->D E Label Container: 'Hazardous Waste' 'Halogenated Organics' Full Chemical Name & Date D->E F Transfer Waste into Container (Inside a Fume Hood) E->F G Decontaminate Original Container (Triple rinse, 1st rinseate is waste) F->G H Securely Seal Waste Container G->H I Place Sealed Container in Designated Satellite Accumulation Area (SAA) H->I J Segregate from Incompatibles (e.g., Oxidizers, Bases) I->J K Arrange Pickup by Licensed Hazardous Waste Contractor J->K

Caption: Disposal workflow for this compound.

Detailed Experimental Protocol for Disposal

This protocol provides step-by-step instructions for researchers.

Part A: Waste Container Preparation
  • Select an Appropriate Container: Choose a clean, dry, and chemically compatible container, typically high-density polyethylene (HDPE) or glass, with a secure screw-top cap.[19][20] The container must be in good condition with no cracks or deterioration.[19]

  • Proper Labeling: Before adding any waste, affix a hazardous waste label. The EPA requires this label to include, at a minimum:

    • The words "Hazardous Waste".[4][21]

    • The full chemical name: "this compound". Do not use abbreviations.[22]

    • A clear indication of the hazards (e.g., "Irritant," "Toxic") or the appropriate GHS pictograms.[4][21]

    • The accumulation start date (the date the first drop of waste enters the container).

Part B: Waste Segregation and Transfer
  • Confirm Waste Stream: This chemical must be disposed of in a halogenated organic solvent waste stream.[2] Do not mix with non-halogenated waste, acids, bases, or oxidizers.[2][23]

  • Perform Transfer in a Fume Hood: All transfers of this compound, whether solid or liquid, must occur inside a certified chemical fume hood to mitigate inhalation risks.[9]

  • Transfer the Chemical:

    • Carefully pour or scoop the waste into the prepared container, using a funnel to prevent spills.

    • Do not fill the container beyond 90% capacity to allow for vapor expansion.[5][24]

  • Seal the Container: Immediately and securely close the container cap. A container holding hazardous waste must be closed at all times except when actively adding waste.[19]

Part C: Decontamination of Empty Containers
  • Triple Rinse Procedure: An "empty" container that held this chemical is still considered hazardous waste until properly decontaminated.

    • Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

    • Crucially, the first rinseate must be collected and added to your halogenated hazardous waste container as it will be contaminated with the chemical.[22]

    • Subsequent rinses can typically be disposed of in the appropriate solvent waste stream.

    • After triple rinsing and air-drying, deface the original label and dispose of the container in the appropriate lab glass or plastic recycling bin.

Part D: Storage and Final Disposal
  • Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA.[4][19] This area must be at or near the point of generation and under the control of laboratory personnel.[25]

  • Secondary Containment: Store the waste container within a secondary containment bin to prevent the spread of material in case of a leak.[22]

  • Arrange for Pickup: Follow your institution's procedures to have the waste collected by a licensed hazardous waste disposal vendor.[10] This vendor will transport the waste for final disposal, typically via chemical incineration.[10]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is vital.

  • Alert Personnel: Alert others in the immediate area.

  • Assess the Spill: For small, manageable spills, proceed with cleanup only if you are trained and have the appropriate PPE and materials. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

  • Cleanup Protocol (Small Spill):

    • If Solid/Dust: Avoid generating dust.[9] Gently sweep or use a vacuum cleaner equipped with a HEPA filter. Do not dry sweep aggressively. Place the collected material into your hazardous waste container.[9][10]

    • If Liquid: Cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pad.[26]

    • Once absorbed, carefully scoop the material into the hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with soapy water. Wash the area down with water, preventing runoff into drains.[9]

  • Dispose of Cleanup Materials: All materials used for cleanup (gloves, pads, wipes) are considered hazardous waste and must be placed in the sealed waste container.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of scientific integrity and workplace safety.

References

  • Laboratory Safety Guidance. (2011). Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450). CloudSDS. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [Link]

  • Laboratory Safety Chemical Hygiene Plan (CHP). (2011). Occupational Safety and Health Administration (OSHA). [Link]

  • Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon Occupational Safety and Health (OSHA). [Link]

  • Managing Hazardous Chemical Waste in the Lab. (2022). American Society for Clinical Laboratory Science. [Link]

  • MSDS of 4-Fluoro-3-phenoxy-benzaldehyde. (2013). Capot Chemical. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]

  • Laboratory Waste Management: The New Regulations. (2019). MedicalLab Management. [Link]

  • Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. Centers for Disease Control and Prevention (CDC). [Link]

  • Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]

  • Personal Protective Equipment. U.S. Environmental Protection Agency (EPA). [Link]

  • Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara Environmental Health & Safety. [Link]

  • Material Safety Data Sheet - 4-Isopropoxybenzaldehyde. Cole-Parmer. [Link]

  • Safety Data Sheet for CAS# 220182-27-4. New Jersey Department of Environmental Protection. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • 5 Types of PPE for Hazardous Chemicals. (2022). Hazmat School. [Link]

  • Management of Hazardous Waste Procedure. Yale Environmental Health & Safety. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Hazardous Waste Segregation. Bucknell University. [Link]

  • Appendix A Disposal Procedures by Chemical. (2022). University of Wisconsin-Madison. [Link]

  • Hazardous Materials Disposal Guide. (2019). Nipissing University. [Link]

Sources

A Guide to Personal Protective Equipment (PPE) for Handling 4-Fluoro-3-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling information for 4-Fluoro-3-isopropoxybenzaldehyde, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). As laboratory professionals, our primary responsibility is to ensure a safe working environment, which begins with a thorough understanding of the materials we handle. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your research.

Disclaimer: A specific, comprehensive Safety Data Sheet (SDS) for this compound is not universally available in public databases. The guidance provided herein is based on the known hazards of structurally similar aromatic aldehydes and fluorinated organic compounds. It is imperative to obtain and thoroughly review the compound-specific SDS provided by your chemical supplier before any handling commences. This document serves as a supplement, not a replacement, for the manufacturer's SDS.

Hazard Analysis: Understanding the Compound

This compound belongs to the family of aromatic aldehydes. While specific toxicity data is limited, compounds in this class can present several potential hazards:

  • Skin and Eye Irritation: Aldehyde functional groups are known to be irritants. Direct contact can cause redness, itching, or more severe reactions.

  • Respiratory Irritation: As a potentially volatile solid or liquid, its dust or vapors may irritate the mucous membranes and respiratory tract.

  • Sensitization: Repeated exposure to some aldehydes can lead to allergic skin reactions (contact dermatitis) or respiratory sensitization.

  • Unknown Long-Term Effects: The toxicological properties of this specific molecule have not been extensively studied. Therefore, it must be handled with the assumption that it could have unknown chronic effects.

The presence of a fluorine atom and an isopropoxy group modifies the molecule's reactivity and bioavailability, necessitating a cautious approach. The primary routes of exposure are inhalation, skin absorption, and eye contact. Our PPE strategy is designed to mitigate these risks effectively.

The Hierarchy of Controls: A Foundational Safety Principle

Before relying on PPE, we must always apply the Hierarchy of Controls. This framework prioritizes the most effective safety measures. PPE is the final, but critical, line of defense.

cluster_0 Hierarchy of Controls for Chemical Handling Elimination Elimination (Remove the hazard) Substitution Substitution (Use a less hazardous chemical) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

For this compound, engineering controls (i.e., a certified chemical fume hood) are mandatory for all handling steps to minimize inhalation exposure.

Recommended PPE for Handling this compound

The selection of PPE depends on the specific task being performed. The following table summarizes the minimum required PPE for various laboratory operations.

Laboratory Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Transfer (Solid) Chemical safety gogglesNitrile gloves (double-gloving recommended)Flame-resistant lab coatNot required if inside a fume hood
Preparing Solutions Chemical safety goggles and face shieldNitrile gloves (check compatibility)Flame-resistant lab coatNot required if inside a fume hood
Running Reaction Chemical safety gogglesNitrile glovesFlame-resistant lab coatNot required if inside a fume hood
Workup & Purification Chemical safety goggles and face shieldNitrile gloves (or thicker, solvent-appropriate gloves)Flame-resistant lab coatNot required if inside a fume hood
Large-Scale Operations (>10g) Chemical safety goggles and face shieldHeavier-duty nitrile or butyl rubber glovesChemical-resistant apron over lab coatConsult EHS for potential respirator needs
Spill Cleanup Chemical safety goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over lab coatAir-purifying respirator with organic vapor cartridge
Eye and Face Protection

Standard safety glasses with side shields are the absolute minimum but are insufficient for handling liquids or significant quantities of powder.

  • Chemical Safety Goggles: These are required for all work with this compound. They provide a seal around the eyes, offering protection from splashes, dust, and vapors that can bypass standard safety glasses.

  • Face Shield: A face shield should be worn in addition to safety goggles during procedures with a high risk of splashing, such as when transferring solutions, performing a quench, or during workup procedures.

Hand Protection

Given the potential for skin irritation and unknown absorption risks, glove selection is critical.

  • Nitrile Gloves: For incidental contact, standard nitrile laboratory gloves are appropriate. However, always check the manufacturer's glove compatibility chart for the specific solvents being used in your procedure.

  • Double-Gloving: When weighing the solid or handling concentrated solutions, double-gloving provides an extra layer of protection and allows for the safe removal of a contaminated outer glove without exposing the skin.

  • Breakthrough Time: Be aware of the "breakthrough time" for the gloves you are using with specific solvents. If you are working with a solvent for an extended period, you may need to switch to a more resistant glove material (e.g., butyl rubber for highly polar solvents) or change your nitrile gloves frequently.

Body Protection
  • Flame-Resistant (FR) Lab Coat: A standard lab coat, fully buttoned with sleeves rolled down, is mandatory. An FR-rated coat is recommended as a best practice in laboratories where flammable solvents are used.

  • Chemical-Resistant Apron: For large-scale operations or tasks with a significant splash risk, a chemical-resistant apron worn over the lab coat provides an additional barrier.

  • Full-Length Pants and Closed-Toe Shoes: This is a standard and non-negotiable requirement for all laboratory work.

Procedural Workflow: Donning, Doffing, and Disposal

Proper procedure is as important as the equipment itself. Cross-contamination is a common source of unintended exposure.

Step-by-Step PPE Donning Procedure
  • Attire Check: Confirm you are wearing full-length pants and closed-toe shoes.

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Eye Protection: Don your chemical safety goggles.

  • Gloves: Put on your inner pair of gloves (if double-gloving), followed by the outer pair. Ensure the glove cuffs are pulled over the sleeves of your lab coat.

Step-by-Step PPE Doffing Procedure (to prevent contamination)
  • Outer Gloves: Remove the first pair of gloves (if double-gloving) by peeling them off without touching the outside surface with your bare skin. Dispose of them immediately.

  • Lab Coat: Remove your lab coat and hang it in its designated location or place it in the appropriate laundry receptacle.

  • Face Shield/Goggles: Remove eye and face protection.

  • Inner Gloves: Remove the final pair of gloves.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.

Disposal of Contaminated PPE
  • Gloves: All gloves used to handle this compound must be disposed of in the solid chemical waste stream, not in the regular trash.

  • Other Materials: Any disposable materials, such as weighing paper or pipette tips that have come into contact with the chemical, must also be disposed of as solid chemical waste.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Always have the Safety Data Sheet (SDS) available for emergency responders.

References

  • General Guidance on Chemical Safety: "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards," National Research Council. Available at: [Link]

  • Information on Aromatic Aldehyd Hazards: "Aromatic Aldehydes," PubChem, National Institutes of Health. (This is a general category; specific compound data may vary). Available at: [Link]

  • Hierarchy of Controls: "Hierarchy of Controls," National Institute for Occupational Safety and Health (NIOSH). Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.